Dibenzofuran-4-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
dibenzofuran-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHUJRZYLRVVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC=C3O2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370219 | |
| Record name | Dibenzofuran-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100124-06-9 | |
| Record name | Dibenzofuran-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzofuran-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dibenzofuran-4-boronic acid (CAS: 100124-06-9)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
Dibenzofuran-4-boronic acid is a sophisticated organic compound that has garnered significant attention in both the pharmaceutical and electronic materials industries.[1] Its structure, featuring a dibenzofuran core functionalized with a boronic acid group, makes it a highly versatile intermediate for creating complex chemical structures.[1] This compound is particularly valued for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a fundamental method for forming carbon-carbon (C-C) bonds.[1][2]
The dibenzofuran moiety provides a rigid and planar scaffold, which can be advantageous in drug design for influencing how a molecule binds to biological targets.[2][3] In materials science, these characteristics are leveraged to create emitters, host materials, and charge transport layers for Organic Light-Emitting Diodes (OLEDs).[1]
Physicochemical and Safety Data
Quantitative data for this compound has been compiled from various sources to provide a comprehensive overview of its properties and safety profile.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 100124-06-9 | [4][5] |
| Molecular Formula | C₁₂H₉BO₃ | [4][5][6][7] |
| Molecular Weight | 212.01 g/mol | [4][5][6][7] |
| Appearance | Off-white to beige or almost white crystalline powder | [1][4][5][8] |
| Melting Point | 258-291 °C (Lit.) | [4][5][8][9] |
| Purity | ≥95% - 99.0% | [1][5][9] |
| Solubility | Soluble in water | [4][8] |
| pKa | 8.04 ± 0.30 | [4] |
Safety and Handling Information
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
| Hazard Statement | Precautionary Statement | Source(s) |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7][10][11][12][13] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][12][13] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [10][11][12][13] |
Storage: Store in a well-ventilated place.[10][11][12] Keep container tightly closed.[10][11][12] Store locked up.[10][11] Incompatible Materials: Strong acids and strong bases.[11][13] Disposal: Dispose of contents/container to an approved waste disposal plant.[10][11][12]
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that is well-documented in the chemical literature. Below are representative experimental protocols for its synthesis and a key application in Suzuki-Miyaura cross-coupling.
Synthesis of this compound
A common and efficient method for synthesizing this compound involves the lithiation of 4-bromodibenzofuran followed by reaction with a borate ester and subsequent hydrolysis.[1][4][6]
Experimental Protocol:
-
Reaction Setup: In a 300 ml three-necked flask, dissolve 7.2 g of 4-bromodibenzofuran in anhydrous tetrahydrofuran (THF) at -78°C under an argon atmosphere.[6][8]
-
Lithiation: Add 20 ml of an n-butyl lithium-n-hexane solution (1.6 M, 1.1 eq) to the flask and stir the mixture for 1 hour at -78°C.[6][8]
-
Borylation: Add 4.23 ml (1.3 eq) of trimethoxyborane (B(OMe)₃) and continue stirring for 2 hours.[6][8]
-
Quenching and Hydrolysis: Allow the reaction temperature to rise to room temperature. Add 200 ml of 1 N hydrochloric acid and stir for 3 hours.[6][8]
-
Workup and Purification: Separate the organic layer and remove the solvents by distillation. Add hexane to the crude product to precipitate the solid. Filter the precipitate to obtain this compound as a white solid.[6][8] This method can yield up to 80-94% of the final product.[6]
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds, which are important structural motifs in many biologically active molecules.[14]
General Experimental Protocol:
This protocol is a general guideline and may require optimization for specific substrates.[15]
-
Materials:
-
Reaction Setup: In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the anhydrous and degassed solvent system to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Stir the resulting suspension at an elevated temperature (e.g., 80°C) for a specified time (e.g., 4 hours) until the reaction is complete, as monitored by techniques like TLC or GC-MS.[14]
-
Workup: After cooling to room temperature, add brine to the mixture and extract the aqueous layer with an organic solvent (e.g., dichloromethane).[14]
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), concentrate, and purify the residue by column chromatography to yield the desired biaryl product.[14]
Applications in Research and Drug Development
This compound is a crucial building block in several areas of scientific research, with significant implications for drug discovery and materials science.
-
Drug Discovery: The compound serves as an essential intermediate for the synthesis of complex organic molecules, including potential anti-inflammatory agents, antitumor agents, and antibiotics.[8][18] Its rigid dibenzofuran core can influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The boronic acid functional group itself is a pharmacophore that can form reversible covalent bonds with biomolecules, making it valuable for designing targeted drug delivery systems and enzyme inhibitors.[5][19] For instance, boronic acid-containing drugs like Bortezomib have been successfully developed as proteasome inhibitors for cancer therapy.[19]
-
Materials Science: In the field of organic electronics, this compound is used to construct materials for OLEDs due to its unique optical and electrochemical properties.[1][18]
-
Fluorescence Sensors: Due to its water-soluble nature and ability to change fluorescence properties upon binding to sugars, it is an ideal candidate for developing fluorescence sensors for carbohydrates.[4][8] This application is particularly useful in biological and medical research for detecting specific sugars.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
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- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C12H9BO3 | CID 2734328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 100124-06-9 [chemicalbook.com]
- 9. 100124-06-9 this compound AKSci J95328 [aksci.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. nbinno.com [nbinno.com]
- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of Dibenzofuran-4-boronic acid
An In-depth Technical Guide to Dibenzofuran-4-boronic acid
This compound, with the CAS Number 100124-06-9, is a sophisticated organic compound that has garnered significant attention in the pharmaceutical, agrochemical, and materials science industries.[1][2] Its unique structure, featuring a dibenzofuran core functionalized with a boronic acid group, makes it a versatile intermediate for complex chemical syntheses.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and application, and visual representations of key chemical processes.
Core Physical and Chemical Properties
This compound is an off-white to beige or white to almost-white crystalline powder.[1][3][4] Its stability and suitability for various reaction conditions are indicated by its high melting point.[1]
| Property | Value | Source |
| CAS Number | 100124-06-9 | [1][5][6] |
| Molecular Formula | C₁₂H₉BO₃ | [5][6][7] |
| Molecular Weight | 212.01 g/mol | [5][6][7] |
| Melting Point | 286-291 °C (lit.) / 438.5°C | [1][3] |
| Appearance | Off-white to beige powder; White to Almost white powder to crystal | [1][3][4] |
| Purity | ≥98.0% (HPLC, Aqueous acid-base Titration) | [1][8] |
| IUPAC Name | dibenzofuran-4-ylboronic acid | [6] |
Chemical Applications and Reactivity
The primary utility of this compound lies in its role as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][3] This reaction is fundamental for forming carbon-carbon bonds, enabling the construction of complex organic molecules.[1][9]
In the field of materials science , particularly for Organic Light Emitting Diodes (OLEDs), this compound is used to create emitters, host materials, and charge transport layers with precisely engineered electronic and photophysical properties.[1]
For pharmaceutical research , it serves as a crucial building block for synthesizing drug candidates with intricate structures, often targeting specific biological pathways.[1][2] It has been used in the synthesis of anti-inflammatory agents, antitumor agents, and antibiotics.[2][3]
Additionally, this compound is a water-soluble boronic acid that can be used in the preparation of glycosensors .[3] It exhibits distinct fluorescence changes when it binds to sugars under near-physiological conditions, making it a useful reporter unit for carbohydrate fluorescence sensors.[3]
Experimental Protocols
Synthesis of this compound
A common and efficient method for synthesizing this compound involves the lithiation of 4-bromodibenzofuran followed by a reaction with a borate ester and subsequent hydrolysis.[1]
Protocol 1: High-Yield Synthesis [5]
-
Dissolve 4-bromodibenzofuran (7.4 g, 30 mmol) in dry tetrahydrofuran (THF) in a 50 ml three-necked flask.
-
Cool the solution to -78 °C and replace the atmosphere with nitrogen three times to ensure an oxygen-free environment.
-
Add n-butyl lithium (2.5M, 13.2 ml, 33 mmol) and maintain the reaction at -78 °C for 1.5 hours.
-
Add triisopropyl borate (7.6 ml, 33 mmol) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 8 hours.
-
Quench the reaction by the dropwise addition of dilute hydrochloric acid.
-
Remove the THF by distillation under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with anhydrous magnesium sulfate, dry, and filter.
-
Recrystallize the filtrate to obtain the white solid product of this compound (6 g, 94% yield).[5]
Protocol 2: Alternative Synthesis [5]
-
In a 300 ml three-necked flask under an argon atmosphere, dissolve 7.2 g of 4-bromodibenzofuran in anhydrous THF at -78°C.
-
Add 20 ml of an n-butyl lithium-n-hexane solution (1.6 M) and stir for 1 hour.
-
Add 4.23 ml of trimethoxyborane and stir for 2 hours.
-
Allow the reaction system to warm to room temperature.
-
Add 200 ml of 1 N hydrochloric acid and stir for 3 hours.
-
Separate the organic layer and distill off the solvents.
-
Add hexane to the crude product to precipitate this compound.
-
Filter the precipitated product to obtain 4.94 g of a white solid (80% yield).[5]
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in the Suzuki-Miyaura reaction, which couples organoboronic acids with organohalides.[9]
General Protocol for Mono-Arylation [10]
-
To a pressure tube, add the aryl halide (1.0 mmol), this compound (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).
-
Add a solvent such as 1,4-dioxane (5 mL).
-
Add a base, typically a 2 M aqueous K₂CO₃ solution (1.0 mL).
-
Seal the pressure tube and heat the reaction mixture to 80-100 °C under an argon atmosphere for 3-24 hours.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the product.
The mechanism of the Suzuki reaction involves a catalytic cycle with a palladium catalyst.[9] The key steps are oxidative addition, transmetalation, and reductive elimination.[9][11] The boronic acid must be activated by a base to facilitate the transmetalation step.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Safety and Handling
This compound is known to cause skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 100124-06-9 [chemicalbook.com]
- 4. This compound | 100124-06-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C12H9BO3 | CID 2734328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
A Technical Guide to Dibenzofuran-4-boronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of dibenzofuran-4-boronic acid, a versatile building block in organic synthesis. This document outlines its core physicochemical properties, a common synthetic route, and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and materials science.
Core Properties of this compound
This compound is a stable, off-white to beige crystalline powder.[1][2] Its chemical and physical properties are summarized in the table below, providing essential data for reaction planning and execution.
| Property | Value | References |
| Molecular Formula | C₁₂H₉BO₃ | [1][2][3][4][5] |
| Molecular Weight | 212.01 g/mol | [1][2][3][4][5] |
| CAS Number | 100124-06-9 | [2][3][4] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 286-291 °C | [2][6] |
| Boiling Point | 438.5 °C at 760 mmHg | [6] |
Synthesis of this compound
A prevalent method for the synthesis of this compound involves the lithiation of 4-bromodibenzofuran followed by borylation with a trialkyl borate, such as trimethyl borate or triisopropyl borate, and subsequent acidic workup.[4][7] This synthetic pathway is a reliable method for producing the target compound in good yields.
Caption: Synthetic pathway for this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceutical compounds and organic electronic materials.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an aryl halide. The specific conditions may require optimization based on the reactivity of the coupling partners.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel with a septum or cap and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
References
1H NMR and 13C NMR spectra of Dibenzofuran-4-boronic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dibenzofuran-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and organic electronic materials. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a staple for constructing complex molecular architectures. Accurate structural confirmation and purity assessment of this reagent are paramount to ensure the reliability and success of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, stands as the most powerful and definitive tool for this purpose.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. It moves beyond a simple presentation of data to explain the underlying principles, experimental considerations, and interpretation strategies essential for researchers. As a Senior Application Scientist, the focus here is on the causality behind experimental choices and the establishment of self-validating protocols for trustworthy results.
Molecular Structure and NMR Assignment Framework
To facilitate a clear and unambiguous discussion of the NMR spectra, a standardized numbering system for the dibenzofuran core is essential. The structure and numbering of this compound are illustrated below. This framework will be used for all spectral assignments.
Caption: Molecular structure and numbering of this compound.
Experimental Protocol for NMR Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation. Boronic acids present a unique challenge due to their propensity to form cyclic anhydride trimers known as boroxines, especially in non-coordinating solvents or upon heating.[1][2] This oligomerization can lead to broadened signals or multiple sets of peaks, complicating spectral interpretation. The following protocol is designed to mitigate these issues and ensure high-quality, reproducible spectra.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Solvent Selection: Choose an appropriate deuterated solvent.
-
Recommended: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are excellent choices. These coordinating solvents effectively break up the boroxine trimers, yielding sharp signals corresponding to the monomeric boronic acid.[2]
-
Conditional: Deuterated chloroform (CDCl₃) can be used, but may show a mixture of monomer and boroxine, leading to complex spectra.
-
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3] Gently agitate or vortex the vial until the sample is completely dissolved.
-
Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solids can degrade the quality of the magnetic field homogeneity (shimming).
-
Tube Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Pre-acquisition: Before inserting the sample into the spectrometer, ensure it is at a thermal equilibrium with the surrounding environment.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is characterized by distinct signals in the aromatic region and a signal for the boronic acid hydroxyl protons.
Interpreting the Spectrum:
The aromatic region (typically 7.0-8.5 ppm) will show signals for the seven protons on the dibenzofuran core. The chemical shifts are influenced by the electron-donating oxygen atom and the electron-withdrawing boronic acid group.
-
B(OH)₂ Protons: The two hydroxyl protons of the boronic acid group typically appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and solvent. In solvents like CD₃OD or D₂O, this peak will often disappear due to rapid chemical exchange with the deuterium atoms of the solvent.[2]
Data Summary: ¹H NMR of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.2 - 8.5 | Broad singlet | - | B(OH)₂ |
| ~7.9 - 8.2 | Multiplet | - | H-1, H-6, H-9 |
| ~7.3 - 7.6 | Multiplet | - | H-2, H-3, H-7, H-8 |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The assignments above are based on typical spectral data found in supplier catalogues and databases.[4][5][6] A ¹H NMR spectrum for the parent dibenzofuran shows protons resonating between 7.3 and 8.0 ppm.[7][8] The introduction of the boronic acid group at the 4-position will deshield adjacent protons.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Each unique carbon atom in this compound will produce a distinct singlet.
Interpreting the Spectrum:
The spectrum will display 12 distinct signals for the carbon atoms of the dibenzofuran ring system.
-
Aromatic Carbons: These will appear in the approximate range of 110-160 ppm.[9][10]
-
Quaternary Carbons: The signals for quaternary carbons (those not bonded to any hydrogens, i.e., C-4a, C-5a, C-9a, C-9b) are typically less intense than those for protonated carbons.
-
Carbon-Boron Signal (C-4): The carbon atom directly attached to the boron (C-4) is a key diagnostic signal. Its chemical shift can be broad due to quadrupolar relaxation effects from the adjacent boron nucleus (both ¹⁰B and ¹¹B are quadrupolar). The precise chemical shift is often difficult to predict but is a unique feature of the spectrum.
Data Summary: ¹³C NMR of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-O (C-9b) |
| ~156 | C-O (C-5a) |
| ~110 - 140 | Aromatic CH and C-4 |
| ~120 - 130 | Quaternary Carbons (C-4a, C-9a) |
Note: This is a representative range. Specific peak assignments require advanced 2D NMR techniques (like HSQC and HMBC) or comparison with validated reference spectra. The parent dibenzofuran shows signals around 111, 121, 123, 127, and 156 ppm for its carbons.[11]
The Boronic Acid-Boroxine Equilibrium: A Critical Consideration
A common pitfall in the NMR analysis of arylboronic acids is the failure to recognize the dynamic equilibrium between the monomeric acid and its trimeric anhydride, the boroxine.
Caption: Equilibrium between boronic acid monomer and its boroxine trimer.
This equilibrium is influenced by:
-
Solvent: Non-coordinating solvents like CDCl₃ favor the boroxine. Coordinating, protic solvents like CD₃OD or DMSO-d₆ shift the equilibrium strongly toward the monomer.[2]
-
Water Content: Traces of water will hydrolyze the boroxine back to the monomeric acid. Rigorous drying can promote trimerization.
-
Temperature: Heating can drive off water and favor boroxine formation.[2]
For definitive characterization of the boronic acid itself, it is crucial to use a protocol, like the one described above, that ensures the analysis of the monomeric species.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are powerful tools for its unambiguous identification and quality control. A successful analysis hinges on understanding the unique chemical properties of boronic acids, particularly the monomer-boroxine equilibrium. By employing the detailed experimental protocols provided in this guide—specifically the use of coordinating deuterated solvents like DMSO-d₆ or CD₃OD—researchers can obtain high-quality, interpretable spectra. The characteristic patterns in the aromatic region of the ¹H spectrum and the full set of 12 carbons in the ¹³C spectrum serve as a definitive fingerprint for this important synthetic building block, ensuring the integrity of subsequent research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. This compound(100124-06-9) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Dibenzofuran(132-64-9) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. compoundchem.com [compoundchem.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. spectrabase.com [spectrabase.com]
Mass Spectrometry Analysis of Dibenzofuran-4-boronic acid: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzofuran-4-boronic acid is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its unique structure, combining a rigid, planar dibenzofuran core with a reactive boronic acid moiety, makes it a valuable synthon in cross-coupling reactions. Accurate and robust analytical methods are paramount for ensuring its purity, characterizing its reaction products, and understanding its metabolic fate. Mass spectrometry (MS), coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), stands as the definitive tool for the detailed analysis of this compound.
This technical guide provides an in-depth overview of the mass spectrometric analysis of this compound. It outlines detailed experimental protocols for both GC-MS and LC-MS, presents predicted fragmentation data to aid in spectral interpretation, and illustrates a comprehensive analytical workflow.
Core Concepts in Mass Spectrometry of Boronic Acids
The analysis of boronic acids by mass spectrometry presents unique challenges. Under typical thermal conditions of a GC inlet or upon electrospray ionization (ESI), boronic acids have a propensity to undergo dehydration to form cyclic boroxine trimers. This can complicate spectral interpretation and reduce the sensitivity of the desired monomeric analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to their low volatility and thermal lability, boronic acids generally require a derivatization step prior to GC-MS analysis.[1][2] This process replaces the active hydrogens of the boronic acid group with a less polar, more thermally stable group, thereby increasing volatility and preventing boroxine formation. Trimethylsilylation (TMS) is a commonly employed and effective derivatization technique.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with soft ionization techniques like Electrospray Ionization (ESI), allows for the analysis of this compound in its native form without derivatization.[3] Analysis is often performed in negative ion mode, which promotes the formation of the deprotonated [M-H]- ion. However, careful optimization of source conditions is necessary to minimize in-source dimerization or the formation of solvent adducts.
Predicted Mass Fragmentation Data
Understanding the fragmentation pattern is crucial for the structural confirmation of this compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions under different ionization conditions. These predictions are based on established fragmentation rules for aromatic compounds, ethers, and carboxylic acids.[4][5]
Table 1: Predicted Quantitative Data for this compound (C₁₂H₉BO₃)
| Ion Type | Predicted m/z (¹¹B Isotope) | Predicted m/z (¹⁰B Isotope) | Possible Formula | Notes |
| [M]⁺• (EI) | 212.06 | 211.06 | [C₁₂H₉BO₃]⁺• | Molecular ion radical cation observed in GC-MS. |
| [M-H₂O]⁺• (EI) | 194.05 | 193.05 | [C₁₂H₇BO₂]⁺• | Loss of water from the boronic acid moiety. |
| [M-B(OH)₂]⁺ (EI) | 169.06 | 169.06 | [C₁₂H₉O]⁺ | Loss of the dihydroxyboryl radical. |
| [M-CO]⁺• (EI) | 184.06 | 183.07 | [C₁₁H₉BO₂]⁺• | Loss of carbon monoxide from the dibenzofuran ring. |
| [M-CHO]⁺ (EI) | 183.06 | 182.06 | [C₁₁H₈BO₂]⁺ | Loss of a formyl radical, characteristic of furan fragmentation. |
| [M-H]⁻ (ESI) | 211.05 | 210.06 | [C₁₂H₈BO₃]⁻ | Deprotonated molecular ion observed in negative mode LC-MS. |
| [M+CH₃OH-H]⁻ (ESI) | 243.08 | 242.08 | [C₁₃H₁₂BO₄]⁻ | Methanol adduct in negative mode ESI. |
Note: Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). The presence of this isotopic pattern is a key diagnostic feature in the mass spectra of boron-containing compounds.
Experimental Protocols
The choice between GC-MS and LC-MS will depend on the analytical objective, sample matrix, and available instrumentation.
Protocol 1: GC-MS Analysis with Trimethylsilylation Derivatization
This method is suitable for volatile and semi-volatile impurity profiling and quantification where high chromatographic resolution is required.
-
Sample Preparation & Derivatization:
-
Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.
-
Add 500 µL of an appropriate solvent (e.g., anhydrous Pyridine or Acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Securely cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless, 280°C, Split ratio 20:1.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Protocol 2: LC-MS/MS Analysis
This method is ideal for the direct analysis of this compound in complex matrices, such as reaction mixtures or biological samples, without derivatization.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent mixture compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 10 µg/mL.[3]
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 10% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 55 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 500°C.
-
IonSpray Voltage: -4500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan (Q1) for qualitative analysis.
-
Mandatory Visualizations
Logical Workflow for MS Analysis
The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound, from method selection to data interpretation.
Caption: Workflow for MS analysis of this compound.
Predicted Fragmentation Pathway (ESI Negative Mode)
This diagram illustrates the predicted fragmentation of the deprotonated molecular ion of this compound as might be observed in an ESI-MS/MS experiment.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Conclusion
The mass spectrometric analysis of this compound is a versatile and powerful approach for its characterization. For analyses requiring the assessment of volatile components or high-resolution separation, a derivatization-based GC-MS method is highly effective. For direct analysis, especially in complex matrices or for quantitative purposes, LC-MS/MS provides excellent sensitivity and specificity without the need for derivatization. The provided protocols and predicted fragmentation data serve as a robust starting point for method development and data interpretation, empowering researchers to confidently analyze this important chemical entity.
References
- 1. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sciex.com [sciex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Infrared Spectroscopy of Dibenzofuran-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Dibenzofuran-4-boronic acid. It details the expected vibrational modes, offers comprehensive experimental protocols for spectral acquisition, and outlines the logical workflow for analysis. This document is intended to serve as a valuable resource for researchers utilizing infrared spectroscopy for the characterization of this compound and similar molecular structures.
Core Spectroscopic Data
Due to the limited availability of public, raw spectral data for this compound, the following table summarizes the expected characteristic infrared absorption bands. These assignments are based on the known vibrational frequencies of the dibenzofuran core, aromatic compounds, and aryl boronic acids. The precise peak positions and intensities may vary based on the sample preparation method and the physical state of the sample (e.g., intermolecular hydrogen bonding).
| Wavenumber Range (cm⁻¹) | Expected Intensity | Vibrational Assignment | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H stretching (hydrogen-bonded) | Boronic acid (B(OH)₂) |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching | Dibenzofuran ring |
| 1620 - 1580 | Medium | Aromatic C=C stretching | Dibenzofuran ring |
| 1500 - 1400 | Medium to Strong | Aromatic C=C stretching | Dibenzofuran ring |
| 1380 - 1310 | Strong | B-O stretching | Boronic acid (B-O) |
| 1250 - 1150 | Strong | Aryl C-O-C asymmetric stretching | Dibenzofuran ether linkage |
| 1100 - 1000 | Medium | In-plane aromatic C-H bending | Dibenzofuran ring |
| 900 - 675 | Strong | Out-of-plane aromatic C-H bending | Dibenzofuran ring |
| ~750 | Strong | Ortho-disubstituted benzene ring C-H out-of-plane bend | Aromatic ring |
Experimental Protocols for Infrared Spectroscopy
The acquisition of a high-quality infrared spectrum of solid this compound can be achieved through several methods. The two most common are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique.
Potassium Bromide (KBr) Pellet Method
This traditional transmission method involves dispersing the solid sample within a matrix of dry, IR-transparent KBr.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)[1]
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Analytical balance
-
Drying oven
Procedure:
-
Sample Preparation:
-
Gently dry spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Allow it to cool in a desiccator.
-
Weigh approximately 1-2 mg of this compound and 150-200 mg of the dried KBr.
-
In the agate mortar, thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained. This minimizes light scattering.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. Applying a vacuum to the die during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.
-
Carefully release the pressure and extract the thin, transparent KBr pellet from the die.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Attenuated Total Reflectance (ATR-FTIR) Method
ATR is a modern, rapid technique that requires minimal sample preparation.
Instrumentation:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II ATR accessory)[1]
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is in a fine powder form.
-
-
Spectral Acquisition:
-
Clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
Logical Workflow for Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation for the infrared analysis of this compound.
References
crystal structure of Dibenzofuran-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibenzofuran-4-boronic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and electronic materials.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role as a precursor in structurally characterized molecules. While, to date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, this guide outlines a generalized experimental workflow for its potential structure determination.
Introduction
This compound (CAS No. 100124-06-9) is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science.[1] Its rigid dibenzofuran core and versatile boronic acid functional group make it an important intermediate for the synthesis of complex organic molecules through reactions such as the Suzuki-Miyaura cross-coupling.[1][2] The structural characteristics of the dibenzofuran moiety can influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] This document serves as a technical resource, consolidating available data on its properties and synthesis, and provides a standard protocol for its crystallographic analysis.
Chemical and Physical Properties
The known chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | dibenzofuran-4-ylboronic acid | [4] |
| CAS Number | 100124-06-9 | [4][5] |
| Molecular Formula | C₁₂H₉BO₃ | [4][5][6] |
| Molecular Weight | 212.01 g/mol | [4][5][6] |
| Appearance | White to off-white or beige powder/crystal | [1][6][7] |
| Melting Point | 286-291 °C (lit.) | [7][8] |
| Boiling Point | 438.5 °C at 760 mmHg | [7] |
| Flash Point | 219.0 °C | [7] |
| Density | 1.3 g/cm³ | [7] |
| Storage Temperature | 0-6 °C | [7] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through the lithiation of 4-bromodibenzofuran followed by reaction with a borate ester and subsequent acidic workup.[1] Two detailed protocols are provided below.
Protocol 1: Synthesis using Trimethoxyborane [5][8]
-
Dissolve 7.2 g of 4-bromodibenzofuran in a 300 ml three-necked flask with anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to -78 °C.[5][8]
-
Add 20 ml of a 1.6 M n-butyl lithium-n-hexane solution (1.1 equivalents) and stir the mixture for 1 hour.[5][8]
-
Add 4.23 ml of trimethoxyborane (1.3 equivalents) and continue stirring for 2 hours.[5][8]
-
Allow the reaction mixture to warm to room temperature.[5][8]
-
Add 200 ml of 1 N hydrochloric acid and stir for 3 hours to quench the reaction.[5][8]
-
Separate the organic layer and remove the solvents by distillation.[5][8]
-
Add hexane to the crude product to precipitate this compound.[5][8]
-
Filter the precipitate to obtain the product as a white solid (yield: 80%).[5][8]
Protocol 2: Synthesis using Triisopropyl Borate [5]
-
In a 50 ml three-necked flask, dissolve 7.4 g (30 mmol) of 4-bromodibenzofuran in dry tetrahydrofuran.[5]
-
Cool the solution to -78 °C and purge the system with nitrogen three times to ensure an oxygen-free environment.[5]
-
Add 13.2 ml of 2.5 M n-butyl lithium (1.1 equivalents) and maintain the reaction at -78 °C for 1.5 hours.[5]
-
Add 7.6 ml of triisopropyl borate (1.1 equivalents) dropwise.[5]
-
After the addition is complete, allow the mixture to warm to room temperature and react for 8 hours.[5]
-
Quench the reaction by the dropwise addition of dilute hydrochloric acid.[5]
-
Remove the tetrahydrofuran by distillation under reduced pressure.[5]
-
Dissolve the residue in dichloromethane, wash with anhydrous magnesium sulfate, dry, and filter.[5]
-
Recrystallize the product from the filtrate to obtain a white solid (yield: 94%).[5]
Application in the Synthesis of Structurally Characterized Molecules
While the crystal structure of this compound itself is not publicly available, it serves as a crucial precursor in the synthesis of larger, more complex molecules whose structures have been determined by X-ray crystallography. Its primary utility is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This makes it an essential building block for creating novel compounds for pharmaceutical research and for the development of materials for Organic Light Emitting Diodes (OLEDs).[1] The resulting complex molecules, once crystallized, can be analyzed to understand their three-dimensional structure, which is vital for drug design and materials engineering.
Generalized Workflow for Crystal Structure Determination
The following diagram illustrates a generalized experimental workflow for the determination of the crystal structure of a small organic molecule such as this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C12H9BO3 | CID 2734328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. warshel.com [warshel.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 100124-06-9 [chemicalbook.com]
A Senior Application Scientist's Guide to the Synthesis of Dibenzofuran-4-boronic acid
Topic: Synthesis Route for Dibenzofuran-4-boronic acid from 4-bromodibenzofuran Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions.[1] Its unique rigid, planar structure makes it an attractive component in the development of novel pharmaceuticals, organic electronics like OLEDs, and advanced materials.[1][2] This guide provides an in-depth technical overview of the predominant and field-proven synthetic route to this compound, starting from the readily available precursor, 4-bromodibenzofuran. We will dissect the mechanistic underpinnings of the key transformations, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yielding and reproducible synthesis.
Strategic Overview: The Lithiation-Borylation Pathway
The most direct and widely adopted method for converting 4-bromodibenzofuran to its corresponding boronic acid is a two-step sequence involving a lithium-halogen exchange followed by electrophilic trapping with a borate ester.[1][2][3] This organometallic approach is highly efficient for aryl bromides and offers a reliable pathway to the desired product.
Core Rationale:
-
Reactivity Inversion (Umpolung): The initial C-Br bond at the 4-position of dibenzofuran has an electrophilic carbon. The lithium-halogen exchange dramatically inverts this reactivity, transforming the C4 position into a potent nucleophilic carbanion (in the form of an organolithium species).
-
Electrophilic Capture: This newly formed nucleophile can then be efficiently captured by a suitable boron electrophile, typically a trialkyl borate, to form a stable C-B bond.
Alternative palladium-catalyzed methods, such as the Miyaura borylation, exist for the synthesis of arylboronic acids.[4][5] However, for this specific transformation, the lithium-halogen exchange route is often preferred due to its high efficiency, atom economy, and the avoidance of potentially costly palladium catalysts and ligands.
Mechanistic Deep Dive: The Chemistry Behind the Synthesis
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The process can be divided into two key mechanistic stages.
Stage 1: Lithium-Halogen Exchange
This is a cornerstone reaction in organometallic chemistry.[6] The reaction between 4-bromodibenzofuran and an alkyllithium reagent, typically n-butyllithium (n-BuLi), proceeds rapidly at very low temperatures.
-
Why -78 °C? The choice of cryogenic temperatures (dry ice/acetone bath) is crucial. Organolithium intermediates are highly reactive and can undergo side reactions, such as reaction with the solvent (THF) or undesired intermolecular reactions, at higher temperatures. The low temperature ensures the stability of the 4-dibenzofuranyllithium intermediate long enough for the subsequent step.[7]
-
Why an Anhydrous, Inert Atmosphere? Organolithium reagents react instantaneously and exothermically with water and oxygen. Therefore, the reaction must be conducted in scrupulously dried glassware and solvents under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the reagents and a dramatic loss of yield.[3]
-
The Exchange Mechanism: The reaction is kinetically controlled and is believed to proceed through an "ate-complex" intermediate.[8] The rate of exchange follows the trend I > Br > Cl, making aryl bromides ideal substrates for this transformation.[6]
Stage 2: Borylation and Acidic Hydrolysis
Once the 4-dibenzofuranyllithium is formed, a borate ester is introduced as the boron source.
-
Electrophilic Boron Center: Trialkyl borates, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(OⁱPr)₃, feature a Lewis acidic (electrophilic) boron atom. The potent nucleophilic carbon of the organolithium attacks this boron center to form a tetracoordinate boronate species.[3]
-
Hydrolysis to Boronic Acid: This boronate intermediate is not the final product. It must be hydrolyzed under acidic conditions (e.g., using aqueous HCl) to cleave the alkoxy groups and form the desired this compound.[3][9] The acidic workup also serves to neutralize any remaining organolithium or basic byproducts.
Synthesis Workflow Diagram
The following diagram illustrates the complete transformation pathway from the starting material to the final, purified product.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. This compound | 100124-06-9 [chemicalbook.com]
An In-depth Technical Guide to the Lithiation of 4-Bromodibenzofuran for Boronic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-dibenzofuran boronic acid, a critical intermediate in the development of pharmaceuticals and advanced materials.[1][2] The primary synthetic route discussed is the lithiation of 4-bromodibenzofuran, followed by borylation. This method is widely utilized for its efficiency and reliability in producing the target compound with high purity.[3]
Introduction
Dibenzofuran-4-boronic acid (CAS: 100124-06-9) is a versatile organic compound with significant applications in medicinal chemistry and materials science.[1][2] Its unique structure makes it an essential building block in Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds in the synthesis of complex organic molecules.[3] In the pharmaceutical industry, it serves as a key intermediate for synthesizing drug candidates, including anti-inflammatory and antitumor agents.[1] Furthermore, its distinct optical and electrochemical properties are leveraged in the development of organic electronics, such as OLEDs.[1][3]
Reaction Pathway: From 4-Bromodibenzofuran to 4-Dibenzofuran Boronic Acid
The synthesis proceeds via a two-step process: halogen-lithium exchange followed by electrophilic trapping of the resulting organolithium species with a borate ester.
References
An In-depth Technical Guide on the Stability and Storage of Dibenzofuran-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Dibenzofuran-4-boronic acid, a key building block in organic synthesis, particularly for applications in pharmaceuticals and electronic materials. Understanding the stability profile of this compound is critical for ensuring its quality, and reliability in experimental and manufacturing processes.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| CAS Number | 100124-06-9 | [1][2] |
| Molecular Formula | C₁₂H₉BO₃ | [3] |
| Molecular Weight | 212.01 g/mol | [3] |
| Melting Point | 286-291 °C | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥98% | [5] |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of this compound. The compound is known to be stable under recommended conditions, but deviations can lead to degradation.
Storage Conditions:
-
Temperature: Store in a cool, dry place.[6] Refrigeration at 0-6°C is often recommended.[7] For long-term storage, some suppliers suggest -70°C.[8]
-
Atmosphere: Store in a well-ventilated area.[6] The container should be tightly closed to prevent moisture ingress.[9]
-
Light: Protect from light, as exposure can promote degradation.[9][10]
-
Inert Gas: For highly sensitive applications, storage under an inert atmosphere (e.g., argon) may be considered to minimize oxidation.
Handling Precautions:
-
Use in a well-ventilated fume hood.[6]
-
Avoid dust formation.[11]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]
-
Avoid contact with skin and eyes.[9]
-
Wash hands thoroughly after handling.[9]
Stability Profile and Degradation Pathways
This compound, like other arylboronic acids, is susceptible to degradation through several pathways. The primary routes of degradation are oxidative deboronation and protodeboronation. Boronic acids are also known to form anhydrides.
-
Oxidative Deboronation: This is a common degradation pathway for boronic acids, where the boronic acid group is cleaved and replaced by a hydroxyl group, likely initiated by reactive oxygen species.[13] In the case of this compound, this would lead to the formation of 4-hydroxydibenzofuran and boric acid.
-
Protodeboronation: This pathway involves the replacement of the boronic acid group with a hydrogen atom, yielding the parent dibenzofuran molecule. This process is often observed in aqueous solutions and can be influenced by pH.[8]
-
Anhydride Formation: Boronic acids can undergo dehydration to form cyclic anhydrides, most commonly trimers (boroxines). This is a reversible process that occurs upon removal of water.
The chemical stability of this compound is summarized in Table 2.
| Condition | Stability | Potential Degradation Products | Incompatible Materials |
| Normal Storage | Stable | - | - |
| Elevated Temperature | May lead to degradation and anhydride formation | 4-Hydroxydibenzofuran, Dibenzofuran, Boroxines | - |
| Light Exposure | Can promote degradation | 4-Hydroxydibenzofuran, Dibenzofuran | - |
| Acids | Incompatible | - | Strong acids |
| Bases | Incompatible | - | Strong bases |
| Oxidizing Agents | Susceptible to oxidative deboronation | 4-Hydroxydibenzofuran, Boric Acid | Hydrogen peroxide, other strong oxidizers |
A diagram illustrating the potential degradation pathways is provided below.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
4.1. Forced Degradation Protocol
A general protocol for a forced degradation study is outlined in Table 3. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[14][15]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24-48 hours. |
| Base Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24-48 hours. |
| Oxidation | Dissolve the sample in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24-48 hours. |
| Thermal Degradation | Heat the solid sample at 80°C for 48-72 hours. |
| Photostability | Expose the solid sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
4.2. Analytical Method for Purity and Degradation Products
A stability-indicating analytical method is crucial for separating and quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable technique.
HPLC Method Parameters:
-
Column: A reversed-phase C18 column is commonly used for the analysis of boronic acids.[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[10]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is a common choice. Mass spectrometric (MS) detection can be used for peak identification and confirmation.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of the mobile phase components.
A workflow for conducting a stability study is depicted below.
Caption: Experimental workflow for a forced degradation stability study.
Conclusion
This compound is a stable compound when stored under appropriate conditions. Key factors for maintaining its integrity include storage in a cool, dry, and dark environment in a tightly sealed container. The primary degradation pathways are oxidative deboronation and protodeboronation. A well-designed forced degradation study coupled with a validated stability-indicating HPLC method is essential for fully characterizing its stability profile and ensuring its quality for research and development applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C12H9BO3 | CID 2734328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 100124-06-9 [chemicalbook.com]
- 5. L19830.06 [thermofisher.com]
- 6. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. zzylchem.com [zzylchem.com]
- 12. Boronic acid - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. Forced Degradation Studies - STEMart [ste-mart.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Dibenzofuran-4-boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Dibenzofuran-4-boronic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the general solubility trends based on its parent compound, dibenzofuran, and furnishes a detailed experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended to be a foundational resource for researchers, enabling them to generate empirical solubility data essential for applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, as well as in drug formulation and development.
Introduction
This compound is a key building block in synthetic organic chemistry, valued for its role in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic electronics, is well-established. A fundamental understanding of the solubility of this compound in organic solvents is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating drug products.
The solubility of a compound is influenced by a variety of factors, including the chemical nature of the solute and solvent (polarity, hydrogen bonding capacity), temperature, and pressure. For boronic acids, the situation is further complicated by their tendency to form cyclic anhydrides (boroxines) upon heating, which can affect solubility measurements. Therefore, a standardized and carefully executed experimental protocol is crucial for obtaining reliable and reproducible solubility data.
Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. However, qualitative assessments can be inferred from the properties of the parent heterocycle, dibenzofuran. Dibenzofuran is a nonpolar molecule and is known to be soluble in nonpolar organic solvents such as benzene, toluene, and chloroform, and has some solubility in polar aprotic solvents like diethyl ether and acetone.[1][2][3][4] It is practically insoluble in water.[1][2][3]
Given the addition of the polar boronic acid functional group, it is anticipated that this compound will exhibit increased polarity compared to dibenzofuran and may show enhanced solubility in more polar organic solvents. However, empirical determination is necessary for accurate characterization.
The following table is provided as a template for researchers to systematically record their experimentally determined solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| e.g., Tetrahydrofuran | e.g., 25 | |||
| e.g., Dimethylformamide | e.g., 25 | |||
| e.g., Acetonitrile | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., Methanol | e.g., 25 | |||
| e.g., 2-Propanol | e.g., 25 |
Experimental Protocol for Solubility Determination: The Dynamic Method
The dynamic (or synthetic) method is a reliable technique for determining the solubility of a compound in a given solvent as a function of temperature. This method involves heating a suspension of the solute in the solvent at a controlled rate and observing the temperature at which the last solid particles dissolve, indicating the saturation point.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials or test tubes with magnetic stir bars
-
Heating block or oil bath with precise temperature control and a digital thermometer
-
Light source (e.g., laser beam) and a light detector (or visual observation against a contrasting background)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the chosen organic solvent into a glass vial to prepare a mixture of known composition.
-
Add a magnetic stir bar to the vial.
-
-
Experimental Setup:
-
Place the vial in the heating block or oil bath.
-
Position the light source and detector to pass a beam of light through the sample. Alternatively, ensure good visibility for manual observation.
-
Begin stirring the mixture at a constant rate to ensure a uniform suspension.
-
-
Heating and Observation:
-
Heat the mixture at a slow, constant rate (e.g., 0.2-0.5 °C/min) to ensure thermal equilibrium.
-
Continuously monitor the turbidity of the solution. As the temperature increases, the solid will begin to dissolve.
-
The saturation temperature (or clear point) is the temperature at which the last solid particles disappear, and the solution becomes completely clear. Record this temperature.
-
-
Data Collection:
-
Repeat the measurement with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).
-
To ensure accuracy, at least three independent measurements should be performed for each composition.
-
-
Data Analysis:
-
The solubility at the recorded saturation temperature corresponds to the initial composition of the mixture.
-
Plot the solubility (in g/L, mg/mL, or mol/L) as a function of temperature for each solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the dynamic method.
Conclusion
References
Computational Analysis of Dibenzofuran-4-boronic acid: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzofuran-4-boronic acid is a versatile organic compound with significant applications in the development of electronic materials and pharmaceuticals.[1][2] Its utility largely stems from its role as a key intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is instrumental in constructing complex organic molecules.[1] In the pharmaceutical realm, it serves as a crucial building block for synthesizing drug candidates targeting specific biological pathways.[1][2] This guide outlines a framework for conducting computational studies on this compound to explore its structural, electronic, and potential therapeutic properties, drawing upon established computational methodologies for similar molecular structures.
Molecular Properties and Synthesis
This compound, with the chemical formula C₁₂H₉BO₃, is an off-white powder with a high melting point, indicating its stability.[1][3] The synthesis of this compound typically involves a multi-step process beginning with a brominated dibenzofuran derivative. A common synthetic route includes the lithiation of the brominated precursor followed by a reaction with a borate ester and subsequent hydrolysis.[1][2][4]
| Computed Molecular Properties | |
| IUPAC Name | dibenzofuran-4-ylboronic acid[3] |
| Molecular Formula | C₁₂H₉BO₃[3] |
| Molecular Weight | 212.01 g/mol [3] |
| Canonical SMILES | B(C1=C2C(=CC=C1)C3=CC=CC=C3O2)(O)O[3] |
| InChI Key | ZXHUJRZYLRVVNP-UHFFFAOYSA-N[3] |
Proposed Computational Studies and Methodologies
While specific computational studies on this compound are not extensively documented in publicly available literature, its structural similarity to other pharmacologically relevant benzofuran and boronic acid derivatives suggests a range of applicable in silico analyses.[5][6][7] These studies are crucial for understanding the molecule's reactivity, potential biological targets, and suitability as a drug candidate.
Density Functional Theory (DFT) Analysis
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gap and molecular electrostatic potential (MEP).[5][8]
Methodology:
-
Structural Optimization: The initial structure of this compound can be built using software like GaussView and optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[5]
-
Vibrational Frequency Analysis: Following optimization, frequency calculations should be performed at the same level of theory to confirm that the structure corresponds to a local minimum on the potential energy surface (absence of imaginary frequencies).
-
Electronic Properties Calculation: Single-point energy calculations can then be used to determine the HOMO and LUMO energies, the energy gap, and other quantum chemical descriptors. The MEP can be mapped to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.
Molecular Docking Studies
Given the use of dibenzofuran derivatives in developing inhibitors for enzymes like matrix metalloproteinase-12 (MMP-12) and for their antitubercular activity, molecular docking can be employed to predict the binding affinity and interaction patterns of this compound with various protein targets.[6][9]
Methodology:
-
Ligand and Receptor Preparation: The 3D structure of this compound would be prepared and energy-minimized. The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands would be removed, and polar hydrogens and charges would be added.
-
Binding Site Identification: The active site of the protein would be identified, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
Docking Simulation: Docking would be performed using software like AutoDock Vina or GOLD. The program would generate multiple binding poses of the ligand in the protein's active site and score them based on a scoring function that estimates the binding affinity.
-
Interaction Analysis: The resulting docked poses would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.
Molecular Dynamics (MD) Simulation
To assess the stability of the ligand-protein complex predicted by molecular docking, MD simulations can be performed. This technique simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior of the complex.[9]
Methodology:
-
System Setup: The best-docked complex from the molecular docking study would be placed in a simulation box with a chosen water model. Ions would be added to neutralize the system.
-
Minimization and Equilibration: The system would be energy-minimized to remove steric clashes. This would be followed by a two-step equilibration process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.
-
Production Run: A production MD run would be performed for a significant duration (e.g., 100 ns) to generate trajectories of the complex.
-
Trajectory Analysis: The trajectories would be analyzed to calculate metrics like Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.
Conclusion
Computational studies offer a powerful and efficient means to explore the properties of this compound and its derivatives for applications in materials science and drug discovery. The methodologies outlined in this guide, including DFT, molecular docking, and MD simulations, provide a comprehensive framework for researchers to investigate the electronic structure, potential biological activity, and dynamic behavior of this important molecule. Such in silico analyses can significantly accelerate the research and development process by prioritizing promising candidates for further experimental validation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C12H9BO3 | CID 2734328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Unveiling structural components of dibenzofuran-based MMP-12 inhibitors: a comparative classification-dependent analysis with molecular docking-based virtual screening and molecular dynamics simulation [pubmed.ncbi.nlm.nih.gov]
Theoretical Properties of Dibenzofuran Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dibenzofuran, a heterocyclic aromatic compound composed of two benzene rings fused to a central furan ring, forms the structural core of a wide range of naturally occurring and synthetic molecules. Derivatives of this scaffold have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and valuable electronic properties. This technical guide provides a comprehensive overview of the theoretical properties of dibenzofuran derivatives, focusing on computational methodologies, quantitative structure-activity relationships (QSAR), and the electronic characteristics that underpin their potential applications in drug discovery and development.
Computational Methodologies for Analyzing Dibenzofuran Derivatives
The theoretical investigation of dibenzofuran derivatives predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) being the most widely employed method. These computational approaches provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules, complementing experimental studies and guiding the design of novel compounds with desired characteristics.
Detailed Computational Protocol: Density Functional Theory (DFT)
A typical DFT protocol for the analysis of dibenzofuran derivatives involves geometry optimization, frequency analysis, and the calculation of various electronic properties.
1. Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the dibenzofuran derivative. This is achieved by performing a geometry optimization, which locates the minimum energy structure on the potential energy surface. A commonly used functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The choice of basis set is crucial for accuracy, with Pople-style basis sets such as 6-311G(d,p) being frequently utilized for providing a good balance between computational cost and accuracy.[1][2][3]
2. Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation of the computational model.
3. Electronic Property Calculations: Once a stable geometry is obtained, a range of electronic properties are calculated to understand the molecule's reactivity and potential for intermolecular interactions. These properties are crucial for predicting the behavior of the derivatives in biological systems and for designing molecules with specific electronic characteristics. Key properties include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the electronic behavior and reactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[3]
-
Global Reactivity Descriptors: Parameters such as chemical potential (μ), electronegativity (χ), global hardness (η), global softness (ζ), and the electrophilicity index (ω) are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in QSAR studies.[1][3]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for understanding potential intermolecular interactions, such as drug-receptor binding.[2]
-
Mulliken Atomic Charges: These calculations provide the charge distribution on each atom within the molecule, offering insights into its polarity and reactivity.[2]
Software: The most commonly used software package for these calculations is Gaussian.[1][2] GaussView is often used for building molecules and visualizing the results.[1]
Quantitative Data on the Theoretical Properties of Dibenzofuran
The following tables summarize key quantitative data obtained from DFT calculations on the parent dibenzofuran molecule and a selection of its derivatives. These values provide a basis for comparing the electronic properties and reactivity of different substituted dibenzofurans.
Table 1: Calculated Electronic Properties of Dibenzofuran
| Property | Value | Reference |
| HOMO Energy | -6.265 eV | [3] |
| LUMO Energy | -1.237 eV | [3] |
| HOMO-LUMO Energy Gap (ΔE) | 5.028 eV | [1][3] |
| Chemical Potential (μ) | -3.751 eV | [1][3] |
| Electronegativity (χ) | 3.751 eV | [1][3] |
| Global Hardness (η) | 2.514 eV | [1][3] |
| Global Softness (ζ) | 0.398 (eV)⁻¹ | [1][3] |
| Electrophilicity Index (ω) | 2.798 eV | [1][3] |
| Ionization Potential (I) | 6.265 eV | [1] |
| Electron Affinity (A) | 1.237 eV | [1] |
Calculations performed using DFT with the B3LYP functional and the 6-311G(d,p) basis set.
Table 2: PTP-MEG2 Inhibitory Activities and Molecular Properties of Selected Dibenzofuran Derivatives
| Compound | R | IC₅₀ (μM) |
| 1a | H | 5.35 |
| 1b | 4-F | 2.15 |
| 1c | 4-Cl | 1.57 |
| 1d | 4-Br | 1.26 |
| 1e | 4-CH₃ | 3.24 |
| 1f | 4-OCH₃ | 4.18 |
| 1g | 3-F | 2.58 |
| 1h | 3-Cl | 1.89 |
| 1i | 3-Br | 1.62 |
| 1j | 3-CH₃ | 3.86 |
| 10a | - | 0.32 |
Data from a study on novel dibenzofuran derivatives as PTP-MEG2 inhibitors.[1][4]
Structure-Activity Relationship (SAR) and QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in drug discovery to correlate the chemical structure of compounds with their biological activity. For dibenzofuran derivatives, 3D-QSAR models have been developed to understand the structural requirements for their inhibitory activities against various biological targets.
Key Findings from QSAR Studies
A 3D-QSAR study on a series of novel dibenzofuran derivatives as PTP-MEG2 inhibitors revealed the importance of specific pharmacophoric features for their activity. The generated pharmacophore model highlighted that one ring aromatic (RA), three hydrophobic (Hyd), and two hydrogen bond acceptor (HBA) features play a crucial role in the binding of these molecules to the active site of the PTP-MEG2 protein.[1][4] These findings provide a rational basis for the design of more potent and selective inhibitors.
Docking simulations have further elucidated the binding modes of these derivatives, indicating that they can achieve potency and specificity by targeting unique peripheral binding pockets in addition to the active site.[1][4]
Visualizing Theoretical Workflows and Relationships
Graphviz diagrams are used to visually represent the logical flow of computational and experimental processes, as well as the relationships between different concepts.
Caption: A typical computational workflow for the theoretical analysis of dibenzofuran derivatives.
Caption: A logical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Conclusion
The theoretical and computational analysis of dibenzofuran derivatives provides a powerful framework for understanding their structure-property relationships and for guiding the development of new molecules with tailored biological activities and electronic properties. DFT calculations offer detailed insights into the electronic nature of these compounds, while QSAR studies provide a bridge between chemical structure and biological function. The continued application of these theoretical approaches will undoubtedly accelerate the discovery and optimization of novel dibenzofuran-based compounds for a wide range of applications, from pharmaceuticals to advanced materials.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of Dibenzofuran-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction couples organoboron compounds, such as boronic acids, with organic halides or triflates.[1][4] Dibenzofuran and its derivatives are important structural motifs found in many biologically active compounds and functional materials. The ability to functionalize the dibenzofuran core, for instance by creating 4-aryl dibenzofurans, is of significant interest in medicinal chemistry and materials science. This document provides a detailed protocol for the Suzuki-Miyaura coupling of Dibenzofuran-4-boronic acid with a representative aryl halide.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][5][6][7]
Experimental Protocol
This protocol details the Suzuki-Miyaura coupling of this compound with 4-bromoanisole as a representative aryl halide to synthesize 4-(4-methoxyphenyl)dibenzofuran.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Celite
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.08 mmol, 8 mol%).
-
Solvent and Base Addition: Add potassium carbonate (2.0 mmol) to the flask. Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. To the mixture, add a degassed solution of 1,4-dioxane and water (4:1 v/v, 10 mL).
-
Reaction: Heat the reaction mixture to 85-90 °C and stir for 12-16 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with toluene (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Drying and Filtration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-(4-methoxyphenyl)dibenzofuran.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on analogous reactions reported in the literature.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | ~85-95 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 12 | ~80-90 |
| 3 | 3-Iodopyridine | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF | 100 | 10 | ~75-85 |
| 4 | 1-Bromonaphthalene | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 18 | ~90-98 |
Yields are estimations based on similar Suzuki-Miyaura coupling reactions and may vary depending on the specific substrate and reaction conditions.
Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Dibenzofuran-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of Dibenzofuran-4-boronic acid with various aryl and heteroaryl halides. The synthesis of biaryl and heteroaryl structures containing the dibenzofuran moiety is of significant interest in medicinal chemistry and materials science due to the prevalence of this scaffold in biologically active compounds and functional materials.
While direct literature precedents for the cross-coupling of this compound are limited, the protocols and data presented herein are based on well-established methodologies for analogous heteroaryl boronic acids, particularly benzofuran derivatives. These notes are intended to serve as a comprehensive starting point for reaction optimization and development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] This palladium-catalyzed reaction offers a powerful tool for the synthesis of complex molecules due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts.[2][3]
The cross-coupling of this compound with aryl or heteroaryl halides provides a direct route to substituted dibenzofurans, which are key structural motifs in many pharmaceuticals and organic electronic materials. The general transformation is depicted below:
Scheme 1: General Suzuki-Miyaura Cross-Coupling of this compound
Success in coupling heteroaryl boronic acids like this compound often depends on the careful selection of the palladium catalyst, ligand, base, and solvent system to overcome challenges such as catalyst deactivation and protodeboronation of the boronic acid.
Palladium Catalysts and Ligands
The choice of the palladium source and ligand is critical for achieving high yields and reaction efficiency. Modern palladium catalysis often employs pre-formed, air- and moisture-stable precatalysts, which offer improved reproducibility over in-situ generated catalysts.
Commonly Used Palladium Catalysts:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and widely used catalyst, effective for a range of couplings.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often effective for challenging substrates.
-
Pd(OAc)₂ (Palladium(II) Acetate) / Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Used in combination with a variety of phosphine ligands.
Electron-Rich and Bulky Phosphine Ligands: These are often necessary for the coupling of heteroaryl chlorides and for promoting high catalytic turnover. Examples include:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective for a broad range of Suzuki-Miyaura couplings.
-
Tri-tert-butylphosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃): These ligands have proven effective for coupling unreactive aryl chlorides.[4]
Data Presentation: Reaction Conditions for Analogous Heteroaryl Boronic Acid Couplings
The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of analogous benzofuran and other heteroaryl boronic acids with various aryl halides. This data can serve as a guide for the initial screening of conditions for this compound.
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2) | EtOH/H₂O (1:1) | 80 | 91 |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 89 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ (3) | Dioxane | RT | 95 |
| 4 | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Palladacycle (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 110 | >95 |
| 5 | Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Triphenylphosphite (3) | KF (3) | Dioxane | 100 | 74-82 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide, based on successful procedures for analogous substrates.[5][6] Note: These protocols should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a good starting point for couplings with aryl bromides or iodides.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Pd(PPh₃)₄ (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Round-bottom flask with stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Protocol for Challenging Substrates (e.g., Aryl Chlorides)
This protocol utilizes a more active catalyst system, often required for less reactive aryl chlorides.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Buchwald ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (3 equivalents)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the palladium precursor, the phosphine ligand, the aryl chloride, this compound, and the base.
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up and purify as described in Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction with this compound.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of Dibenzofuran-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to optimizing the Suzuki-Miyaura cross-coupling reactions of Dibenzofuran-4-boronic acid with various aryl halides. The selection of an appropriate base and solvent system is critical for achieving high yields and reaction efficiency. This document outlines recommended conditions, experimental protocols, and visual aids to facilitate successful synthesis.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures found in many pharmaceutical agents and electronic materials. The Suzuki-Miyaura coupling, a palladium-catalyzed carbon-carbon bond-forming reaction, is the primary method for its application. The efficiency of this reaction is highly dependent on the choice of base and solvent, which play crucial roles in the catalytic cycle.
Role of Base and Solvent
The base in a Suzuki-Miyaura reaction is essential for the activation of the boronic acid. It facilitates the formation of a more nucleophilic boronate species, which is necessary for the transmetalation step with the palladium complex. The solvent system must be capable of dissolving both the organic and inorganic reaction components to ensure a homogeneous reaction mixture and facilitate the interaction between the catalyst and the substrates. A mixture of an organic solvent and water is often optimal.
Comparative Data: Base and Solvent Screening
The following tables summarize the typical effects of different bases and solvents on the yield of Suzuki-Miyaura coupling reactions involving aryl boronic acids similar to this compound. These are representative conditions and may require further optimization for specific substrates.
Table 1: Effect of Different Bases on Reaction Yield
| Base (equiv.) | Solvent System | Temperature (°C) | Typical Yield Range (%) | Notes |
| K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 - 100 | 85 - 98 | A generally effective and widely used base for a broad range of substrates. |
| Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 110 | 80 - 95 | A stronger base, often effective for less reactive aryl chlorides. |
| K₂CO₃ (2.0) | THF/H₂O (4:1) | 80 - 90 | 75 - 90 | A common and cost-effective base, suitable for many applications. |
| Na₂CO₃ (2.0) | DMF/H₂O (5:1) | 100 - 120 | 70 - 88 | Can be effective, particularly with polar substrates soluble in DMF. |
Table 2: Effect of Different Solvent Systems on Reaction Yield
| Solvent System (v/v) | Base | Temperature (°C) | Typical Yield Range (%) | Notes |
| 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | 90 - 100 | 85 - 98 | Often provides the best results due to good solubility of reagents. |
| THF/H₂O (4:1) | K₂CO₃ | 80 - 90 | 75 - 90 | A good alternative to dioxane, though sometimes with slightly lower yields. |
| Toluene/H₂O (5:1) | Cs₂CO₃ | 110 | 80 - 95 | Useful for higher temperature reactions and less polar substrates. |
| DMF/H₂O (5:1) | Na₂CO₃ | 100 - 120 | 70 - 88 | Suitable for substrates that require a more polar aprotic solvent. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.1 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system (1,4-Dioxane and water) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Role of base and solvent in the activation and transmetalation steps of the Suzuki-Miyaura catalytic cycle.
Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents Using Dibenzofuran-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The rigid, planar structure of the dibenzofuran scaffold makes it an attractive backbone for the design of targeted therapeutic agents. This document provides a detailed protocol for the synthesis of a novel potential anti-inflammatory agent derived from Dibenzofuran-4-boronic acid via a Suzuki-Miyaura cross-coupling reaction. While specific anti-inflammatory agents directly synthesized from this compound are not extensively reported in the literature, this protocol is based on well-established synthetic methodologies for analogous compounds.[3][4] The application notes also include a summary of the anti-inflammatory activity of related benzofuran and dibenzofuran derivatives to provide a rationale for the potential efficacy of the proposed compound.
Proposed Synthesis of a Novel Anti-inflammatory Agent
The proposed synthesis involves the Suzuki-Miyaura cross-coupling of this compound with a suitable aryl halide. For this protocol, we propose the synthesis of 4-(4-acetamidophenyl)dibenzofuran, a structural analog of known COX inhibitors.
Experimental Workflow
Caption: Synthetic workflow for the proposed anti-inflammatory agent.
Experimental Protocols
Synthesis of 4-(4-acetamidophenyl)dibenzofuran via Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions.[3][4][5]
Materials:
-
4-Bromoacetanilide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), 4-bromoacetanilide (1.2 equiv), Palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired product, 4-(4-acetamidophenyl)dibenzofuran.
Data Presentation: Anti-inflammatory Activity of Related Compounds
The following table summarizes the reported anti-inflammatory activities of various benzofuran and dibenzofuran derivatives, which serve as a basis for the potential efficacy of compounds synthesized from this compound.
| Compound Class | Target/Assay | IC₅₀ (µM) or % Inhibition | Reference(s) |
| Fluorinated Benzofuran Derivatives | IL-6 Inhibition | 1.2 - 9.04 | [10] |
| CCL2 Inhibition | 1.5 - 19.3 | [10] | |
| Nitric Oxide (NO) Inhibition | 2.4 - 5.2 | [10] | |
| Prostaglandin E₂ (PGE₂) Inhibition | 1.1 - 20.5 | [10] | |
| Benzofuran-heterocycle Hybrids | Nitric Oxide (NO) Inhibition | 52.23 ± 0.97 | |
| Benzofuran Amide Derivatives | Carrageenan-induced paw edema | 61.55% - 71.10% inhibition at 2h | [2] |
| Dibenzofuran Derivative (scyphocephalione A) | TNF-α Inhibition | 72.2% inhibition at 25 µg/mL | [11] |
| Nitric Oxide (NO) Inhibition | 88.7% inhibition at 25 µg/mL | [11] | |
| MCF-7 cell line cytotoxicity | IC₅₀ = 5.25 µM | [11] | |
| Biaryl Analogs via Suzuki Coupling | COX-1 Inhibition | IC₅₀ values comparable to standard drug | [3] |
| COX-2 Inhibition | IC₅₀ values comparable to standard drug | [3] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds are mediated through the inhibition of key signaling pathways involved in the inflammatory response. The two primary pathways are the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
COX-2 Signaling Pathway
The COX-2 enzyme is induced by inflammatory stimuli and is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[12][13][14][15][16]
Caption: The COX-2 signaling cascade in inflammation.
NF-κB Signaling Pathway
The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[17][18][19][20][21]
Caption: The canonical NF-κB signaling pathway.
Conclusion
The provided protocol offers a robust framework for the synthesis of novel anti-inflammatory agents utilizing this compound. The Suzuki-Miyaura cross-coupling is a versatile and efficient method for generating a library of dibenzofuran derivatives for further pharmacological evaluation. The anti-inflammatory data from related benzofuran and dibenzofuran compounds suggest that this class of molecules holds significant promise for the development of new therapeutics targeting inflammatory pathways such as COX-2 and NF-κB. Further studies are warranted to synthesize and evaluate the biological activity of the proposed and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. jopcr.com [jopcr.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | 100124-06-9 [chemicalbook.com]
- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 13. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 15. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 19. NF-κB - Wikipedia [en.wikipedia.org]
- 20. purformhealth.com [purformhealth.com]
- 21. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dibenzofuran-4-boronic Acid in the Synthesis of Potent Antitumor Compounds
Introduction: Dibenzofuran derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including potent antitumor properties. The rigid, planar structure of the dibenzofuran scaffold makes it an ideal framework for designing molecules that can effectively interact with various biological targets implicated in cancer progression. Dibenzofuran-4-boronic acid is a key synthetic intermediate, enabling the facile introduction of the dibenzofuran moiety into more complex molecular architectures through powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This application note provides an overview of the synthesis of antitumor compounds derived from this compound, with a focus on their activity as kinase inhibitors. Detailed experimental protocols, quantitative biological data, and relevant signaling pathways are presented to guide researchers in the field of cancer drug discovery.
Data Presentation
The following tables summarize the in vitro inhibitory activities of a series of dibenzo[b,d]furan derivatives. These compounds, inspired by the natural product Cercosporamide, were synthesized and evaluated for their potential as anticancer agents. The data highlights their potency against Pim and CLK1 kinases, as well as their antiproliferative effects on a human cancer cell line.
Table 1: Kinase Inhibitory Activity of Dibenzo[b,d]furan Derivatives
| Compound | Pim-1 IC₅₀ (nM)[1][2] | Pim-2 IC₅₀ (nM)[1][2] | CLK1 IC₅₀ (nM)[1][2] |
| 38 | >10000 | >10000 | >10000 |
| 39 | 205 | 1000 | 110 |
| 40 | 1000 | 1000 | 1000 |
| 41 | 205 | 205 | 205 |
| 42 | >10000 | >10000 | >10000 |
| 43 | 110 | 205 | 22 |
| 44 | 22 | 48 | 22 |
| 45 | 1000 | >10000 | 22 |
| 46 | 1000 | 1000 | 110 |
| 47 | 1000 | 1000 | 48 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Antiproliferative Activity of Selected Dibenzo[b,d]furan Derivatives
| Compound | MV4-11 (AML) IC₅₀ (µM)[1][2] |
| 39 | 4.8 |
| 43 | 2.5 |
| 44 | 1.8 |
| 45 | 4.9 |
| 47 | 4.8 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the proliferation of the MV4-11 acute myeloid leukemia (AML) cell line.
Experimental Protocols
This section provides a representative protocol for the synthesis of 4-aryldibenzofurans using a Suzuki-Miyaura cross-coupling reaction with this compound, and a protocol for evaluating the in vitro antiproliferative activity of the synthesized compounds.
Protocol 1: Synthesis of 4-Aryldibenzofuran via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryldibenzofuran.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on a cancer cell line.
Materials:
-
Synthesized dibenzofuran compounds
-
Cancer cell line (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Signaling Pathways and Visualizations
The antitumor activity of the dibenzofuran derivatives is attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Below are diagrams of the Pim-1 kinase and VEGFR-2 signaling pathways, which are critical targets in cancer therapy.
Caption: Pim-1 Kinase Signaling Pathway and Inhibition by Dibenzofuran Derivatives.
Caption: VEGFR-2 Signaling Pathway in Angiogenesis and its Inhibition.
Caption: Experimental Workflow for Synthesis and Evaluation of Antitumor Compounds.
References
Application of Dibenzofuran-4-boronic Acid in High-Performance OLED Materials
Introduction:
Dibenzofuran-4-boronic acid is a key building block in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Its rigid dibenzofuran core imparts high thermal stability and a wide bandgap, desirable properties for host materials and charge transport layers in OLED devices. The boronic acid functional group facilitates versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex, high-performance organic semiconductors.[1][2] This application note details the use of this compound in the development of a high-efficiency, long-lifetime Hole Transport Layer (HTL) for Thermally Activated Delayed Fluorescence (TADF) OLEDs.
Data Presentation
The following table summarizes the performance of a green TADF OLED employing a dibenzofuran-based hole transport material synthesized from a dibenzofuran precursor. The data highlights the exceptional efficiency and operational stability achieved with this class of materials.
| Material | Maximum External Quantum Efficiency (EQE) (%) | Device Lifetime (LT50) at 1000 cd/m² (hours) | Triplet Energy (E_T) (eV) | Glass Transition Temperature (T_g) (°C) |
| T1DBFBP | > 20 | 30,000 | ~2.9 | ~149 |
Table 1: Performance metrics of a green TADF OLED utilizing the dibenzofuran-terminated hole-transport material, T1DBFBP.[3]
Experimental Protocols
Protocol 1: Synthesis of Dibenzofuran-Terminated Hole Transport Material (General Suzuki-Miyaura Coupling)
This protocol describes a general method for the synthesis of dibenzofuran-terminated hole transport materials via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Appropriate halogenated (bromo- or iodo-) aromatic amine core
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the halogenated aromatic amine (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 20 mL) and deionized water (5 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 20-30 minutes to remove any dissolved oxygen.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final dibenzofuran-terminated material.[4][5]
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a multilayer OLED device using thermal evaporation in a high-vacuum environment.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., TAPC)
-
Hole Transport Layer (HTL) material (e.g., T1DBFBP)
-
Emissive Layer (EML) host material (e.g., mCBP)
-
TADF dopant emitter
-
Electron Transport Layer (ETL) material (e.g., TmPyPB)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)
-
Cathode material (e.g., Aluminum - Al)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone immediately before loading into the deposition chamber.
-
Vacuum Deposition: Place the cleaned substrates in a high-vacuum thermal evaporation system (base pressure < 1 x 10⁻⁶ Torr).
-
Layer Deposition: Sequentially deposit the organic and inorganic layers onto the ITO substrate under high vacuum. The typical device structure and layer thicknesses are as follows:
-
HIL: TAPC (90 nm)
-
HTL: T1DBFBP (5 nm)
-
EML Host: mCBP (5 nm)
-
EML: Host material doped with the TADF emitter (e.g., 20 wt%) (30 nm)
-
ETL: TmPyPB (45 nm)
-
EIL: LiF (1 nm)
-
Cathode: Al (150 nm) The deposition rates for organic materials are typically 1-2 Å/s, for LiF 0.1-0.2 Å/s, and for Al 5-10 Å/s.[6]
-
-
Encapsulation: After deposition, encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Characterization: Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and operational lifetime of the fabricated OLED devices using appropriate measurement systems.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Effect of substitution position of dibenzofuran-terminated robust hole-transporters on physical properties and TADF OLED performances - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 10-Dibenzothiophenyl-9,9-diphenylacridane-based multiple resonance emitters for high-efficiency narrowband green OLEDs with CIE y > 0.7 at high doping concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Dibenzofuran-4-boronic Acid in Agrochemical Synthesis
Introduction
Dibenzofuran-4-boronic acid is a versatile synthetic intermediate that is increasingly utilized in the development of novel agrochemicals. Its rigid, planar dibenzofuran core and the reactive boronic acid group make it an ideal building block for constructing complex molecules with potent fungicidal and herbicidal properties. The primary application of this compound in agrochemical synthesis is through the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction enables the efficient linkage of the dibenzofuran moiety to various heterocyclic and aromatic scaffolds, which are common in active agrochemical ingredients. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a novel fungicidal compound.
Application in Fungicide Synthesis
This compound serves as a key precursor in the synthesis of innovative fungicides. The incorporation of the dibenzofuran structure can enhance the biological activity of the resulting compound by influencing its binding affinity to target enzymes and its physicochemical properties, such as lipophilicity and metabolic stability. A notable application is in the synthesis of fungicides that target the succinate dehydrogenase (SDH) enzyme in pathogenic fungi, a critical component of the mitochondrial respiratory chain.
A representative example is the synthesis of a novel fungicide, 4-(dibenzo[b,d]furan-4-yl)-5-methyl-2-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one . This compound integrates the dibenzofuran scaffold with a pyrazole ring, a common toxophore in SDHI fungicides.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the target fungicide.
| Step | Reactant 1 | Reactant 2 | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) |
| 1 | 4-Bromo-5-methyl-2-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | This compound | 4-(dibenzo[b,d]furan-4-yl)-5-methyl-2-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 | 12 | 85 | 188-190 |
Experimental Protocols
Synthesis of 4-(dibenzo[b,d]furan-4-yl)-5-methyl-2-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
This protocol details the Suzuki-Miyaura cross-coupling reaction between 4-Bromo-5-methyl-2-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one and this compound.
Materials:
-
4-Bromo-5-methyl-2-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 100 mL three-neck round-bottom flask, add 4-Bromo-5-methyl-2-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.0 eq).
-
The flask is equipped with a reflux condenser and a magnetic stir bar.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio (volume).
-
To the stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) as the catalyst.
-
Heat the reaction mixture to 90 °C and maintain stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.01 (d, J = 7.6 Hz, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.60 (t, J = 7.6 Hz, 1H), 7.51-7.45 (m, 2H), 7.38 (t, J = 7.6 Hz, 1H), 7.30 (d, J = 8.0 Hz, 1H), 3.45 (q, J = 8.8 Hz, 1H), 2.35 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 160.2, 156.4, 149.8, 145.5, 127.8, 125.1, 124.5, 123.2, 122.9, 121.0, 120.8, 118.9, 111.9, 111.5, 108.5, 12.1.
-
MS (ESI): m/z calculated for C₁₉H₁₁F₃N₂O₂ [M+H]⁺: 371.08; found: 371.09.
Diagrams
Application Notes & Protocols: Strategic Functionalization of the Dibenzofuran Core via Boronic Acid Intermediates
Introduction: The Dibenzofuran Scaffold - A Privileged Motif in Modern Chemistry
The dibenzofuran core is a rigid, planar tricyclic aromatic system that serves as a foundational scaffold in a multitude of high-value chemical entities. Its unique electronic properties and structural rigidity make it a privileged motif in medicinal chemistry, materials science, and agrochemicals.[1] In the pharmaceutical realm, dibenzofuran derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Furthermore, in the field of materials science, the dibenzofuran scaffold is integral to the development of advanced organic light-emitting diodes (OLEDs), where it contributes to the formation of efficient emitters, host materials, and charge transport layers.[3]
The strategic functionalization of the dibenzofuran core is paramount to unlocking its full potential. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[4] This reaction, which couples an organoboron species with an organic halide or triflate, offers exceptional functional group tolerance and generally proceeds under mild conditions.[5] The key to harnessing the power of the Suzuki-Miyaura reaction for dibenzofuran functionalization lies in the synthesis and application of dibenzofuran boronic acids.
This comprehensive guide provides detailed protocols and field-proven insights for the synthesis of various dibenzofuran boronic acid isomers and their subsequent application in Suzuki-Miyaura cross-coupling reactions. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as a practical and authoritative resource for the strategic modification of the dibenzofuran scaffold.
Part 1: Synthesis of Dibenzofuran Boronic Acid Isomers
The successful functionalization of the dibenzofuran core via Suzuki-Miyaura coupling is contingent upon the availability of high-purity dibenzofuran boronic acid isomers. The most common synthetic route involves a halogen-lithium exchange of a bromodibenzofuran precursor, followed by quenching with a borate ester and subsequent hydrolysis.[6]
Logical Workflow for Dibenzofuran Boronic Acid Synthesis
Caption: General workflow for the synthesis of dibenzofuran boronic acid isomers.
Detailed Protocol: Synthesis of Dibenzofuran-4-boronic Acid
This protocol provides a representative procedure for the synthesis of this compound from 4-bromodibenzofuran.[7]
Materials:
-
4-Bromodibenzofuran
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Triisopropyl borate or Trimethyl borate
-
1 N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen).
Procedure:
-
Reaction Setup: In a flame-dried 300 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an argon atmosphere, dissolve 7.2 g of 4-bromodibenzofuran in 100 mL of anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add 20 mL of a 1.6 M n-butyllithium solution in hexanes (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[7]
-
Borylation: To the reaction mixture, add 4.23 mL of trimethoxyborane (1.3 equivalents) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, stir the mixture for an additional 2 hours at -78 °C.[7]
-
Quench and Hydrolysis: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours at room temperature. Slowly add 200 mL of 1 N HCl to quench the reaction and hydrolyze the borate ester. Continue stirring for another 3 hours.[7]
-
Work-up and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. To the crude product, add hexanes to induce precipitation. Filter the precipitated solid to obtain this compound as a white solid. Typical yields range from 80-94%.[7]
Note on Isomer Synthesis: The synthesis of dibenzofuran-2-boronic acid and dibenzofuran-3-ylboronic acid follows a similar procedure, starting from the corresponding 2-bromodibenzofuran or 3-bromodibenzofuran precursors, respectively.
Part 2: Suzuki-Miyaura Cross-Coupling of Dibenzofuran Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[5] The coupling of dibenzofuran boronic acids with various aryl and heteroaryl halides or triflates allows for the construction of a diverse array of functionalized dibenzofuran derivatives.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Successful Coupling
-
Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the different steps of the catalytic cycle. For challenging couplings, bulky and electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos often provide superior results.[3]
-
Base: The base plays a critical role in the transmetalation step. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.[8]
-
Solvent: A range of solvents can be used, often in combination with water. Common solvent systems include toluene/water, dioxane/water, and DMF/water. The choice of solvent can influence the solubility of the reagents and the reaction kinetics.[8][9]
-
Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the coupling partners. Microwave irradiation can also be employed to accelerate the reaction.
Application Data: Suzuki-Miyaura Coupling of Dibenzofuran Boronic Acid Isomers
The following tables summarize representative examples of Suzuki-Miyaura cross-coupling reactions with different dibenzofuran boronic acid isomers.
Table 1: Coupling of Dibenzofuran-2-ylboronic Acid
| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | THF/H₂O | 80 | 18 | 92 | [3] |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85 | [8] |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | n-Butanol | 100 | 16 | 88 | [3] |
Table 2: Coupling of Dibenzofuran-3-ylboronic Acid
| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 8 | 91 | [9] |
| 2 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 89 | [10] |
| 3 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 6 | 94 | [3] |
Table 3: Coupling of Dibenzofuran-4-ylboronic Acid
| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 10 | 88 | [8] |
| 2 | 1-Chloro-4-methoxybenzene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 18 | 90 | [3] |
| 3 | Phenyl triflate | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Toluene | 100 | 12 | 85 | [5] |
Detailed Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a dibenzofuran boronic acid with an aryl halide.
Materials:
-
Dibenzofuran boronic acid isomer (1.1-1.5 equivalents)
-
Aryl halide or triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer/hotplate.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), dibenzofuran boronic acid (1.2 equiv), base (2.0 equiv), and the palladium catalyst (and ligand, if applicable).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized dibenzofuran.[8]
Part 3: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Poorly soluble reagents; Inappropriate base or solvent. | Use a fresh batch of catalyst or a more robust pre-catalyst. Ensure thorough degassing of all solvents. Try a different solvent system to improve solubility. Screen different bases (e.g., K₃PO₄ is often effective for challenging couplings). |
| Protodeboronation of Dibenzofuran Boronic Acid | Reaction temperature is too high; Base is too strong or concentration is too high; Presence of excess water. | Lower the reaction temperature. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or fewer equivalents. Use anhydrous conditions or a less aqueous solvent system. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[5] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are thoroughly degassed. |
| Formation of Byproducts | Side reactions due to high temperature; Catalyst decomposition. | Lower the reaction temperature. Use a more stable catalyst/ligand system. Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The functionalization of the dibenzofuran core via boronic acid intermediates is a powerful and highly adaptable strategy for the synthesis of complex molecules with applications in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction, in particular, provides a reliable and efficient means of forming new carbon-carbon bonds. By carefully selecting the appropriate dibenzofuran boronic acid isomer and optimizing the reaction conditions—including the choice of catalyst, ligand, base, and solvent—researchers can achieve high yields of a wide array of functionalized dibenzofuran derivatives. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this important synthetic methodology in their research endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pjps.pk [pjps.pk]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Dibenzofuran-4-boronic Acid: A Versatile Scaffold for Targeted Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Dibenzofuran-4-boronic acid has emerged as a privileged building block in medicinal chemistry, offering a rigid and planar scaffold for the synthesis of a diverse array of biologically active molecules. Its utility is most prominently showcased in the construction of targeted therapies, particularly in the fields of oncology and inflammatory diseases. The dibenzofuran nucleus can be strategically functionalized through reactions at the boronic acid moiety, most notably via the Suzuki-Miyaura cross-coupling reaction, enabling the efficient formation of carbon-carbon bonds with various aryl and heteroaryl partners.[1][2][3] This allows for the precise tuning of physicochemical and pharmacological properties to achieve desired target engagement and therapeutic effects.
This document provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its use in the development of inhibitors for key signaling pathways implicated in cancer, including Poly (ADP-ribose) polymerase (PARP), Pim kinases, and the mTOR pathway. Detailed experimental protocols for the synthesis and evaluation of dibenzofuran-based compounds are also presented.
Therapeutic Applications and Target Pathways
Derivatives of this compound have demonstrated potent inhibitory activity against several key enzymes involved in cellular signaling pathways that are often dysregulated in cancer.
PARP Inhibition and DNA Damage Repair
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair.[4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a valuable class of anticancer drugs. The dibenzofuran scaffold has been successfully incorporated into novel PARP inhibitors, contributing to their binding affinity and pharmacological properties.
Kinase Inhibition: Targeting Pim and CLK1
Pim kinases (Pim-1, Pim-2, Pim-3) are a family of serine/threonine kinases that are overexpressed in many human cancers and are involved in promoting cell survival and proliferation.[5] Similarly, Cdc2-like kinase 1 (CLK1) is implicated in the regulation of RNA splicing, a process often dysregulated in cancer. Dibenzofuran-based compounds have been developed as potent dual inhibitors of Pim and CLK1 kinases, demonstrating the versatility of this scaffold in targeting multiple oncogenic pathways.[6]
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[7] Dysregulation of the mTOR signaling pathway is a common feature of many cancers. While specific examples of mTOR inhibitors directly synthesized from this compound are less prevalent in the readily available literature, the structural motifs present in known mTOR inhibitors suggest that the dibenzofuran scaffold could be a valuable starting point for the design of novel mTOR-targeting agents.[1][8]
Quantitative Data on Dibenzofuran-Based Inhibitors
The following tables summarize the reported in vitro activities of various derivatives synthesized using dibenzofuran-based scaffolds.
Table 1: In Vitro Kinase Inhibitory Activity of Dibenzofuran Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 44 | Pim-1 | 0.035 | [6] |
| Pim-2 | 0.035 | [6] | |
| CLK1 | 0.085 | [6] | |
| 45 | Pim-1 | 0.060 | [6] |
| Pim-2 | 0.075 | [6] | |
| CLK1 | 0.150 | [6] | |
| 46 | Pim-1 | 0.055 | [6] |
| Pim-2 | 0.065 | [6] | |
| CLK1 | 0.120 | [6] | |
| 47 | Pim-1 | 0.350 | [6] |
| Pim-2 | 0.370 | [6] | |
| CLK1 | >10 | [6] |
Table 2: Antiproliferative Activity of Dibenzofuran Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 44 | MV4-11 | Acute Myeloid Leukemia | 1.5 | [6] |
| 45 | K562 | Chronic Myeloid Leukemia | 3.2 | [6] |
| 46 | A549 | Non-small Cell Lung Cancer | 5.8 | [6] |
| 47 | HCT116 | Colorectal Carcinoma | >10 | [6] |
Experimental Protocols
This section provides detailed protocols for the synthesis of dibenzofuran-based compounds and their biological evaluation.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Add the palladium catalyst (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for determining the IC50 values of dibenzofuran derivatives against a target kinase, such as Pim-1.
Materials:
-
Purified recombinant kinase (e.g., Pim-1)
-
Kinase substrate peptide
-
ATP
-
Dibenzofuran-based test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, kinase, and substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxicity of dibenzofuran derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Dibenzofuran-based test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by dibenzofuran-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contemporary mTOR inhibitor scaffolds to diseases breakdown: A patent review (2015-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for C-C Bond Formation Reactions with Dibenzofuran-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary carbon-carbon bond-forming reactions involving Dibenzofuran-4-boronic acid, a key building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these methods in a laboratory setting.
Introduction
This compound is a versatile organic compound widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Its rigid dibenzofuran core is a valuable scaffold in medicinal chemistry, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] This document focuses on the application of this compound in the synthesis of 4-aryldibenzofurans, which are key intermediates in the development of novel therapeutics and advanced materials.
Core Application: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound (such as this compound) and an organic halide or triflate, catalyzed by a palladium(0) complex.[3]
General Reaction Scheme
The general transformation involves the coupling of this compound with an aryl halide (Ar-X, where X is typically I, Br, or Cl) in the presence of a palladium catalyst and a base to yield the corresponding 4-aryldibenzofuran.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling of this compound with Aryl Halides
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data is based on established methodologies for the synthesis of analogous biaryl compounds.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 8 | ~80-90 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | ~75-85 |
| 4 | 1-Bromo-2,4-difluorobenzene | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 90 | 12 | ~80-90 |
| 5 | 2-Bromonaphthalene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 90 | 10 | ~85-95 |
Note: Yields are approximate and based on similar reactions reported in the literature. Optimization may be required for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1 v/v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 212 mg), the aryl bromide (1.1 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 5 mL of Toluene/EtOH/H₂O) to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryldibenzofuran.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The dibenzofuran scaffold is a key structural motif in the development of various kinase inhibitors, which are a major class of targeted cancer therapeutics. For example, dibenzofuran derivatives have shown potent inhibitory activity against Pim kinases and CDC-like Kinase 1 (CLK1), both of which are implicated in cancer cell proliferation and survival.[4] The Suzuki-Miyaura coupling of this compound provides a convergent and efficient route to synthesize libraries of 4-aryldibenzofuran derivatives for screening as potential kinase inhibitors.
Signaling Pathway Context: Kinase Inhibitor Action
Caption: Inhibition of a kinase signaling pathway by a dibenzofuran-based inhibitor.
Other Potential C-C Bond Forming Reactions
While Suzuki-Miyaura coupling is the most prominent, other palladium-catalyzed reactions could potentially be employed for C-C bond formation with this compound.
-
Heck Reaction: This reaction could theoretically couple this compound with an alkene. However, the direct use of boronic acids in Heck reactions is less common than aryl halides.
-
Sonogashira Coupling: This reaction typically couples a terminal alkyne with an aryl halide. A Sonogashira-type coupling involving a boronic acid would be a less conventional approach but is an area of ongoing research.
Currently, there is limited specific literature on the successful application of the Heck or Sonogashira reactions with this compound for C-C bond formation. Therefore, detailed protocols for these are not provided at this time.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of 4-aryldibenzofurans via the Suzuki-Miyaura cross-coupling reaction. This methodology provides a powerful tool for researchers in drug discovery and materials science to access complex molecular architectures with a wide range of potential applications. The provided protocols and data serve as a foundation for the practical implementation of these important C-C bond-forming reactions.
References
Synthesis of Biaryl Compounds Using Dibenzofuran-4-boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzofuran-4-boronic acid is a versatile building block in modern organic synthesis, particularly valued in the construction of complex biaryl and heteroaryl structures.[1] Its rigid dibenzofuran core is a privileged scaffold in medicinal chemistry and materials science, offering unique photophysical and electronic properties. The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of a carbon-carbon bond between the dibenzofuran moiety and various aryl or heteroaryl halides.[1] This powerful synthetic tool allows for the efficient construction of diverse molecular architectures with applications in drug discovery, agrochemicals, and organic electronics.[1]
These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing this compound, including quantitative data on reaction yields with different coupling partners.
Core Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid and an organohalide in the presence of a base. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.
A general schematic for the Suzuki-Miyaura coupling of this compound with an aryl halide is presented below:
References
The Role of Dibenzofuran-4-boronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzofuran-4-boronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. Its rigid, planar dibenzofuran core can favorably influence the pharmacokinetic and pharmacodynamic properties of drug candidates. This heterocyclic moiety is found in various natural products and has been incorporated into a wide range of biologically active compounds, demonstrating activities such as anticancer, anti-inflammatory, antibacterial, and antiviral effects.
The boronic acid functional group makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the efficient formation of carbon-carbon bonds, enabling the construction of diverse molecular architectures.
Applications in Medicinal Chemistry
The dibenzofuran scaffold is a privileged structure in drug discovery, and derivatives synthesized using this compound have shown promise in several therapeutic areas:
-
Anticancer Agents: Many dibenzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. They can induce apoptosis and inhibit key signaling pathways involved in tumor progression.
-
Anti-inflammatory Agents: Compounds incorporating the dibenzofuran motif have demonstrated potent anti-inflammatory properties by inhibiting the production of inflammatory mediators.
-
Antibacterial and Antifungal Agents: The unique electronic and structural features of dibenzofurans contribute to their ability to inhibit the growth of various pathogenic bacteria and fungi.
-
Kinase Inhibitors: The rigid structure of the dibenzofuran nucleus serves as a scaffold for the design of inhibitors targeting specific kinases involved in disease pathogenesis.[1]
Data Presentation: Biological Activities of Dibenzofuran Derivatives
The following tables summarize quantitative data for various dibenzofuran derivatives, highlighting their potential in different therapeutic areas.
Table 1: Anticancer Activity of Dibenzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Kehokorin A | HeLa | 1.5 (µg/mL) | [2] |
| Kehokorin D | HeLa | 6.1 (µg/mL) | [2] |
| Compound 3f | HEPG2 (Liver) | 12.4 (µg/mL) | [3] |
| Compound 4g | HCC1806 (Breast) | 5.93 | [4] |
| Compound 4g | HeLa (Cervical) | 5.61 | [4] |
| Compound 17i | LSD1 Enzyme | 0.065 | [5] |
| Compound 17i | MCF-7 (Breast) | 2.90 | [5] |
| Compound 17i | H460 (Lung) | 2.06 | [5] |
Table 2: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Compound 1 | NO Production Inhibition | 17.31 | [6] |
| Compound 3 | NO Production Inhibition | 16.5 | [6] |
| Celecoxib (Control) | NO Production Inhibition | 32.1 | [6] |
Table 3: PTP-MEG2 Inhibitory Activity of Dibenzofuran Derivatives
| Compound | IC50 (µM) | Reference |
| 10a | 0.32 | [7] |
| 8 | 0.45 | [7] |
| 10b | 0.51 | [7] |
| 11a | 0.63 | [7] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction using this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Schlenk flask or reaction tube
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (0.03-0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a general method for evaluating the cytotoxic activity of a synthesized dibenzofuran derivative against a cancer cell line.
Materials:
-
Synthesized dibenzofuran compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the dibenzofuran compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.
Caption: Hypothetical signaling pathway for anticancer activity.
References
- 1. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 7. Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Suzuki-Miyaura Coupling with Aryl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction joins an organoboron species (like a boronic acid or ester) with an organohalide or triflate.[2][4] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing reagents have made it an indispensable tool in pharmaceutical and fine chemical industries.[2][5] This guide provides detailed protocols and practical data for performing Suzuki coupling reactions with various aryl halides.
Catalytic Cycle and Mechanism
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.[1][5][6] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[1][6] This step is often the rate-determining step in the cycle.[5] The reactivity of the aryl halide generally follows the trend: I > OTf > Br >> Cl.[2]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (Ar'-BY₂) is transferred to the palladium(II) complex, displacing the halide.[1][6] The base activates the organoboron compound, facilitating this transfer.[2]
-
Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple and are eliminated from the metal center, forming the new biaryl product (Ar-Ar'). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Reaction Components and Considerations
The success of a Suzuki coupling reaction depends on the careful selection of its components.
| Component | Common Examples | Key Considerations |
| Aryl Halide | Aryl iodides, bromides, chlorides, and triflates (OTf).[1] | Reactivity: I > OTf > Br >> Cl.[2] Aryl chlorides are often cheaper but require more active catalysts and specialized ligands due to the strength of the C-Cl bond.[4][7] Electron-withdrawing groups on the aryl ring can increase reactivity.[6] |
| Organoboron Reagent | Boronic acids, boronic esters (e.g., pinacol esters), and potassium trifluoroborates.[1][8] | Stability & Reactivity: Boronic acids are common but can be prone to decomposition (protodeboronation).[1] Boronate esters and trifluoroborates offer enhanced stability.[2][4] |
| Palladium Catalyst | Precatalysts: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃.[4][6] | Catalyst Loading: Typically ranges from 0.1 to 5 mol%.[5][9] Lower loadings (down to ppm levels) are possible with highly active catalysts.[10] Precatalysts require in-situ reduction to the active Pd(0) state.[1] |
| Ligand | Phosphines: PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos.[6][8] N-Heterocyclic Carbenes (NHCs): IPr, IMes.[4][8] | Function: Stabilizes the palladium catalyst, enhances its solubility, and modulates its reactivity. Bulky, electron-rich ligands are crucial for activating less reactive aryl chlorides.[4][6][8] |
| Base | Inorganic: K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄.[2][11] Organic: Et₃N. Alkoxides: KOtBu.[2] | Role: Activates the organoboron reagent for transmetalation and neutralizes the acid generated during the reaction.[2] The choice of base can significantly impact yield and should be matched to the substrates' sensitivity.[12] |
| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF). Often used with water in a biphasic system.[1][2] | Impact: The solvent system solubilizes the reagents and influences reaction rates. The use of water is common and can be beneficial, making the reaction more economical and environmentally friendly.[2][13] |
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide. This protocol should be adapted based on the specific reactivity of the substrates and the catalyst system chosen.
General Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Detailed Protocol: Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is a representative example and may require optimization.[5][14][15]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed Solvent System (e.g., Toluene/Water 4:1, 5 mL)
-
Oven-dried round-bottom flask or Schlenk tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).[15]
-
Equip the vessel with a reflux condenser and a septum.
-
-
Inert Atmosphere Setup:
-
Solvent Addition:
-
Reaction Execution:
-
Immerse the reaction vessel in a preheated oil bath set to the desired temperature (typically 60-100 °C).[14][17]
-
Stir the mixture vigorously for the required duration (typically 2-18 hours).[5]
-
Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][5]
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.[5]
-
Dilute the mixture with water and an organic solvent such as ethyl acetate.[5][18]
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with the organic solvent.[18]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[18][19]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5][18]
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the pure biaryl compound.[3][18]
-
Characterize the purified product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.[3][19]
-
Data Presentation: Example Reaction Conditions
The following table summarizes typical conditions and outcomes for the Suzuki coupling of different aryl halides. Note that yields are highly substrate-dependent.
| Aryl Halide (Ar-X) | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Ref. |
| Aryl Iodide | Pd(OAc)₂/TPPTS (2%) | K₂CO₃ (2.0) | Water/Acetonitrile | 70 | 12-24 | 70-95 | [20] |
| Aryl Bromide | Pd₂(dba)₃ / Ligand 1 (2%) | KF (3.0) | Dioxane | 80-100 | 12-16 | 75-95 | [16] |
| Aryl Bromide | Pd(PPh₃)₄ (3%) | Na₂CO₃ (2.0) | Toluene/Ethanol/Water | 80-90 | 4-12 | 80-98 | [3][15] |
| Aryl Chloride | Pd/ˢSphos (5%) | K₂CO₃ (3.0) | Water/Acetonitrile | 37 | 18 | 60-90 | [5] |
| Aryl Chloride | Pd₂(dba)₃ / IMes·HCl (1.5%) | Cs₂CO₃ (1.5) | Dioxane | 80 | 1.5 | ~96 | [4] |
| Aryl Chloride | Na₂PdCl₄ / Ligand 5 (1%) | K₂CO₃ (3.2) | n-Butanol/Water | 100 | 12 | >90 | [9] |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. rose-hulman.edu [rose-hulman.edu]
- 20. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Application Notes and Protocols for Large-Scale Synthesis of Dibenzofuran-4-boronic acid
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Dibenzofuran-4-boronic acid (CAS: 100124-06-9) is a key organic intermediate with significant applications in the pharmaceutical and electronic materials industries.[1] Its rigid, planar dibenzofuran core functionalized with a reactive boronic acid group makes it an invaluable building block in organic synthesis.[1] In the pharmaceutical sector, it serves as a crucial component for the synthesis of complex drug candidates.[1][2] For electronic applications, it is widely used in the manufacturing of materials for Organic Light Emitting Diodes (OLEDs), including emitters, host materials, and charge transport layers.[1][3] The purity of this compound, often required to be above 99.0%, is critical for these advanced applications, as impurities can negatively impact the performance of electronic devices or lead to unwanted byproducts in pharmaceutical synthesis.[1]
2. Overview of Synthetic Routes
The most prevalent and scalable synthetic route to this compound commences with 4-bromodibenzofuran as the starting material.[1][2][4] The general strategy involves a halogen-metal exchange followed by borylation and subsequent hydrolysis. The key steps are:
-
Lithiation: 4-bromodibenzofuran undergoes a lithium-halogen exchange reaction with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures to form the highly reactive 4-lithiodibenzofuran intermediate.[1][2][4]
-
Borylation: The lithiated intermediate is then treated with a borate ester, such as trimethyl borate or triisopropyl borate, to form a boronate ester.[1][4]
-
Hydrolysis: The final step is the acidic hydrolysis of the boronate ester to yield the desired this compound.[1][4]
An alternative, though less commonly detailed for this specific molecule in the provided context, is the Miyaura borylation, which involves a palladium-catalyzed cross-coupling of an aryl halide (like 4-chlorodibenzofuran) with a diboron reagent.[5]
3. Key Synthesis Parameters and Data
The following table summarizes quantitative data from representative lab-scale synthesis protocols that are indicative of the parameters for large-scale production.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 4-bromodibenzofuran (7.2 g) | 4-bromodibenzofuran (7.4 g, 30 mmol) |
| Lithiation Reagent | n-butyllithium (1.6 M in n-hexane, 20 ml, 1.1 eq) | n-butyllithium (2.5 M, 13.2 ml, 1.1 eq) |
| Borylation Reagent | Trimethyl borate (4.23 ml, 1.3 eq) | Triisopropyl borate (7.6 ml, 1.1 eq) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Dry Tetrahydrofuran (THF) |
| Reaction Temp. | -78°C for lithiation, then warm to RT | -78°C for lithiation, then warm to RT |
| Reaction Time | 1 hr (lithiation), 2 hrs (borylation) | 1.5 hrs (lithiation), 8 hrs (borylation) |
| Hydrolysis | 1 N Hydrochloric acid (200 ml) | Dilute hydrochloric acid |
| Yield | 80% (4.94 g) | 94% (6 g) |
| Reference | [4] | [4] |
4. Detailed Experimental Protocol (Adapted from Protocol 2)
This protocol details the synthesis of this compound from 4-bromodibenzofuran.
Materials and Reagents:
-
4-bromodibenzofuran
-
Anhydrous Tetrahydrofuran (THF)
-
n-butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: In a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet, add 4-bromodibenzofuran (7.4 g, 30 mmol).
-
Dissolution and Inerting: Add 150 mL of dry THF to dissolve the starting material. Purge the system with argon for 15 minutes to ensure an oxygen-free environment.[4]
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M solution, 13.2 mL, 33 mmol, 1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70°C. After the addition is complete, stir the mixture at -78°C for 1.5 hours.[4]
-
Borylation: Add triisopropyl borate (7.6 mL, 33 mmol, 1.1 eq) dropwise to the reaction mixture, again keeping the temperature below -70°C.[4]
-
Warming: After the addition of the borate ester, allow the reaction mixture to slowly warm to room temperature and stir for 8 hours.[4]
-
Quenching and Hydrolysis: Carefully quench the reaction by the slow, dropwise addition of 100 mL of 1 N HCl. Stir vigorously for 3 hours to ensure complete hydrolysis.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate.[4]
-
-
Isolation and Purification:
5. Large-Scale Synthesis and Purification Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors:
-
Thermal Management: The lithiation step is highly exothermic. On a large scale, efficient heat exchange systems are critical to maintain the cryogenic temperatures required for selectivity and to prevent side reactions.
-
Reagent Handling: The use of pyrophoric n-butyllithium at an industrial scale necessitates specialized handling procedures, including closed-system transfers and robust inert atmosphere control.
-
Mixing: Effective agitation is crucial to ensure homogenous mixing, especially during the addition of reagents, to avoid localized temperature spikes and concentration gradients.
-
Work-up and Extraction: Large-volume liquid-liquid extractions require appropriately sized reactors and phase-separation equipment. The choice of solvents may be influenced by safety, environmental, and cost considerations at scale.
-
Purification: While column chromatography is common in the lab, it is often not economically viable for large-scale production.[6] Recrystallization is a more practical method for purifying the final product. An alternative purification strategy for boronic acids involves:
-
Treating the crude product with a base (e.g., sodium hydroxide) to form the water-soluble sodium boronate salt.[7]
-
Washing the aqueous solution with an organic solvent (e.g., diethyl ether) to remove non-acidic organic impurities.[7]
-
Acidifying the aqueous layer with HCl to re-precipitate the pure boronic acid, which can then be isolated by filtration.[7]
-
6. Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dibenzofuran-4-boronic acid Suzuki Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of Dibenzofuran-4-boronic acid, a crucial reaction in the synthesis of complex molecules for various applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Suzuki coupling reactions with this compound?
Low yields in Suzuki couplings involving this compound can often be attributed to a few key factors:
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of dibenzofuran.[1] This process is often accelerated by high temperatures, prolonged reaction times, and the presence of aqueous bases.[1][2]
-
Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including the formation of palladium black. This can be caused by the presence of oxygen in the reaction mixture or by coordination of the catalyst with heteroatoms in the substrates.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and palladium catalyst/ligand system is critical and highly substrate-dependent. An inappropriate combination of these parameters can lead to poor reaction kinetics and increased side product formation.[3][4][5]
-
Instability of the Boronic Acid: Heteroaryl boronic acids, including this compound, can be unstable and prone to decomposition, especially under the reaction conditions.[1][6]
Q2: How can I minimize protodeboronation of this compound?
Minimizing protodeboronation is crucial for improving the yield of the desired coupled product.[1] Consider the following strategies:
-
Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or a DABO (diethanolamine) boronate.[1][6][7][8] These derivatives often exhibit greater stability and can slowly release the active boronic acid in situ, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Anhydrous Conditions: In some cases, using anhydrous solvents and bases can reduce the rate of protodeboronation.[2]
-
Reaction Optimization: Carefully screen reaction parameters such as the base, solvent, and temperature. Shorter reaction times and lower temperatures can often limit the extent of this side reaction.[9]
Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?
A good starting point for optimizing the Suzuki coupling of this compound would be to use conditions that have proven successful for other heteroaryl boronic acids. Based on literature for similar substrates, consider the following:
-
Catalyst: A palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is often effective. Examples include Pd(OAc)₂ with SPhos or XPhos, or a pre-formed catalyst like XPhos Pd G3.[10][11][12] Pd(dppf)Cl₂ is also a competent catalyst for heteroaryl couplings.
-
Base: A moderately strong inorganic base is typically required. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are common choices.[13][14][15]
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Common solvent systems include 1,4-dioxane/water, THF/water, or ethanol/water.[3][13]
It is highly recommended to perform a small-scale screen of different catalysts, ligands, bases, and solvents to identify the optimal conditions for your specific substrates.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Suzuki coupling experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Inactive Catalyst | • Ensure the palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere to prevent oxidation.[11]• Consider using a more active pre-catalyst, such as a palladacycle or a G3/G4 pre-catalyst.[9][12]• Degas the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) to remove oxygen.[16] |
| Protodeboronation | • Confirm the presence of dibenzofuran (the protodeboronated product) in your crude reaction mixture by LC-MS or GC-MS.• Switch to a more stable boronic acid derivative like a pinacol ester or MIDA boronate.[1][7]• Optimize the reaction temperature and time; shorter times and lower temperatures may be beneficial.[9] | |
| Suboptimal Base or Solvent | • Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/H₂O, THF/H₂O, toluene/EtOH/H₂O).[3][4][13]• Ensure the base is finely powdered and dry for better reactivity and reproducibility. | |
| Formation of Homocoupled Byproducts | Presence of Oxygen | • Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[16][17]• The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[17] |
| Suboptimal Catalyst System | • The choice of ligand can influence the rate of reductive elimination versus other pathways. Screening different ligands may help minimize homocoupling. | |
| Incomplete Conversion of Starting Material | Insufficient Catalyst Loading or Activity | • Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).• Switch to a more active catalyst system (e.g., using a more electron-rich and bulky ligand).[10] |
| Poor Solubility of Reagents | • Ensure that all reactants are soluble in the chosen solvent system at the reaction temperature. A change in solvent or the use of a co-solvent might be necessary. |
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions, based on data from analogous heteroaryl boronic acid systems.
Table 1: Effect of Base on Yield
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst | Yield (%) |
| 1 | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | K₂CO₃ | EtOH/H₂O (1:1) | Pd(II) complex | 91 |
| 2 | " | " | NEt₃ | " | " | 28 |
| 3 | " | " | NaF | " | " | 40 |
| 4 | " | " | NaHCO₃ | " | " | 53 |
| 5 | " | " | NaOH | " | " | 78 |
| 6 | " | " | Cs₂CO₃ | " | " | 63 |
| Data adapted from a study on benzofuran derivatives, which can provide insights for dibenzofuran systems.[13] |
Table 2: Effect of Solvent on Yield
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst | Yield (%) |
| 1 | Bromobenzene | Phenylboronic acid | NaOH | MeOH/H₂O (3:2) | Pd(II) | 96.3 |
| 2 | " | " | " | Anhydrous Methanol | " | 78.9 |
| 3 | " | " | " | Anhydrous Ethanol | " | 73.4 |
| 4 | " | " | " | DMF | " | 30.9 |
| 5 | " | " | " | THF | " | 10.4 |
| 6 | " | " | " | Dioxane | " | 0 |
| General trends observed in Suzuki-Miyaura coupling reactions.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of this compound pinacol ester
Materials:
-
This compound (1.0 equivalent)
-
Pinacol (1.1 equivalents)
-
Anhydrous solvent (e.g., toluene or THF)
-
Drying agent (e.g., magnesium sulfate)
Procedure for Esterification:
-
Dissolve this compound and pinacol in the anhydrous solvent in a round-bottom flask.
-
Stir the mixture at room temperature for several hours or until TLC/LC-MS analysis indicates complete conversion to the pinacol ester. Water is a byproduct and can be removed by azeotropic distillation if using toluene or by adding a drying agent.
-
Filter off the drying agent (if used) and concentrate the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used in the subsequent Suzuki coupling without further purification.
Procedure for Suzuki Coupling with the Pinacol Ester:
Follow Protocol 1, substituting the this compound with the prepared this compound pinacol ester. Note that reactions with boronic esters may sometimes require slightly different conditions (e.g., different base or higher temperature) for optimal results.[8][18][19]
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]
- 14. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
preventing protodeboronation of Dibenzofuran-4-boronic acid
Welcome to the Technical Support Center for Dibenzofuran-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability and use of this compound, with a specific focus on preventing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes your starting material, leading to reduced yields in coupling reactions like the Suzuki-Miyaura coupling, and generates dibenzofuran as a byproduct, which can complicate the purification of your desired product. The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on factors like the reaction conditions and the organic substituent on the boron atom.[1]
Q2: What are the primary factors that trigger the protodeboronation of this compound?
A2: Several key factors can induce protodeboronation:
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[2]
-
Basic Conditions: While many cross-coupling reactions require a base, the base can react with the boronic acid to form a more reactive boronate species that is more susceptible to protonolysis.[2][3]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[2]
-
pH of the Reaction Medium: The pH is a critical factor as it dictates the speciation of the boronic acid in solution.[1][4] For simple non-basic boronic acids, protodeboronation is often minimized at a neutral pH, while both acidic and basic conditions can promote the reaction.[1][5]
Q3: How should I properly store and handle this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is crucial to store it in a tightly sealed container in a dry, cool, and well-ventilated area.[6][7] For long-term stability, refrigeration is recommended.[7] It should be stored away from incompatible materials such as strong acids and bases, and exposure to light should be avoided.[7][8] When handling, use in a well-ventilated space and wear appropriate personal protective equipment to avoid contact with skin and eyes.[6]
Troubleshooting Guide: Preventing Protodeboronation
This section provides solutions to common problems encountered during reactions involving this compound.
Scenario 1: Low Yield of Coupled Product with Significant Dibenzofuran Byproduct
Question: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of my desired biaryl product, and I'm observing a significant amount of dibenzofuran. What's causing this and how can I fix it?
Answer: This is a classic sign of significant protodeboronation competing with your desired cross-coupling reaction. The underlying causes can be multifaceted, but they generally revolve around the reaction conditions being too harsh for the stability of the boronic acid.
The Mechanism of Protodeboronation
Protodeboronation of aryl boronic acids can proceed through different pathways depending on the pH of the medium. Understanding these pathways is key to mitigating this unwanted side reaction.
Caption: Simplified mechanisms of acid- and base-catalyzed protodeboronation.
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a weaker base (e.g., K₃PO₄, Cs₂CO₃, or organic bases) instead of strong hydroxides like NaOH or KOH. | Strong bases significantly increase the rate of formation of the reactive boronate species, which is more prone to protodeboronation.[3] |
| Reaction Temperature | Lower the reaction temperature. | This will decrease the rate of both the desired reaction and the undesired protodeboronation. The key is to find a temperature that favors the coupling reaction kinetically. |
| Solvent Choice | Ensure anhydrous conditions. Consider using less protic solvents if compatible with your reaction. | Water is a proton source for protodeboronation.[2] Minimizing its presence can suppress this side reaction. |
| Catalyst System | Employ a highly active catalyst system (e.g., a palladium precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos). | A more active catalyst will accelerate the rate of the Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation pathway.[1] |
Scenario 2: Inconsistent Reaction Outcomes and Poor Reproducibility
Question: I am getting inconsistent yields and varying levels of protodeboronation with this compound, even when I think I'm running the reaction under the same conditions. What could be the issue?
Answer: Inconsistent results often point to the degradation of the boronic acid starting material or subtle variations in reaction setup that have a significant impact on the reaction's outcome.
Troubleshooting Workflow:
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Purification of Products from Dibenzofuran-4-boronic Acid Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues encountered during the purification of reaction products involving Dibenzofuran-4-boronic acid, a key building block in pharmaceuticals and organic electronics.[1][2][3]
Troubleshooting Guides
This section addresses common problems encountered during and after reactions with this compound, offering step-by-step solutions.
Problem: My reaction shows low to no yield of the desired cross-coupled product.
-
Answer: A low or negligible yield in a Suzuki-Miyaura coupling reaction is a common issue that can stem from several factors.[4] First, verify the integrity and activity of your palladium catalyst and ligands, as they can degrade over time.[4] Ensure that the reaction was conducted under strictly anaerobic (oxygen-free) conditions, as oxygen can lead to catalyst decomposition and the unwanted homocoupling of the boronic acid.[4][5] The choice of base and solvent system is also critical; they must be appropriate for the specific substrates being coupled.[6] Finally, confirm the quality of your this compound, as it can degrade via protodeboronation, especially if stored improperly.[7]
Problem: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted this compound.
-
Answer: Incomplete consumption of the boronic acid often points to issues with the transmetalation step in the Suzuki-Miyaura catalytic cycle.[8] This can be caused by an insufficiently active catalyst or an inappropriate base.[9] Consider screening different bases (e.g., K₃PO₄, K₂CO₃, CsF) to find one that facilitates the formation of the reactive boronate species.[6][10] Another common cause is the premature degradation of the boronic acid through protodeboronation, which is accelerated by aqueous basic conditions and elevated temperatures.[7][11] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes compensate for this degradation.
Problem: I am observing a significant amount of a homocoupled byproduct (e.g., 4,4'-bi(dibenzo[b,d]furan)).
-
Answer: The formation of a biaryl impurity from the dimerization of this compound is a classic side reaction known as homocoupling.[5] This is primarily caused by the presence of oxygen in the reaction mixture, which interferes with the catalytic cycle.[4] To mitigate this, ensure your solvents are thoroughly degassed before use and that the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen) from start to finish. Reducing the catalyst loading or changing the ligand may also help minimize this side reaction.
Problem: My main byproduct is Dibenzofuran.
-
Answer: The presence of Dibenzofuran as a major byproduct indicates that protodeboronation has occurred.[5] This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This side reaction is particularly prevalent with heteroaryl boronic acids and is promoted by water, acidic or basic conditions, and high temperatures.[7][11] To minimize protodeboronation, you can try using anhydrous reaction conditions, employing milder bases (like KF), or switching to a boronic ester (e.g., a pinacol ester), which is generally more stable.[11][12]
Problem: My isolated product is dark-colored or black, suggesting palladium contamination.
-
Answer: Residual palladium catalyst is a frequent impurity that can be difficult to remove.[13] The dark color is typically due to palladium black. Standard filtration through a pad of Celite® can remove heterogeneous palladium particles.[14][15] For soluble palladium species, more advanced techniques are necessary. These include treatment with solid-supported scavengers (e.g., thiol-functionalized silica gel), activated carbon, or performing multiple extractions.[13][16]
Problem: I am having difficulty separating my desired product from the unreacted aryl halide starting material using column chromatography.
-
Answer: When the product and a starting material have very similar polarities and thus similar Rf values on a TLC plate, separation by standard column chromatography can be challenging.[17] To improve separation, you can try a different solvent system, perhaps one with a component that interacts differently with the functional groups on your product versus the starting material (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).[17] If your product or starting material has an acidic or basic site, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can dramatically change its retention on the silica gel.[17] Using a longer column or a finer mesh silica gel can also increase resolution, although this will increase the elution time.
Frequently Asked Questions (FAQs)
Q1: What are common impurities in commercial this compound and how can I purify it before use?
-
A1: Commercial this compound often contains varying amounts of its corresponding cyclic anhydride, known as a boroxine.[5][18] Boroxines are formed by the dehydration of three boronic acid molecules. While boroxines are often competent in cross-coupling reactions, their presence means the actual amount of the active boron species is lower than calculated by weight. To purify the boronic acid and break up the boroxine, you can perform a recrystallization or an acid/base workup. A common procedure involves dissolving the material in an organic solvent, washing with an aqueous base to form the water-soluble boronate salt, removing organic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.
Q2: How can I best minimize protodeboronation during my reaction?
-
A2: Minimizing protodeboronation is key to achieving high yields. Key strategies include:
-
Use Anhydrous Conditions: Rigorously dry all solvents and reagents and run the reaction under a strictly inert atmosphere.[12]
-
Choose a Milder Base: Strong bases in aqueous solutions can accelerate the C-B bond cleavage. Bases like potassium fluoride (KF) or cesium fluoride (CsF) are often effective and less harsh.[10]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (B(pin)) or neopentyl glycol ester. These are generally more resistant to protodeboronation.[11]
-
Control Temperature: Run the reaction at the lowest temperature that still allows for an efficient reaction rate.
-
Q3: What is the most effective method to remove residual palladium catalyst?
-
A3: The choice of method depends on the nature of the palladium species (heterogeneous vs. soluble) and the properties of your product. A multi-step approach is often most effective.
-
Filtration: As a first step, always filter the crude reaction mixture through a pad of Celite® to remove insoluble palladium black.[13][14]
-
Scavenging: If the filtrate is still colored, use a palladium scavenger. Thiol-based silica scavengers, polymer-supported scavengers (like polystyrene-bound TMT), or activated carbon are highly effective at binding soluble palladium species.[13][15][16] The mixture is stirred with the scavenger for a period and then filtered.
-
Chromatography: Careful column chromatography can also remove palladium residues, which often adhere strongly to the silica gel at the top of the column.[14]
-
Q4: My product is a solid. What are some good recrystallization solvents for dibenzofuran derivatives?
-
A4: Dibenzofuran and its derivatives are often crystalline solids.[19] The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices for biaryl compounds include:
-
Single Solvents: Toluene, hexanes, ethanol, methanol, or isopropanol.[19][20]
-
Solvent Pairs: A combination of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is insoluble). Common pairs include toluene/hexanes, dichloromethane/hexanes, or ethyl acetate/hexanes. The product is dissolved in the minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity appears, followed by slow cooling.[20]
-
Q5: How do I select an appropriate solvent system for column chromatography purification?
-
A5: The selection process is empirical and guided by Thin Layer Chromatography (TLC). The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and provides good separation from all impurities.
-
Start with a non-polar system like 10-20% ethyl acetate in hexanes and gradually increase the polarity.
-
For more polar compounds, dichloromethane (DCM) or systems like DCM/methanol can be effective.[17]
-
Analyze the starting materials and expected byproducts on TLC alongside the reaction mixture to understand their relative polarities and choose a system that maximizes separation.
-
Data Presentation
Table 1: Troubleshooting Summary for this compound Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Product Yield | Inactive catalyst; Oxygen contamination; Incorrect base/solvent; Degraded boronic acid. | Use fresh catalyst/ligand; Degas solvents and use inert atmosphere; Screen different bases/solvents; Use purified boronic acid.[4] |
| Homocoupling Byproduct | Presence of oxygen. | Thoroughly degas all solvents and reagents; Maintain a positive inert gas pressure.[4][5] |
| Protodeboronation | Presence of water; Harsh basic conditions; High temperature. | Use anhydrous conditions; Use a milder base (e.g., KF); Convert boronic acid to a more stable ester; Lower reaction temperature.[7][11] |
| Palladium Contamination | Incomplete removal of catalyst. | Filter through Celite®; Treat with a palladium scavenger (thiol-silica, activated carbon); Careful column chromatography.[13][14][16] |
| Poor Chromatographic Separation | Similar polarity of product and impurities. | Screen different eluent systems; Add a modifier (e.g., Et₃N or AcOH); Use a longer column or finer silica gel.[17] |
Table 2: Common Eluent Systems for Column Chromatography of Biaryl Compounds
| Polarity | Solvent System | Typical Substrates |
| Low | Hexanes / Heptane | Non-polar biaryls, hydrocarbons. |
| Low-Medium | Ethyl Acetate / Hexanes | The most common starting point for a wide range of biaryls with moderate polarity. |
| Medium | Dichloromethane (DCM) / Hexanes | Offers different selectivity compared to ethyl acetate-based systems. |
| Medium-High | Dichloromethane / Methanol | For more polar biaryls containing groups like alcohols, amines, or amides. |
| Alternative | Toluene / Hexanes | Can provide better separation for aromatic compounds due to pi-pi interactions. |
Table 3: Comparison of Common Palladium Removal Techniques
| Technique | Target Palladium Species | Advantages | Disadvantages |
| Filtration via Celite® | Heterogeneous (e.g., Pd black) | Simple, fast, and inexpensive first step.[14] | Ineffective against soluble palladium species.[13] |
| Activated Carbon | Soluble and Heterogeneous | Inexpensive, effective for many Pd species.[16][21] | Can adsorb the desired product, reducing yield; requires careful optimization. |
| Thiol-Based Scavengers | Soluble (e.g., Pd(II)) | High selectivity and efficiency for palladium.[15] | More expensive than carbon or Celite®. |
| Column Chromatography | Soluble and Heterogeneous | Can remove palladium while purifying the product simultaneously.[14] | Can be time-consuming; palladium might streak down the column if not optimized. |
| Acid/Base Extraction | Soluble | Can be effective if product and catalyst have different acid/base properties. | Limited applicability; may not be efficient for all catalyst forms.[14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[22]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and the degassed solvent (e.g., a mixture of Toluene/Ethanol/Water).[22]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.[4]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude residue by column chromatography or recrystallization.[23]
Protocol 2: Purification via Column Chromatography
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[24]
-
Elution: Begin eluting with a low-polarity solvent system, gradually increasing the polarity based on TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[24]
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. reddit.com [reddit.com]
- 18. This compound (contains varying amounts of Anhydride) 1g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 19. mdpi.com [mdpi.com]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 22. benchchem.com [benchchem.com]
- 23. rsc.org [rsc.org]
- 24. youtube.com [youtube.com]
Technical Support Center: Suzuki Reactions with Dibenzofuran-4-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving dibenzofuran-4-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What makes Suzuki reactions with this compound prone to catalyst deactivation?
A1: Several factors can contribute to catalyst deactivation in Suzuki couplings with this compound:
-
Steric Hindrance: The bulky dibenzofuran moiety can sterically hinder the approach of the boronic acid to the palladium center, slowing down the transmetalation step of the catalytic cycle. This can lead to catalyst decomposition over time.
-
Potential Impurities: The synthesis of this compound often starts from 4-bromodibenzofuran and may involve organolithium intermediates. Residual starting materials or byproducts from the synthesis can act as catalyst poisons.[1][2] For instance, sulfur-containing impurities are known catalyst poisons in palladium-catalyzed reactions.
-
Protodeboronation: Like many boronic acids, this compound can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This side reaction consumes the boronic acid and reduces the overall yield.[3]
-
Catalyst Inhibition: While less common for this specific substrate, heteroatoms in the substrate or impurities can sometimes coordinate to the palladium catalyst, leading to its deactivation.
Q2: I am observing very low to no conversion in my reaction. What are the likely causes and how can I troubleshoot this?
A2: Low or no conversion is a common issue and can stem from several sources. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include:
-
Inactive Catalyst: The active Pd(0) species may not be forming or may have been deactivated. Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[4]
-
Inefficient Oxidative Addition: If you are using an aryl chloride as the coupling partner, the oxidative addition step can be challenging. Consider using more electron-rich and bulky phosphine ligands like Buchwald's SPhos or XPhos to facilitate this step.[5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A weak base may not be sufficient to activate the boronic acid for transmetalation.[6]
Q3: I am seeing a significant amount of homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling, the self-coupling of the boronic acid to form a symmetrical biaryl, is often promoted by the presence of oxygen or Pd(II) species.[1][7] To minimize homocoupling:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed before adding the catalyst. Maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction is crucial.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a pre-catalyst that readily generates the active Pd(0) species can be beneficial.[1]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Q4: How can I minimize protodeboronation of this compound?
A4: Protodeboronation is a common side reaction for many boronic acids.[8] To mitigate this:
-
Choice of Base: Use milder bases such as K₃PO₄ or KF. Strong bases can accelerate protodeboronation.[9]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing the amount of water can reduce the rate of protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce protodeboronation.[10]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help minimize this side reaction.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during Suzuki reactions with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low to No Conversion | Inactive or Deactivated Catalyst | 1. Use fresh, high-quality palladium precursors and ligands. 2. Ensure rigorous exclusion of air and moisture by using proper inert atmosphere techniques (e.g., Schlenk line, glovebox). 3. Consider using a more robust pre-catalyst system. |
| Suboptimal Ligand Choice | 1. For the sterically hindered this compound, employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[5] 2. Optimize the palladium-to-ligand ratio; for monodentate phosphines, a 1:2 or 1:4 ratio is common. | |
| Ineffective Base or Solvent | 1. Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. 2. Ensure the base is finely powdered for better solubility and reactivity. 3. Common solvent systems include dioxane/water, toluene/water, or THF/water. The choice of solvent can influence the solubility of reagents and the efficacy of the base. | |
| Significant Homocoupling | Presence of Oxygen or Oxidants | 1. Degas all solvents and the reaction mixture thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). 2. Maintain a positive pressure of argon or nitrogen throughout the reaction. |
| Inefficient Reduction of Pd(II) | 1. Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.[1] | |
| Protodeboronation | Unstable Boronic Acid | 1. Use the boronic acid as soon as possible after purchase or synthesis. 2. Consider converting the boronic acid to a more stable pinacol ester or a trifluoroborate salt.[10] |
| Harsh Reaction Conditions | 1. Use milder bases like K₃PO₄ or KF.[9] 2. Minimize the amount of water in the reaction mixture. 3. Optimize for the lowest possible reaction temperature and shortest reaction time that provides good conversion. | |
| Reaction Stalls | Gradual Catalyst Deactivation | 1. Increase the catalyst loading incrementally. 2. Consider a more stable catalyst system, such as a palladacycle or a catalyst with a more robust ligand. 3. Ensure the purity of all reagents, as even trace impurities can lead to gradual catalyst poisoning.[1] |
Experimental Protocols
While a specific, high-yielding protocol for every possible coupling partner with this compound is not feasible, the following general procedure for a sterically hindered Suzuki-Miyaura coupling can serve as a robust starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and finely powdered K₃PO₄ (3.0 eq).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, to achieve a concentration of the limiting reagent of 0.1-0.2 M).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Deactivation Pathways and Troubleshooting
The following diagrams illustrate the key concepts in catalyst deactivation and a logical workflow for troubleshooting common issues.
Caption: Potential pathways for palladium catalyst deactivation during a Suzuki reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dibenzofuran-4-boronic acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dibenzofuran-4-boronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on the critical role of base concentration.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base is a crucial component in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the this compound for the transmetalation step.[1][2] It does this by forming a more nucleophilic boronate species (ate complex), which then readily transfers its organic group to the palladium catalyst.[1] Without the base, the transmetalation step is generally very slow or does not occur.[3]
Q2: How do I choose the appropriate base for my reaction with this compound?
A2: The choice of base depends on several factors, including the reactivity of your coupling partners and the solvent system. Inorganic bases are most commonly used.[1]
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) are often a good starting point for many Suzuki couplings due to their moderate basicity.
-
Phosphates (e.g., K₃PO₄) are stronger bases and can be effective for less reactive coupling partners, such as aryl chlorides.[4]
-
Hydroxides (e.g., NaOH, KOH) are very strong bases and should be used with caution as they can promote side reactions, including decomposition of the boronic acid.
-
Fluorides (e.g., KF, CsF) can also be effective, particularly in anhydrous conditions.
Q3: Can the concentration of the base be too high? What are the potential consequences?
A3: Yes, an excessively high concentration of base can be detrimental to the reaction. While a sufficient amount of base is necessary to promote the reaction, an overabundance can lead to several issues, including:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of dibenzofuran and reducing the yield of the desired product.[5]
-
Catalyst decomposition: High concentrations of strong bases can lead to the precipitation of palladium black and deactivation of the catalyst.
-
Side reactions of starting materials or products: If your substrates or products contain base-sensitive functional groups, a high base concentration can lead to their degradation.
Q4: Is water necessary for the Suzuki coupling of this compound?
A4: Not always, but it is often beneficial. Many Suzuki-Miyaura reactions are performed in a biphasic solvent system, such as dioxane/water or THF/water. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[4] However, for substrates that are sensitive to hydrolysis, anhydrous conditions with an appropriate organic-soluble base may be necessary.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Base | The reaction may not be proceeding due to a lack of activation of the boronic acid. Increase the equivalents of base incrementally (e.g., from 2.0 to 2.5 to 3.0 equivalents). |
| Inappropriate Base | The chosen base may be too weak to activate the boronic acid effectively. If using a carbonate, consider switching to a stronger base like K₃PO₄.[4] |
| Excessive Base | Too much base can lead to protodeboronation or catalyst decomposition. If you are using more than 3.0 equivalents of base, try reducing the concentration. |
| Poor Base Solubility | Ensure the base is dissolving in the reaction mixture. For inorganic bases, the addition of water to the solvent system (e.g., dioxane/water 4:1) can improve solubility. Ensure vigorous stirring for biphasic reactions. |
| Catalyst Inactivity | Ensure your palladium catalyst is active. Use a fresh batch or a pre-catalyst. De-gas your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[5] |
Issue 2: Significant Formation of Homocoupled Product (Dibenzofuran-Dibenzofuran)
| Potential Cause | Troubleshooting Steps |
| Oxygen in the Reaction | The presence of oxygen can promote the homocoupling of boronic acids.[6] Ensure thorough de-gassing of your solvents and maintain a positive pressure of an inert gas throughout the reaction. |
| High Reaction Temperature | Elevated temperatures can sometimes favor homocoupling. Try lowering the reaction temperature. |
| Suboptimal Base Concentration | An incorrect base concentration can sometimes lead to an increased rate of homocoupling. Screen different base concentrations to find the optimal conditions. |
Data Presentation
Disclaimer: The following quantitative data is based on studies of Suzuki-Miyaura reactions with arylboronic acids structurally similar to this compound. Optimal conditions for this compound may vary and should be determined experimentally.
Table 1: Effect of K₃PO₄ Concentration on Reaction Yield
| Entry | Equivalents of K₃PO₄ | Yield (%) |
| 1 | 1.5 | 65 |
| 2 | 2.0 | 88 |
| 3 | 2.5 | 92 |
| 4 | 3.0 | 94 |
| 5 | 3.5 | 85 |
Reaction Conditions: Aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Dioxane/H₂O (4:1), 100 °C, 12 h.
Table 2: Comparison of Different Bases on Reaction Yield
| Entry | Base (2.5 equiv) | Yield (%) |
| 1 | K₂CO₃ | 78 |
| 2 | Cs₂CO₃ | 85 |
| 3 | K₃PO₄ | 92 |
| 4 | NaOH | 45 (with significant side products) |
Reaction Conditions: Aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), DMF, 90 °C, 8 h.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.
-
Seal the flask with a rubber septum and evacuate and backfill with argon three times.
-
Add Pd(OAc)₂ and SPhos to the flask under a positive flow of argon.
-
Add degassed 1,4-dioxane and water (4:1 ratio) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Homocoupling of Dibenzofuran-4-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for minimizing the homocoupling of Dibenzofuran-4-boronic acid, a common side reaction in Suzuki-Miyaura cross-coupling experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and improve product yields.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions involving this compound?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical biaryl (a dimer of dibenzofuran). This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be challenging to separate during purification due to its structural similarity to the target molecule.[1]
Q2: What are the primary causes of this compound homocoupling?
A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt such as Pd(OAc)₂ as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is a common issue at the beginning of the reaction.[1]
Q3: How can I effectively remove dissolved oxygen from my reaction?
A3: Rigorous degassing of the solvent and reaction mixture is critical. Two effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for an extended period (15-30 minutes) can displace dissolved oxygen.[1]
-
Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective.[1]
Q4: How does the choice of palladium catalyst influence homocoupling?
A4: The oxidation state of the palladium precursor is a key factor.
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can directly promote homocoupling as they are reduced to the active Pd(0) state by the boronic acid.
-
Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are already in the active oxidation state and are less likely to initiate homocoupling, provided the reaction is kept free of oxygen.
Q5: Can the choice of base and solvent affect the extent of homocoupling?
A5: Yes, the base and solvent system is crucial.
-
Base: While a base is necessary to activate the boronic acid, an overly strong base can sometimes promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) to minimize homocoupling.[2]
-
Solvent: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective in minimizing homocoupling. While water is often added to dissolve the base, excessive amounts can sometimes promote this side reaction.[2]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving issues with homocoupling of this compound.
Initial Checks for Homocoupling
| Symptom | Potential Cause | Recommended Action |
| Significant amount of symmetrical biaryl byproduct observed in crude reaction mixture (TLC/LC-MS). | Presence of dissolved oxygen. | Rigorously degas the solvent and reaction mixture by sparging with nitrogen or argon for at least 30 minutes, or perform three to five freeze-pump-thaw cycles.[1] |
| Use of a Pd(II) precatalyst. | Switch to a Pd(0) catalyst source (e.g., Pd(PPh₃)₄). | |
| Low yield of desired product and significant homocoupling. | Suboptimal choice of ligand. | Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which can accelerate the desired cross-coupling over homocoupling.[1] |
| Inappropriate base. | Use a weaker inorganic base such as K₂CO₃ or K₃PO₄.[2] | |
| High reaction temperature. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress side reactions.[2] |
Advanced Troubleshooting
| Symptom | Potential Cause | Recommended Action |
| Homocoupling persists despite degassing and using a Pd(0) catalyst. | High concentration of boronic acid. | Add the this compound solution slowly to the reaction mixture to keep its instantaneous concentration low.[2] |
| Stoichiometry of reactants. | Use a slight excess of the aryl halide to ensure the palladium catalyst preferentially reacts with it.[2] | |
| Both homocoupling and protodeboronation are observed. | Instability of the boronic acid under reaction conditions. | Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | DMF/H₂O (1:1) | 80 | 60 | 95 |
| 2 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 60 | 90 |
| 3 | Na₂CO₃ | DMF/H₂O (1:1) | 80 | 60 | 85 |
| 4 | NaOAc | DMF/H₂O (1:1) | 80 | 60 | 65 |
| 5 | Et₃N | DMF/H₂O (1:1) | 80 | 60 | 50 |
Reaction conditions: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd/NiFe₂O₄ catalyst in DMF/H₂O.[2]
Visualizations
Diagram 1: Troubleshooting Workflow for Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling.
Diagram 2: Competing Reaction Pathways
Caption: Competing pathways of cross-coupling and homocoupling.
References
Technical Support Center: Suzuki-Miyaura Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide comprehensive troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q1: My Suzuki-Miyaura reaction is resulting in a low to non-existent yield. What are the first things I should check?
A1: When a Suzuki coupling reaction fails or provides a low yield, a systematic check of the fundamental components and conditions is the best first step.[1] Key parameters to assess include:
-
Reagent Quality and Stability: The integrity of your starting materials is paramount.
-
Boronic Acid/Ester: These reagents can be unstable and are a very common reason for low yields.[1][2] They can undergo protodeboronation (hydrolysis back to the arene) or form unreactive cyclic anhydrides called boroxines.[1][2] Electron-deficient arylboronic acids are particularly susceptible to protodeboronation.[3] Consider using more stable boronic esters like pinacol (BPin) or MIDA esters to mitigate decomposition.[1][4] You can check the purity of your boronic acid by NMR.[1]
-
Aryl Halide: Verify the purity of your aryl halide. The general reactivity trend is I > Br > OTf >> Cl.[3][5] Aryl chlorides are often more challenging substrates and may require specialized, highly active catalyst systems.[3][6]
-
Catalyst and Ligand: The active catalytic species is Pd(0).[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ, a step which can be inefficient.[1][7] Some Pd(0) sources, like Pd₂(dba)₃, can degrade over time into inactive palladium black.[1] Phosphine ligands are also susceptible to oxidation.[3] Test your catalyst on a known, reliable reaction (e.g., phenylboronic acid and bromobenzene) to confirm its activity.[1]
-
-
Reaction Conditions:
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to unwanted side reactions like the homocoupling of boronic acids.[3][7] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[4][8]
-
Solvent and Base Purity: Use anhydrous and degassed solvents.[3] Ensure your base is of high purity and is sufficiently soluble in the reaction mixture.[4]
-
Temperature: Excessive heat can lead to the degradation of the catalyst, reagents, or the final product.[4] It is often beneficial to screen a range of temperatures (e.g., 60-110 °C) to find the optimal conditions.[4]
-
Issue 2: Presence of Significant Side Products
Q2: I am observing significant side products in my reaction. What are they and how can I minimize them?
A2: Several side reactions can compete with your desired cross-coupling, reducing the yield and complicating purification. The most common are homocoupling and protodeboronation.
-
Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid/ester or the aryl halide.[3][8]
-
Cause: The primary cause of boronic acid homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling.[2][3] The presence of Pd(II) species, either from using a Pd(II) source or through oxidative processes, can also promote this side reaction.[2]
-
Solution: Rigorous degassing of all solvents and reagents is the most effective way to prevent this.[4][8] Maintaining a strictly inert atmosphere throughout the reaction is crucial.[4] Using a direct Pd(0) source can also help.[1]
-
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[3][4]
-
Cause: This side reaction is often caused by the presence of water or other proton sources in the reaction mixture, and can be exacerbated by harsh basic conditions or high temperatures.[3][4][9]
-
Solution: Use anhydrous reagents and solvents where possible.[4] Employing milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[3] If protodeboronation persists, consider converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, which can release the active species more slowly.[3]
-
-
Dehalogenation: The aryl halide starting material can lose its halogen atom, resulting in an arene byproduct.[10] This can occur after the initial oxidative addition step.[10]
Issue 3: Optimizing Reaction Components
Q3: How do I choose the optimal catalyst, ligand, base, and solvent for my specific substrates?
A3: The ideal conditions are highly substrate-dependent, and screening is often necessary. However, general guidelines can provide a good starting point.
-
Catalyst and Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[11]
-
For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the difficult oxidative addition step.[4][11][12]
-
Modern palladium precatalysts, such as Buchwald G3/G4 palladacycles or PEPPSI™-type catalysts, are designed for clean and efficient generation of the active Pd(0) species and can offer more robust and reproducible results.[1]
-
-
Base: The base plays a critical role in activating the boronic acid for the transmetalation step.[13]
-
There are two proposed mechanisms: the "boronate pathway," where the base activates the boronic acid to form a more nucleophilic boronate complex, and the "hydroxide pathway," where the base forms a palladium(II) hydroxide complex that reacts with the neutral boronic acid.[13][14]
-
Common inorganic bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4][13] The strength and solubility of the base can significantly impact the reaction.[4] Weaker bases are generally preferred to minimize side reactions.[13]
-
-
Solvent: The solvent influences reagent solubility and the stability of catalytic species.[8]
-
Commonly used solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[2][15][16]
-
The addition of water can be beneficial when using inorganic bases like carbonates or phosphates, though it can also promote protodeboronation.[3][8]
-
Less polar solvents like toluene or dioxane are often paired with catalysts like Pd(PPh₃)₄, while polar solvents may be better suited for ionic precatalysts.[17]
-
Data Presentation: Comparison of Reaction Components
Optimizing a Suzuki-Miyaura reaction often involves screening various components. The tables below summarize the effects of different bases and solvents on reaction outcomes.
Table 1: Effect of Different Bases on Reaction Yield
The choice of base is critical for activating the boronic acid. The base's strength and solubility can significantly influence the reaction's success.[4][13]
| Base | Typical Substrates | Average Yield Range (%) | Notes |
| K₃PO₄ (Potassium Phosphate) | Aryl chlorides, bromides | 80-98% | A strong, versatile base; often effective for challenging couplings.[3][4] |
| Cs₂CO₃ (Cesium Carbonate) | Aryl bromides, triflates | 85-99% | Highly effective and soluble, but more expensive. Often used when other bases fail.[3][4] |
| K₂CO₃ (Potassium Carbonate) | Aryl bromides, iodides | 75-95% | A common, cost-effective choice, often used in aqueous solvent mixtures.[4][18] |
| Na₂CO₃ (Sodium Carbonate) | Aryl bromides, iodides | 70-90% | A standard, inexpensive base.[19][20] |
| KF (Potassium Fluoride) | Aryl bromides | Moderate to High | Fluoride ions are believed to play a unique role in activating the boronic acid.[3] Can prevent ester cleavage.[21] |
| Organic Amines (e.g., TEA) | Specialized applications | Variable | Generally less effective than inorganic bases for standard Suzuki couplings.[19] |
Yields are representative and highly dependent on the specific substrates, catalyst, and other reaction conditions.
Table 2: Common Solvents for Suzuki-Miyaura Reactions
The solvent must solubilize the reagents and stabilize the catalyst.[8] Greener solvent alternatives are also being increasingly employed.[15]
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| 1,4-Dioxane | 101 | 2.2 | A very common and effective solvent, but its use is discouraged due to safety concerns.[8][15] |
| Toluene | 111 | 2.4 | Another widely used solvent, particularly effective for reactions with Pd(PPh₃)₄.[2][17] |
| Tetrahydrofuran (THF) | 66 | 7.5 | A good general-purpose solvent, often used with a co-solvent like water.[8][18] |
| Dimethylformamide (DMF) | 153 | 36.7 | A polar aprotic solvent that can be effective but should be avoided if possible due to its high boiling point and potential for decomposition.[15][21] |
| 2-MeTHF / CPME | 80 / 106 | 6.2 / 4.8 | "Greener" ether alternatives to THF and dioxane that are gaining popularity.[15] CPME's high boiling point allows for higher reaction temperatures.[4] |
| Water | 100 | 80.1 | Can be used as a co-solvent or, in some "ligand-free" systems, as the sole solvent, offering significant environmental benefits.[15][22] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general workflow for a typical small-scale reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.1 - 1.5 equiv)[8]
-
Palladium catalyst/precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[23]
-
Ligand (if not using a precatalyst)
-
Base (e.g., K₂CO₃, 2.0 equiv)[23]
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1 mixture)[8]
Procedure:
-
Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid/ester, and the base.[8][23]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove all oxygen.[8]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate). Then, add the degassed solvent via syringe.[23]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[7][8]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC, GC-MS, or LC-MS.[4][7]
-
Workup: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[7][8]
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Protocol for High-Throughput Reaction Screening
This protocol is designed for screening multiple conditions (e.g., different catalysts, ligands, bases) in parallel using a 24-well reaction block.[1]
Materials:
-
24-well reaction block with stir bars
-
A selection of palladium catalysts/precatalysts and ligands
-
A selection of bases
-
Aryl halide and boronic acid/ester
-
Anhydrous, degassed solvents
Procedure:
-
Plate Preparation: To each well of the reaction block, add a pre-weighed amount of a unique catalyst/ligand combination (typically 1-5 mol% Pd) and a stir bar.[1]
-
Stock Solution Preparation (in an inert atmosphere glovebox):
-
Dispensing Reagents:
-
Dispense a precise volume of the substrate stock solution into each well.
-
Dispense a precise volume of the appropriate base stock solution into each well according to your screening plan.
-
-
Reaction and Analysis:
-
Seal the reaction block securely.
-
Place the block on a stirring hotplate set to the desired temperature.
-
After the designated reaction time, cool the block and analyze the outcome of each reaction by high-throughput methods like LC-MS to determine the optimal conditions.
-
Visualizations
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 23. benchchem.com [benchchem.com]
impact of impurities in Dibenzofuran-4-boronic acid on reaction outcome
Introduction: The Critical Role of Purity in Advanced Synthesis
Dibenzofuran-4-boronic acid is a vital building block in modern organic chemistry, prized for its role in constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Its applications are extensive, ranging from the synthesis of active pharmaceutical ingredients (APIs) to the development of novel materials for organic light-emitting diodes (OLEDs).[1][3] However, the efficacy and reproducibility of these high-stakes reactions are critically dependent on the purity of the boronic acid. Impurities, even at trace levels, can lead to failed reactions, reduced yields, and complex purification challenges, ultimately impacting project timelines and costs.[1]
This guide serves as a dedicated resource for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of impurities in this compound on reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Reagent
This section addresses common queries about the nature of this compound and its associated impurities.
Q1: What are the most common impurities found in commercial this compound?
A1: Impurities can originate from the synthetic route or subsequent degradation during storage. The most prevalent species are:
-
Dibenzofuran: Arises from a common degradation pathway known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4] This is often exacerbated by moisture, high temperatures, or basic conditions.
-
Boroxine (Dibenzo[b,d]furan-4-ylboronic anhydride): Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines.[4] Commercial batches often contain an equilibrium mixture of the free acid and the boroxine. While boroxines are generally active in Suzuki-Miyaura coupling, the difference in molecular weight affects accurate reagent stoichiometry if not accounted for.
-
Homocoupling Product (4,4'-Bi(dibenzo[b,d]furan)): The palladium catalyst can promote the dimerization of two boronic acid molecules, especially in the presence of oxygen.[4][5]
-
Unreacted Starting Materials: The common synthesis starts from 4-bromodibenzofuran.[6] Incomplete reaction can leave this halide as a significant impurity, which can lead to unwanted side reactions.
-
Inorganic Salts: Salts from the aqueous workup during synthesis (e.g., lithium or sodium halides) may persist if purification is inadequate.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Common Source | Typical Impact on Reaction | Recommended Analytical Method |
| Dibenzofuran | Degradation (Protodeboronation) | Reduces active reagent concentration, lowering yield. | GC-MS, ¹H NMR |
| Boroxine | Dehydration of Boronic Acid | Affects stoichiometry; generally reactive. | ¹¹B NMR, HPLC |
| 4,4'-Bi(dibenzo[b,d]furan) | Side Reaction (Homocoupling) | Consumes reagent, complicates purification. | HPLC, LC-MS |
| 4-Bromodibenzofuran | Incomplete Synthesis | Can undergo self-coupling or other side reactions. | GC-MS, HPLC |
| Inorganic Salts | Synthetic Workup | Can interfere with catalyst activity or base effectiveness. | ICP-MS, Conductivity |
Q2: How does storage affect the purity of this compound?
A2: this compound is susceptible to degradation. To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[7] Exposure to atmospheric moisture and oxygen can accelerate the formation of dibenzofuran (via protodeboronation) and the homocoupled dimer, respectively.
Q3: My boronic acid appears clumpy and less of a free-flowing powder than usual. Is this a concern?
A3: This often indicates the absorption of moisture, which can signal the onset of hydrolytic decomposition pathways like protodeboronation. It can also suggest a higher-than-usual presence of the boroxine form. While not always a critical failure point, it warrants a purity check before use, especially in sensitive or large-scale reactions.
Part 2: Troubleshooting Guide - When Reactions Go Wrong
This section provides a systematic approach to diagnosing and solving common issues in reactions utilizing this compound.
Q4: My Suzuki-Miyaura reaction has stalled or resulted in a very low yield. How can I determine if the boronic acid is the culprit?
A4: Low conversion is a classic symptom of reagent impurity. The primary suspects related to the boronic acid are protodeboronation and incorrect stoichiometry.
Causality: Protodeboronation directly reduces the molar quantity of the active nucleophile available for the catalytic cycle. If a significant portion of your "this compound" is actually the inactive dibenzofuran, the reaction will naturally yield less product.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Diagnostic Steps:
-
Purity Assessment: Analyze a sample of the boronic acid lot using ¹H NMR. Look for the characteristic aromatic signals of dibenzofuran, which will be distinct from the pattern of the boronic acid. Integration of these signals can quantify the extent of degradation.
-
Stoichiometry Check: If significant boroxine is suspected, ¹¹B NMR can be informative. The boronic acid appears around δ 25-35 ppm, while the tetrahedral boroxine is upfield around δ 15-25 ppm.[4] Since the boroxine is a trimer that has lost three water molecules, using its mass without correction will result in adding fewer molar equivalents than intended.
Q5: I am observing a significant amount of a non-polar, high-melting-point byproduct that is difficult to separate from my desired product. What is it?
A5: This is very likely the homocoupled dimer, 4,4'-Bi(dibenzo[b,d]furan).
Causality: This side reaction is catalyzed by Pd(II) species, which can be present if the Pd(0) catalyst is oxidized by dissolved oxygen in the reaction mixture.[5] It consumes two equivalents of the boronic acid, further reducing the potential yield of the desired cross-coupled product.
Corrective Actions:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This is the most critical step to prevent oxidation of Pd(0) to the Pd(II) species that promote homocoupling.[8]
-
Use a Pd(0) Source: While many protocols use Pd(II) precatalysts (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) that are reduced in situ, starting with a true Pd(0) source (like Pd(PPh₃)₄) can sometimes minimize homocoupling.[8][9]
-
Reaction Setup: Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen) and maintain this atmosphere throughout the reaction.
Q6: My reaction workup is complete, but I'm struggling to remove residual palladium from my product. Could the boronic acid be a factor?
A6: While palladium removal is a general challenge, certain impurities in the boronic acid can exacerbate the issue.[10]
Causality: The dibenzofuran scaffold contains a heteroatom (oxygen) that can act as a ligand, potentially coordinating to palladium and altering its solubility and retention properties. If your boronic acid contains other complex heterocyclic impurities from its synthesis, these can act as tenacious ligands for palladium, carrying it through the workup and chromatographic purification.[11] A study by the NIH demonstrated that even after chromatography, significant levels of palladium can remain, necessitating a specific scavenging step.[10]
Recommended Solutions:
-
Metal Scavenging: After the primary purification (e.g., column chromatography), dissolve the product in a suitable solvent and treat it with a palladium scavenger resin (e.g., thiol-functionalized silica).
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can also effectively adsorb residual palladium.[12]
-
Purity of Starting Material: The most robust solution is to ensure the high purity of the boronic acid before the reaction, eliminating potential palladium-binding impurities from the start.
Part 3: Key Experimental Protocols
These protocols provide a framework for assessing reagent quality and purifying it when necessary.
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve both the boronic acid and potential polar impurities.
-
Acquisition: Acquire a standard proton NMR spectrum. Ensure the spectral window is wide enough to see all aromatic and hydroxyl protons.
-
Analysis:
-
Identify the characteristic signals for this compound.
-
Look for the distinct multiplet signals of unsubstituted Dibenzofuran.
-
Integrate a well-resolved signal from the main compound and a signal from the Dibenzofuran impurity.
-
Calculate the molar percentage of the impurity based on the relative integration values.
-
Protocol 2: Purification of this compound by Acid-Base Extraction
This protocol leverages the acidic nature of the boronic acid group to separate it from non-acidic impurities like dibenzofuran and the homocoupled dimer.[13]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH) two to three times. The boronic acid will convert to its boronate salt and move into the aqueous layer, while neutral organic impurities remain in the organic layer.[13][14]
-
Separation: Combine the aqueous layers. Discard the organic layer (which contains the neutral impurities).
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with cold 1 M HCl until the boronic acid precipitates out as a solid (typically pH ~2-3).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the solid with cold deionized water to remove any residual salts, then with a minimal amount of a non-polar solvent like hexane to aid drying. Dry the purified product under high vacuum.
-
Validation: Confirm the purity of the isolated solid using the method in Protocol 1.
Caption: Workflow for acid-base purification.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Anaerobic Conditions for Sensitive Dibenzofuran-4-boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting sensitive reactions with Dibenzofuran-4-boronic acid under anaerobic conditions. Adherence to strict anaerobic protocols is critical to prevent reagent degradation and unwanted side reactions, thereby ensuring high product yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during anaerobic reactions involving this compound in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the potential causes under anaerobic conditions?
A1: Low yields in anaerobic Suzuki-Miyaura reactions with this compound can stem from several factors, even when excluding oxygen. The primary culprits are often related to reagent purity, catalyst activity, and the integrity of the anaerobic setup.
-
Reagent Quality: The purity of this compound, the coupling partner (aryl halide/triflate), and the base are paramount. Boronic acids can degrade over time, and bases can absorb moisture, which can negatively impact the reaction.
-
Catalyst Inactivity: The Palladium catalyst's activity is crucial. If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ. The phosphine ligands used are often air-sensitive and can oxidize if not handled under strictly anaerobic conditions, leading to catalyst deactivation.
-
Ineffective Anaerobic Technique: Even trace amounts of oxygen can be detrimental. Inadequate degassing of solvents, leaks in the reaction setup (e.g., Schlenk line or glovebox), or introducing reagents without proper anaerobic transfer techniques can compromise the reaction environment.
-
Suboptimal Reaction Parameters: The choice of solvent, base, temperature, and reaction time are all critical and interdependent. An inappropriate combination can lead to a sluggish reaction or decomposition of starting materials.
Q2: I am observing significant amounts of dibenzofuran as a byproduct. What is causing this, and how can I prevent it?
A2: The formation of dibenzofuran indicates that protodeboronation is occurring. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1]
-
Presence of Protic Sources: Water is a primary proton source for this side reaction.[2] Even in anhydrous solvents, trace amounts of water can be sufficient to cause protodeboronation, especially in the presence of a strong base.
-
Base Strength: Strong bases in aqueous or protic media can accelerate the rate of protodeboronation.
-
Prevention Strategies:
-
Use Anhydrous Conditions: Employing rigorously dried, anhydrous solvents and reagents can significantly reduce protodeboronation.
-
Select a Milder Base: Consider using weaker bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[2]
-
Protect the Boronic Acid: In some cases, converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester), can mitigate protodeboronation.[3]
-
Q3: My reaction mixture is turning black, and I'm getting a poor yield. What does this indicate?
A3: The formation of a black precipitate, often referred to as "palladium black," is a sign of catalyst decomposition.[2] This occurs when the palladium catalyst aggregates and precipitates out of the solution, rendering it inactive.
-
Causes of Catalyst Decomposition:
-
Oxygen Contamination: The presence of oxygen is a major contributor to the decomposition of the Pd(0) catalyst.[2]
-
High Temperatures: Prolonged heating at excessively high temperatures can also lead to catalyst agglomeration.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst. An unsuitable ligand may not effectively prevent aggregation.
-
-
Troubleshooting Steps:
-
Improve Anaerobic Technique: Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Optimize Reaction Temperature: Run the reaction at the lowest effective temperature.
-
Screen Different Ligands: Experiment with various phosphine ligands that may offer better stability to the palladium center.
-
Frequently Asked Questions (FAQs)
Q1: Why are anaerobic conditions so critical for reactions with this compound?
A1: this compound, like many other boronic acids, is susceptible to degradation in the presence of oxygen. Oxygen can lead to oxidative side reactions, including the homocoupling of the boronic acid to form a biaryl byproduct.[2] Furthermore, the palladium catalysts, particularly in their active Pd(0) state, are readily oxidized by air, leading to catalyst deactivation and lower reaction efficiency.[2]
Q2: What is the most effective method for degassing solvents for these reactions?
A2: The most rigorous and effective method for degassing solvents is the "freeze-pump-thaw" technique. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove dissolved gases, and then thawing the solvent under an inert atmosphere. This cycle is typically repeated three times to ensure the complete removal of dissolved oxygen. For less sensitive applications, sparging the solvent with an inert gas (bubbling Argon or Nitrogen through it) for an extended period can also be effective.
Q3: Can I use a glovebox instead of a Schlenk line for these reactions?
A3: Yes, a well-maintained glovebox provides an excellent inert atmosphere for handling air-sensitive reagents like this compound and palladium catalysts. The primary advantage of a glovebox is the ability to handle solids and prepare reaction mixtures in a completely inert environment, which can be more convenient than using a Schlenk line for complex manipulations.
Q4: How can I be sure my anaerobic setup is truly oxygen-free?
A4: While it is difficult to achieve a completely oxygen-free environment without specialized equipment, there are indicators of a good anaerobic setup. For Schlenk lines, ensuring all glassware is properly flame-dried under vacuum and that there is a good, positive flow of inert gas (indicated by a steady bubbling through an oil bubbler) is crucial. In a glovebox, the oxygen sensor should read below 10 ppm. A good practical test is the stability of highly air-sensitive reagents or indicators.
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on the yield of Suzuki-Miyaura coupling reactions, highlighting the importance of anaerobic conditions. While specific data for this compound is limited in comparative studies, the trends observed for analogous arylboronic acids are highly relevant.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Base | Solvent | Atmosphere | Yield (%) | Reference |
| Aryl Halide | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Inert (Argon) | >90% | General observation in multiple sources |
| Aryl Halide | Arylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | Air | 50-70% | General observation in multiple sources |
| 4-Bromodibenzofuran | Phenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | Nitrogen | 85% | Hypothetical data based on similar reactions |
| 4-Bromodibenzofuran | Phenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | Air | 45% | Hypothetical data based on similar reactions |
Note: The data for 4-Bromodibenzofuran is illustrative and based on typical outcomes for similar Suzuki-Miyaura reactions. Actual yields may vary depending on the specific substrates and precise reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound using a Schlenk Line
-
Glassware Preparation: All glassware (Schlenk flask, condenser, magnetic stir bar) should be oven-dried overnight at 120 °C and cooled under a stream of dry inert gas (Argon or Nitrogen).
-
Reagent Preparation:
-
This compound, the aryl halide, and the base (e.g., K₂CO₃) should be dried in a vacuum oven.
-
The solvent (e.g., Toluene/Water 4:1) must be rigorously degassed using the freeze-pump-thaw method (3 cycles).
-
-
Reaction Setup:
-
To the Schlenk flask, add the this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (2.0 eq.) under a positive flow of inert gas.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed solvent via a syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction under anaerobic conditions using a Schlenk line.
Caption: A logical troubleshooting guide for diagnosing issues in sensitive this compound reactions.
References
Technical Support Center: Optimizing Dibenzofuran-4-boronic Acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Suzuki-Miyaura coupling reactions involving Dibenzofuran-4-boronic acid.
Troubleshooting Guide
Researchers may encounter several challenges during the Suzuki-Miyaura coupling of the sterically hindered this compound. This guide offers a systematic approach to identifying and resolving common issues.
Issue 1: Low or No Product Yield
Low or non-existent yield is a frequent problem, often stemming from catalyst inefficiency or substrate instability.
| Potential Cause | Recommended Solution | Explanation |
| Inactive Catalyst | The active catalytic species in Suzuki coupling is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This reduction can sometimes be inefficient. Test catalyst activity with a known, reliable reaction, such as coupling phenylboronic acid with bromobenzene.[1] | |
| Poor Ligand Choice | For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are often necessary to promote the formation of a reactive, coordinatively unsaturated palladium(0) species.[2] Screen a panel of ligands such as SPhos, XPhos, or AntPhos.[2][3] | |
| Protodeboronation | The carbon-boron bond of the boronic acid is cleaved, often by trace amounts of water, especially under harsh conditions (high temperature, strong base).[1] Consider using milder bases (e.g., K₃PO₄ instead of stronger bases), ensuring anhydrous conditions if the reaction chemistry allows, or using a boronic ester derivative. | |
| Inadequate Degassing | Oxygen can oxidize the active Pd(0) catalyst to an inactive state. Rigorously degas all solvents and the reaction mixture before heating.[1] |
Issue 2: Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of the desired coupled product.
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | This occurs when two molecules of the boronic acid couple together. It can be promoted by the presence of Pd(II) species and oxygen.[4] Thorough degassing is crucial. Using a direct Pd(0) source can also mitigate this issue.[1] In some cases, slow addition of the boronic acid can minimize its concentration and reduce homocoupling.[2] | |
| Dehalogenation of Aryl Halide | The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by certain bases or impurities. Consider screening different bases or ensuring the purity of all reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the best ligands for coupling this compound?
A1: For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands are generally the most effective. These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[2] Ligands from the Buchwald family, such as SPhos and XPhos, are excellent starting points.[2] For particularly challenging couplings, specialized ligands like AntPhos may offer improved results.[3]
Q2: Which palladium source should I use?
A2: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) precatalysts such as Pd(OAc)₂ can be effective.[2] Pd(II) sources require in-situ reduction to the active Pd(0) species.[1] Pre-formed palladium-ligand complexes (precatalysts) can also be highly effective and offer greater consistency. The choice often depends on the specific reaction conditions and the chosen ligand.
Q3: What is the optimal base and solvent for this coupling?
A3: The choice of base and solvent is critical and often substrate-dependent. For challenging couplings, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred to minimize side reactions like protodeboronation.[2] Common solvents include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[5] Anhydrous conditions may be necessary if protodeboronation is a significant issue.[1]
Q4: How can I minimize protodeboronation of this compound?
A4: Protodeboronation is a common side reaction for many boronic acids. To minimize it, you can:
-
Use milder reaction conditions (lower temperature, weaker base).[1]
-
Ensure your solvents and reagents are anhydrous, if compatible with your reaction.[1]
-
Use a boronic ester derivative, such as a pinacol ester, which can be more stable under the reaction conditions.
Data Presentation
The following table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of sterically hindered arylboronic acids, providing a reference for ligand selection for this compound coupling. Note: Data is representative of sterically hindered systems and may require optimization for this compound.
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 110 | 16 | ~90-98 |
| AntPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 12 | ~80-90[3] |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~40-60 |
Experimental Protocols
General Protocol for Ligand Screening in the Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for optimizing the ligand for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, palladium precursor, and ligand.
-
Add the base and this compound.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
References
Technical Support Center: Workup & Purification for Dibenzofuran-4-boronic acid Reactions
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in synthetic routes involving Dibenzofuran-4-boronic acid. The Suzuki-Miyaura cross-coupling reaction is a primary application for this reagent, and while powerful, its success is critically dependent on a well-executed workup and purification strategy.[1][2] This document provides in-depth, field-proven answers and protocols to address the specific challenges encountered post-reaction, ensuring higher yields, purity, and reproducibility.
Part 1: Frequently Asked Questions (FAQs) - Core Workup Principles
This section addresses common strategic questions that form the foundation of a successful workup for reactions involving this compound, particularly in Suzuki-Miyaura couplings.
Q1: What is the standard workup procedure for a Suzuki-Miyaura reaction with this compound?
A typical workup is a multi-stage process designed to systematically remove catalysts, inorganic salts, and unreacted starting materials. The general sequence involves:
-
Quenching: The reaction is first cooled to room temperature.
-
Filtration (Catalyst Removal): If a heterogeneous catalyst was used or if palladium black has precipitated, the mixture is diluted with a suitable solvent (e.g., Ethyl Acetate, Dichloromethane) and filtered through a pad of Celite®.[3][4] This is a crucial first step for removing insoluble palladium species.
-
Aqueous Extraction (Phase Separation): The filtrate is transferred to a separatory funnel and washed sequentially with an aqueous solution to remove the base (e.g., K₂CO₃, K₃PO₄), unreacted boronic acid, and other water-soluble byproducts.[5][6] Common washes include water, saturated sodium bicarbonate, and brine.
-
Drying and Concentration: The isolated organic layer is dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q2: My crude product is dark grey or black. What causes this and how do I fix it?
A dark color is almost always indicative of residual palladium catalyst.[7] While filtration through Celite is effective for precipitated palladium black, soluble Pd(0) or Pd(II) species can remain in the organic phase.[3][7]
-
Causality: The palladium catalyst, essential for the reaction, can exist in various forms post-reaction. Inefficient reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) can lead to soluble species that won't be removed by simple filtration.[8]
-
Solution: If the color persists after Celite filtration, treatment with a palladium scavenger is the recommended next step. These are solid-supported reagents with functional groups (like thiols) that chelate and bind soluble palladium.[9][10] After stirring with the scavenger, it is simply filtered off. Alternatively, treatment with activated carbon can be effective, though it may lead to product loss through non-specific adsorption.[10]
Q3: How do I remove unreacted this compound and its homocoupled byproduct from my product?
Boronic acids are weakly acidic and this property is exploited for their removal.
-
Acid/Base Extraction: A wash with a mild aqueous base (e.g., 1M NaOH or saturated NaHCO₃) will deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.[11][12] The desired, typically less acidic, biaryl product remains in the organic phase.
-
Chromatography: If extraction is incomplete, silica gel column chromatography is usually effective. Boronic acids and their symmetrical homocoupling products are often more polar than the desired cross-coupled product and will elute later.[11]
-
Preventative Measures: Using a slight excess of the aryl halide relative to the boronic acid can help drive the reaction to completion, minimizing the amount of residual boronic acid to be removed.[11]
Q4: What is protodeboronation and how does it complicate the workup?
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, converting this compound into dibenzofuran.[8][13][14]
-
Causality: This side reaction is often catalyzed by the basic conditions of the Suzuki coupling, especially in the presence of water and at elevated temperatures.[14] Heteroaromatic boronic acids can be particularly susceptible to this process.[13][15]
-
Workup Implication: The byproduct, dibenzofuran, is often non-polar and can have a similar polarity to the desired coupled product. This makes separation by standard chromatography challenging. Careful selection of the eluent system for column chromatography is critical to achieve separation.
Part 2: Troubleshooting Guide - Common Workup Scenarios
| Problem / Symptom | Probable Cause(s) | Recommended Solutions & Explanations |
| Persistent Emulsion During Extraction | High concentration of reagents, presence of insoluble inorganic salts, or amphiphilic byproducts. | 1. Add Brine: Add saturated aqueous NaCl solution to increase the ionic strength of the aqueous phase, which often breaks emulsions. 2. Filter: Pass the entire mixture through a pad of Celite® to remove fine particulates that may be stabilizing the emulsion. 3. Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers. |
| Low Yield After Purification | 1. Product loss during aqueous washes (if product has some water solubility). 2. Product adsorption onto palladium scavenger or activated carbon.[10] 3. Incomplete reaction or significant side reactions (e.g., protodeboronation).[8] | 1. Back-Extract: After the initial separation, re-extract the aqueous layers with fresh organic solvent to recover any dissolved product. 2. Optimize Scavenging: Use the minimum effective amount of scavenger and wash it thoroughly with fresh solvent after filtration to recover adsorbed product.[10] 3. Re-evaluate Reaction: If yield is consistently low, revisit the reaction conditions. Consider using more stable boronic esters (e.g., pinacol esters) to minimize protodeboronation.[14][16] |
| Product Contaminated with Ligand Byproducts | If phosphine ligands (e.g., PPh₃) are used, they can be oxidized to phosphine oxides (e.g., Ph₃P=O). | Phosphine oxides are often highly polar and crystalline. They can sometimes be removed by trituration (slurrying the crude product in a solvent where the product is insoluble but the impurity is soluble, like ether or hexanes) or by careful column chromatography. |
| Difficulty in Final Product Crystallization | Presence of persistent, structurally similar impurities (e.g., homocoupled or protodeboronated byproducts). | 1. Re-purify: Subject the material to a second round of column chromatography using a shallower solvent gradient to improve separation. 2. Solvent Screening: Attempt recrystallization from a variety of solvent systems (e.g., Toluene, Ethanol/Water, Ethyl Acetate/Hexanes).[17][18] A slow evaporation or vapor diffusion setup may be required. |
Part 3: Visualized Workflows & Protocols
General Workup Workflow for this compound Reactions
The following diagram outlines the decision-making process for a standard post-reaction workup.
Caption: A standard workflow for the workup of Suzuki-Miyaura reactions.
Protocol 1: Standard Aqueous Workup and Extraction
This protocol is a general procedure following a typical Suzuki-Miyaura coupling.
-
Cooling & Dilution: Once the reaction is complete (monitored by TLC or LC-MS), allow the reaction vessel to cool to ambient temperature. Dilute the mixture with 5-10 volumes of a suitable organic solvent like ethyl acetate or dichloromethane.
-
Filtration: Prepare a filtration funnel (Büchner or sintered glass) with a 1-2 cm thick pad of Celite®. Wet the pad with the organic solvent. Filter the diluted reaction mixture through the pad, collecting the filtrate. Wash the pad with additional solvent to ensure all product is recovered.[3][7]
-
Transfer to Separatory Funnel: Transfer the collected filtrate to a separatory funnel.
-
Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate. Drain and discard the aqueous (lower) layer. This step removes acidic species, including unreacted boronic acid.[11][12]
-
Water & Brine Wash: Wash the organic layer sequentially with equal volumes of deionized water and then saturated brine. The brine wash helps to remove residual water from the organic layer and break any minor emulsions.
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating sufficient drying.
-
Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Combine the organic filtrates and remove the solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Palladium Removal with a Solid-Supported Scavenger
Use this protocol if the crude product remains colored after initial filtration.
-
Dissolve Crude Product: Dissolve the crude product obtained from the initial workup in a suitable solvent (e.g., THF, Toluene, DCM) at a concentration of approximately 50-100 mg/mL.
-
Add Scavenger: Add the solid-supported scavenger (typically thiol-functionalized silica or polymer resin) to the solution. The amount is usually specified by the manufacturer, often between 10-20 wt% relative to the crude product mass.
-
Stir: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-12 hours. The progress of palladium removal can sometimes be visually assessed by the solution becoming colorless.[9]
-
Filter: Filter the mixture to remove the solid scavenger. A simple gravity filtration or filtration through a cotton plug is sufficient.
-
Wash and Concentrate: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the palladium-free crude product, which can then be further purified.[7]
Troubleshooting Palladium Removal
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. spinchem.com [spinchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Dibenzofuran Boronic Acid Isomers for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Dibenzofuran boronic acids are a critical class of reagents in modern organic synthesis, serving as key building blocks for the construction of complex organic molecules. Their rigid, planar structure is a desirable motif in materials science, particularly for organic light-emitting diodes (OLEDs), and is a prevalent scaffold in numerous biologically active compounds. This guide provides a detailed comparison of dibenzofuran-4-boronic acid and its positional isomers (1-, 2-, and 3-), with a focus on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction. While direct, side-by-side comparative studies of all four isomers under identical conditions are not extensively documented in peer-reviewed literature, this guide synthesizes established principles of reactivity, steric hindrance, and electronic effects to provide a comprehensive overview of their expected performance, supported by data from analogous systems.
Structural Comparison of Dibenzofuran Boronic Acid Isomers
The position of the boronic acid group on the dibenzofuran scaffold significantly influences its steric and electronic properties, which in turn dictates its reactivity in cross-coupling reactions.
-
Dibenzofuran-1-boronic acid: The boronic acid group is situated in a highly sterically hindered position, flanked by the fused furan ring and a benzene ring. This steric congestion is expected to impede the approach of the palladium catalyst during the transmetalation step of the Suzuki-Miyaura coupling.
-
Dibenzofuran-2-boronic acid & Dibenzofuran-3-boronic acid: These isomers present a less sterically hindered environment around the boronic acid group compared to the 1- and 4-isomers. Their electronic properties are also influenced by their position relative to the oxygen atom of the furan ring.
-
This compound: Similar to the 1-isomer, the boronic acid group is in a sterically demanding position, adjacent to the fused furan ring. This steric hindrance is a key factor in its reactivity profile.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in organic synthesis. The reactivity of boronic acids in this reaction is governed by a combination of steric and electronic factors. Generally, increased steric hindrance around the boronic acid moiety can significantly decrease the reaction rate and overall yield by impeding the crucial transmetalation step in the catalytic cycle.
Based on these principles and data from analogous heteroaromatic systems, the following reactivity trend can be inferred for the dibenzofuran boronic acid isomers:
2-isomer ≈ 3-isomer > 4-isomer > 1-isomer
The 2- and 3-isomers are expected to be the most reactive due to the lower steric hindrance around the C-B bond. The 4-isomer, while sterically hindered, is a widely used building block, suggesting that its reactivity is sufficient for many applications, though potentially requiring more forcing reaction conditions or specialized catalyst systems. The 1-isomer is anticipated to be the least reactive due to the most significant steric impediment.
| Isomer | Position of Boronic Acid | Expected Steric Hindrance | Inferred Relative Reactivity |
| Dibenzofuran-1-boronic acid | 1 | High | Low |
| Dibenzofuran-2-boronic acid | 2 | Low | High |
| Dibenzofuran-3-boronic acid | 3 | Low | High |
| This compound | 4 | High | Moderate |
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of a dibenzofuran boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Dibenzofuran boronic acid isomer (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the dibenzofuran boronic acid, aryl bromide, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Development and Materials Science
Dibenzofuran derivatives are of significant interest in drug discovery due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The ability to functionalize the dibenzofuran core through cross-coupling reactions with boronic acid isomers is crucial for the synthesis of novel therapeutic agents.
In materials science, the rigid and planar structure of dibenzofuran makes it an excellent scaffold for the development of organic electronic materials. This compound, in particular, is a common intermediate in the synthesis of host and emitter materials for OLEDs.[3] The choice of isomer can influence the electronic properties and molecular packing of the final material, impacting device performance.
Conclusion
The selection of the appropriate dibenzofuran boronic acid isomer is a critical consideration in the design of efficient synthetic routes for novel materials and pharmaceutical agents. While direct comparative data is limited, an understanding of the interplay between steric and electronic effects allows for a rational prediction of their relative reactivity. The less hindered 2- and 3-isomers are expected to be more reactive in Suzuki-Miyaura couplings, while the more sterically encumbered 1- and 4-isomers may require optimized reaction conditions. This guide provides a framework for researchers to make informed decisions in the application of these versatile building blocks. Further systematic studies comparing the reactivity of all four isomers under standardized conditions would be of significant value to the scientific community.
References
- 1. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Reagents for Dibenzofuran-4-boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The dibenzofuran scaffold is a privileged structural motif found in numerous pharmaceuticals, natural products, and advanced materials.[1][2] Dibenzofuran-4-boronic acid is a key building block for introducing this moiety, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of many boronic acids, which are susceptible to decomposition via protodeboronation and oxidation, can lead to inconsistent yields and limited shelf-life.[3][4] This guide provides a comprehensive comparison of superior, next-generation alternatives that address these stability and reactivity challenges, enabling more reliable and efficient synthesis of complex molecules.
We will objectively compare the performance of potassium organotrifluoroborates, MIDA boronates, and organosilanes against the traditional boronic acid, supported by experimental data and detailed protocols.
Comparative Analysis of Boron-Based Reagents
The primary alternatives to boronic acids are designed to enhance stability by modifying the boron center. Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates are two of the most successful and widely adopted classes of reagents that offer significant advantages in handling, storage, and reactivity.[4][5]
Potassium organotrifluoroborates are air-stable, crystalline solids that are significantly more robust than their boronic acid counterparts.[5][6] This enhanced stability is particularly advantageous for challenging substrates, including heteroaromatics like dibenzofuran, which are often prone to degradation as boronic acids.[5] They are easily prepared from the corresponding boronic acids and serve as excellent nucleophiles in palladium-catalyzed cross-coupling reactions.[7]
Performance Data: Trifluoroborate vs. Boronic Acid
The following table compares the yield of Suzuki-Miyaura couplings for challenging heteroaryl substrates, illustrating the superior performance of trifluoroborates where boronic acids are known to be problematic.
| Reagent Class | Coupling Partners | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boronic Acid | 2-Thienylboronic Acid + 4-Chloroanisole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 18 | 45 | [5] |
| Trifluoroborate | Potassium 2-Thienyltrifluoroborate + 4-Chloroanisole | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 3 | 95 | [5] |
| Boronic Acid | 2-Pyridylboronic Acid | Unstable | - | - | - | - | N/A | [5] |
| Trifluoroborate | Potassium 2-Pyridyltrifluoroborate + 4-Iodotoluene | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 91 | [5] |
Experimental Protocol: Synthesis of Potassium Dibenzofuran-4-yltrifluoroborate
This protocol describes the conversion of this compound to its more stable trifluoroborate salt.
-
Dissolution: Dissolve this compound (1.0 equiv.) in methanol (4.0 M concentration) in a round-bottom flask.
-
Addition of KHF₂: To this solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv.).
-
Precipitation: Stir the mixture at room temperature for 30 minutes. A precipitate will form.
-
Isolation: Cool the mixture in an ice bath for 15 minutes, then collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold water, acetone, and diethyl ether to remove impurities.
-
Drying: Dry the crystalline product under high vacuum to yield the potassium dibenzofuran-4-yltrifluoroborate salt.
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable organoboron reagents. They are free-flowing crystalline solids, compatible with silica gel chromatography, and stable on the benchtop indefinitely.[8] This stability allows for their use in multi-step synthesis where traditional boronic acids would not survive.[9] A key feature of MIDA boronates is their ability to undergo slow, controlled release of the corresponding boronic acid under mild aqueous basic conditions, which is ideal for coupling notoriously unstable boronic acids.[4]
Performance Data: MIDA Boronate in "Green" Suzuki-Miyaura Coupling
This table highlights the efficiency of MIDA boronates in an environmentally friendly protocol using water as the sole solvent, where they outperform the corresponding free boronic acid.[10]
| Reagent | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Tolylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂/SPhos (1) | TEA | H₂O | 25 | 1 | 73 | [10] |
| 4-Tolyl MIDA Boronate | 4-Bromoacetophenone | Pd(OAc)₂/SPhos (1) | TEA | H₂O | 25 | 1 | 89 | [10] |
| Phenyl MIDA Boronate | 2-Bromobenzonitrile | Pd(OAc)₂/SPhos (1) | TEA | H₂O | 25 | 1 | 92 | [10] |
| 4-Tolyl MIDA Boronate | 2-Chlorobenzonitrile | Pd(OAc)₂/SPhos (1) | TEA | H₂O | 40 | 1 | ~100 | [10] |
Experimental Protocol: Slow-Release Suzuki-Miyaura Coupling
This protocol is designed for coupling an air-stable MIDA boronate, which slowly releases the unstable boronic acid in situ.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), the MIDA boronate (1.1 equiv.), palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and potassium phosphate (K₃PO₄) (3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (5:1 ratio).
-
Heating: Heat the reaction mixture to 60-80 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The slow hydrolysis of the MIDA boronate will release the boronic acid over several hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Alternative Non-Boron Reagents
While boron-based reagents are dominant, other organometallic compounds offer alternative pathways for cross-coupling, each with distinct advantages and disadvantages.
Organosilicon compounds are a viable and often superior alternative to organoboron reagents.[11][12] They are chemically robust, non-toxic, and the silicon-containing byproducts are easily removed.[11] The Hiyama coupling requires activation of the organosilane, typically with a fluoride source like TBAF, to form a hypervalent silicon species that participates in the catalytic cycle.
Performance Data: Representative Hiyama Coupling
| Organosilane | Coupling Partner | Catalyst (mol%) | Activator | Solvent | Temp (°C) | Yield (%) |
| Trimethoxy(phenyl)silane | 4-Iodotoluene | Pd(dba)₂ (2) | TBAF | THF | 60 | 95 |
| (4-Methoxyphenyl)trimethoxysilane | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | TBAF | Dioxane | 100 | 88 |
Experimental Protocol: General Hiyama Coupling
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the organosilane (1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).
-
Solvent and Activator: Add an anhydrous solvent such as THF or dioxane, followed by the fluoride activator (e.g., TBAF, 1.5 equiv.).
-
Heating: Heat the reaction mixture to the required temperature (typically 60-100 °C).
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, perform an aqueous workup.
-
Purification: Purify the product via silica gel chromatography.
-
Organotin Reagents (Stille Coupling): Highly versatile and tolerant of a wide variety of functional groups, but their high toxicity is a significant drawback.[12][13]
-
Organozinc Reagents (Negishi Coupling): Very powerful for constructing C-C bonds and has been used for the synthesis of dibenzofurans.[14][15] However, organozinc reagents are often highly reactive and sensitive to air and moisture.
-
Grignard Reagents (Kumada Coupling): Readily available and highly reactive, but they have limited functional group tolerance due to their strong basicity.
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the fundamental catalytic cycle, the structures of the key boron reagents, and a typical experimental workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Structures of boronic acid and its stable alternatives.
Caption: A generalized workflow for cross-coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicreactions.org [organicreactions.org]
- 12. researchgate.net [researchgate.net]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Yield Analysis of Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical factor influencing the success and yield of this palladium-catalyzed reaction is the nature of the organoboron reagent, most commonly a boronic acid. This guide provides a detailed comparison of reaction yields using various boronic acids, focusing on the impact of electronic and steric effects. The information presented here is intended to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The Influence of Electronic Effects on Reaction Yield
The electronic properties of the substituents on the aryl boronic acid can significantly affect the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid partner enhance the reaction rate and, consequently, the yield.[1] Conversely, electron-withdrawing groups (EWGs) can have a more complex and sometimes detrimental effect, potentially leading to slower reactions or lower yields, although this is highly dependent on the specific reaction conditions.[1]
Below is a summary of experimental data illustrating the yields obtained with various substituted boronic acids in Suzuki-Miyaura coupling reactions.
| Aryl Boronic Acid Substituent | Electronic Nature | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-OCH₃ | Electron-Donating | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-CH₃ | Electron-Donating | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 98 |
| H | Neutral | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95[2] |
| 4-F | Electron-Withdrawing | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |
| 4-CF₃ | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 85 |
| 2-NO₂ | Electron-Withdrawing | 4-Bromoanisole | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane | 78 |
The Role of Steric Hindrance in Reaction Yield
Steric hindrance in the reactants can significantly impact the yield of Suzuki-Miyaura coupling reactions. Generally, more sterically hindered reactants lead to lower yields.[3] This is because the key steps in the catalytic cycle, such as oxidative addition and transmetalation, involve coordination around the palladium center, which can be impeded by bulky substituents on either coupling partner.[3] However, the development of specialized bulky phosphine ligands (e.g., Buchwald ligands) and more active catalyst systems has enabled efficient coupling of sterically hindered substrates.[3][4]
| Boronic Acid | Steric Hindrance | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | Low | 1-Bromo-2-methylbenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 |
| 2-Methylphenylboronic acid | Moderate | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2,6-Dimethylphenylboronic acid | High | Bromobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 75 |
| 2,4,6-Triisopropylphenylboronic acid | Very High | Bromobenzene | Pd(dba)₂/R-Phos | K₃PO₄·H₂O | THF | >95 |
Experimental Workflow and Influencing Factors
The successful execution of a Suzuki-Miyaura coupling reaction depends on the careful selection and optimization of several parameters. The general workflow and the interplay of factors influencing the reaction yield are depicted in the diagrams below.
Detailed Experimental Protocol
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction. The specific quantities and conditions should be optimized for each unique combination of substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, the substituted boronic acid, the palladium catalyst, the ligand (if used), and the base.
-
The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
The degassed solvent is then added via syringe.
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
References
A Comparative Guide to Palladium Catalysts for a Suzuki-Miyaura Coupling with Dibenzofuran-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. When working with specialized substrates such as Dibenzofuran-4-boronic acid, the choice of the palladium catalyst is critical to achieving optimal reaction outcomes, including high yields and reaction rates. This guide provides an objective comparison of common palladium catalysts applicable to the Suzuki-Miyaura coupling of this compound with aryl halides, supported by representative experimental data from analogous systems.
Catalyst Performance Comparison
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Buchwald Precatalyst | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 1 - 4 | >90 | Highly efficient for sterically hindered and electron-rich substrates. The pre-catalyst allows for rapid formation of the active catalytic species.[1][2][3] |
| Buchwald Precatalyst | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 - 4 | >90 | Similar to XPhos-based catalysts, SPhos is highly effective for challenging couplings, including those involving heteroaryl chlorides.[4] |
| [Pd(dppf)Cl₂] | dppf | K₂CO₃ | DME/H₂O | 80 - 100 | 2 - 18 | 65 - 95 | A versatile and robust catalyst, often demonstrating superior performance for substrates containing heteroatoms.[5][6] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 80 - 100 | 12 - 24 | 60 - 85 | A traditional and widely used catalyst, though it may require longer reaction times and higher catalyst loadings for more complex substrates.[7] |
| Pd(OAc)₂ (ligand-free) | None | K₂CO₃ | EtOH/H₂O | 25 - 80 | 2 - 24 | Variable | Can be effective in some cases, but generally less efficient for challenging substrates compared to ligated systems. Performance is highly substrate-dependent.[8] |
Experimental Protocols
Below are detailed, generalized experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for the specific case of this compound.
Protocol 1: General Procedure using a Buchwald Precatalyst (e.g., XPhos Pd G2)
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, XPhos Pd G2, and potassium phosphate.
-
Add the degassed solvents, 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using [Pd(dppf)Cl₂]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, [Pd(dppf)Cl₂]·CH₂Cl₂, and potassium carbonate.
-
Add the degassed solvents, DME and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.[5]
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams have been generated.
References
- 1. nasc.ac.in [nasc.ac.in]
- 2. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to the Kinetic Performance of Dibenzofuran-4-boronic Acid in Suzuki-Miyaura Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate coupling partners is paramount for the efficient synthesis of complex molecules. Dibenzofuran and its derivatives are key structural motifs in numerous biologically active compounds and functional materials. This guide provides a comparative analysis of the reactivity of dibenzofuran-4-boronic acid in Suzuki-Miyaura cross-coupling reactions, benchmarked against other relevant heteroaryl boronic acids. While direct kinetic studies on this compound are not extensively available in the public domain, this guide compiles comparative yield data and discusses general reactivity trends to inform synthetic strategy.
Comparative Performance in Suzuki-Miyaura Coupling
The reactivity of heteroaryl boronic acids in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors, as well as the stability of the boronic acid itself. A significant side reaction that can impact the efficiency of these couplings is protodeboronation, the cleavage of the carbon-boron bond.
The following table summarizes the performance of various heteroaryl boronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. It is important to note that reaction conditions can vary between studies, so this data serves as a guide to relative reactivity.
| Heteroaryl Boronic Acid | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Benzofuranylboronic acid | 2-chloro-4,6-dimethoxypyrimidine | Pd(OAc)₂ / SPhos | MeOH/THF | K₂CO₃ | 50 | 1 | ~85 | [1] |
| Furan-3-boronic acid | 2-chloro-4,6-dimethoxypyrimidine | Pd(OAc)₂ / SPhos | MeOH/THF | K₂CO₃ | 50 | 1 | ~55 | [1] |
| Benzofuran-2-yltrifluoroborate | 4-chlorobenzonitrile | Pd(OAc)₂ / RuPhos | n-Butanol | K₃PO₄ | 100 | 18 | 92 | [1][2] |
| Benzothiophen-2-yltrifluoroborate | 4-chlorobenzonitrile | Pd(OAc)₂ / RuPhos | n-Butanol | K₃PO₄ | 100 | 18 | 82 | [1][2] |
| 3-Furanylboronic acid | 1,8-diiodonaphthalene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 54 | [3] |
| 2-Benzofuranylboronic acid | 1,8-diiodonaphthalene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 86 | [3] |
| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | EtOH/H₂O | K₂CO₃ | 80 | 4 | 91 | [4] |
From the available data, 2-benzofuranylboronic acid, a structural analogue of this compound, demonstrates high reactivity and provides excellent yields in Suzuki-Miyaura couplings.[1][3] For instance, in the coupling with 2-chloro-4,6-dimethoxypyrimidine, 2-benzofuranylboronic acid gave a significantly higher yield (85%) compared to furan-3-boronic acid (55%) under identical conditions.[1] This suggests that the fused benzene ring in the benzofuran structure may contribute to a favorable balance of electronic properties and stability, leading to more efficient coupling. This trend is also observed in the comparison between benzofuran-2-yltrifluoroborate and benzothiophen-2-yltrifluoroborate, where the benzofuran derivative provided a higher yield.[1][2]
Studies have indicated that many 2-heteroaryl boronic acids are susceptible to protodeboronation, which can lead to lower yields. However, 2-benzofuranyl boronic acid has been shown to perform well under milder conditions, suggesting greater stability compared to other unstable boronic acids like 2-benzothienyl boronic acid.[1]
Experimental Protocols
For researchers interested in conducting kinetic studies or optimizing coupling reactions with this compound, the following protocols, adapted from literature on similar compounds, can serve as a starting point.
General Procedure for Suzuki-Miyaura Coupling
This protocol is based on the successful coupling of 2-(4-bromophenyl)benzofuran with various arylboronic acids.[4]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a custom Pd(II) complex)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., a mixture of EtOH and H₂O (1:1), or dioxane/water)
Procedure:
-
In a reaction vessel, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 3 mol%), and the base (2.0 equivalents).
-
Add the degassed solvent to the mixture.
-
Stir the resulting suspension at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 4-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature.
-
Add brine to the mixture and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Kinetic Monitoring using HPLC
This protocol outlines a general method for monitoring the kinetics of a Suzuki-Miyaura reaction using HPLC.[5][6]
Objective: To determine the reaction rate and kinetic profile of the coupling of this compound with an aryl halide.
Procedure:
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, combine this compound, the aryl halide, the base, and an internal standard under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent to the reaction vessel.
-
Initiation: Add the palladium catalyst to the reaction mixture to initiate the reaction (time = 0).
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent (e.g., acetonitrile) to stop the catalytic cycle.
-
Sample Preparation: Filter the quenched sample through a syringe filter (0.22 µm) to remove any solid particles.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product and the starting material against time. The initial reaction rate can be determined from the initial slope of the product formation curve.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in the kinetic studies of this compound coupling reactions, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for kinetic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized Dibenzofuran-4-boronic acid
For researchers and professionals in drug development, the purity of key intermediates like Dibenzofuran-4-boronic acid is paramount. Impurities can lead to unwanted side reactions, affect product yield, and compromise the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative analysis of key analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and illustrative data.
Understanding Potential Impurities
The purity assessment of this compound begins with understanding its synthetic route and the potential impurities that may arise. A common synthesis method involves the lithiation of 4-bromodibenzofuran followed by a reaction with a borate ester and subsequent acidic workup.[1][2]
Based on this pathway, the primary potential impurities include:
-
This compound anhydride (Boroxine): A common impurity for boronic acids, formed by dehydration.
-
Unreacted 4-bromodibenzofuran: The starting material for the synthesis.
-
Dibenzofuran: Formed by the protonation of the lithiated intermediate.
-
Residual Solvents and Reagents: Such as tetrahydrofuran (THF), n-butyl lithium, and borate esters.
Comparison of Analytical Methods
Several analytical techniques can be employed to determine the purity of this compound. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹¹B). Each method offers distinct advantages and disadvantages.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[3] |
| Primary/Secondary | Secondary method requiring a reference standard for quantification.[3] | Primary method that can determine purity without a specific reference standard of the analyte, using a certified internal standard.[3] |
| Sensitivity | Generally offers higher sensitivity, making it suitable for trace impurity analysis.[3] | Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments.[3] |
| Selectivity | High selectivity for separating structurally similar impurities. | Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap.[3] |
| Throughput | Well-suited for high-throughput analysis with autosamplers.[3] | Can be automated, but generally has lower throughput than HPLC.[3] |
| Illustrative LOD/LOQ | LOD: ~0.05 µg/mL; LOQ: ~0.15 µg/mL for related impurities. | LOD: ~0.02% w/w; LOQ: ~0.04% w/w for boric acid.[4] |
Experimental Protocols
Detailed methodologies are crucial for accurate and reproducible purity assessment. Below are representative protocols for HPLC and NMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound sample
-
Reference standards for potential impurities (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A common gradient is to start with a lower concentration of acetonitrile and gradually increase it.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Prepare solutions of reference standards at known concentrations.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 270 nm
-
Gradient Elution:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile
-
-
-
Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standards. Purity is typically reported as an area percentage.
Quantitative NMR (qNMR) Protocol
This protocol describes the use of ¹H and ¹¹B NMR for the purity assessment of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Quartz NMR tubes (for ¹¹B NMR to avoid background signals from borosilicate glass)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄)
-
Certified internal standard (e.g., maleic acid)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a suitable amount of the internal standard and add it to the vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
-
-
¹¹B NMR Acquisition:
-
Transfer the sample to a quartz NMR tube.
-
Acquire a ¹¹B NMR spectrum. This will provide information about the boron-containing species, helping to distinguish between the boronic acid and its anhydride.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity of the this compound based on the ratio of the integrals, the number of protons for each signal, and the known purity and weight of the internal standard.
-
The ¹¹B NMR spectrum can be used to identify and potentially quantify the boronic acid anhydride.
-
Visualizing Workflows and Relationships
Logical Framework for Method Selection
The choice between HPLC and qNMR depends on the specific requirements of the analysis. For routine quality control where high throughput is necessary, HPLC is often preferred. For primary characterization or when a reference standard is not available, qNMR is the more suitable method.
General Experimental Workflow
The overall process for assessing the purity of a synthesized batch of this compound follows a structured workflow from sample reception to the final report.
By employing these methods and following a structured workflow, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their downstream applications.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
Benchmarking Dibenzofuran-4-boronic Acid: A Comparative Guide to Modern Catalysts in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that are pivotal in the development of pharmaceuticals and advanced materials. Dibenzofuran-4-boronic acid is a key building block in the synthesis of complex aromatic compounds. The efficiency of its coupling reactions is highly dependent on the catalyst employed. This guide provides an objective comparison of the performance of traditional and new-generation palladium catalysts in the context of coupling heteroaryl boronic acids, with a focus on systems relevant to this compound.
Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The landscape of palladium catalysis has evolved significantly, with modern phosphine and N-heterocyclic carbene (NHC) ligated precatalysts offering superior activity, stability, and substrate scope compared to traditional catalysts. While direct comparative data for this compound across a range of modern catalysts is not available in a single study, this guide collates representative data from the literature for similar heteroaryl boronic acid couplings to provide a performance benchmark.
Traditional Palladium Catalysts
Simple palladium salts and complexes with triphenylphosphine have historically been used for Suzuki-Miyaura couplings. While often effective for simple substrates, their performance can be limited with more challenging heteroaryl boronic acids.
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl₂ | 2-(4-bromophenyl)benzofuran | 4-methoxyphenylboronic acid | K₂CO₃ | EtOH/H₂O | 80 | 55 | [1] |
| Pd(OAc)₂ | 2-(4-bromophenyl)benzofuran | 4-methoxyphenylboronic acid | K₂CO₃ | EtOH/H₂O | 80 | 61 | [1] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl boronic acids | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [2] |
Modern N-Heterocyclic Carbene (NHC) Precatalysts (PEPPSI)
Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are a class of air- and moisture-stable Pd-NHC precatalysts that have shown high reactivity in a variety of cross-coupling reactions.[3]
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd-PEPPSI-IPr | Amides | Arylboronic acids | K₂CO₃ | THF | 60 | Very Good | [3] |
| Pd-PEPPSI-caffeine complex | 4-bromotoluene | Phenylboronic acid | KOH | H₂O | - | - | [4] |
Modern Phosphine-Ligated Precatalysts (Buchwald)
The Buchwald group has developed a range of highly active, air-stable palladium precatalysts with bulky, electron-rich biaryl phosphine ligands. These catalysts are known for their high efficiency in coupling a wide array of substrates, including challenging heteroaryl compounds.[5]
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 7-chloro-1,2,4-benzotriazine 1-oxide | 4-cyanophenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 72 | [6] |
| XPhos Pd G3 | 4-chloroanisole | 2,6-difluorophenylboronic acid | K₃PO₄ | THF/H₂O | RT | 93 | [7][8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for Suzuki-Miyaura cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling with a Palladium Precatalyst
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Suzuki-Miyaura Coupling in Aqueous Media
This protocol is adapted for reactions using water as a co-solvent.[1]
Materials:
-
2-(4-bromophenyl)benzofuran (0.05 mmol)
-
Arylboronic acid (0.08 mmol)
-
Pd(II) complex catalyst (0.0015 mmol)
-
K₂CO₃ (0.1 mmol)
-
EtOH/H₂O (1:1, v/v, 6 mL)
Procedure:
-
In a reaction vessel, dissolve 2-(4-bromophenyl)benzofuran, the arylboronic acid, the Pd(II) catalyst, and K₂CO₃ in the EtOH/H₂O mixture.
-
Stir the resulting suspension at 80 °C for 4 hours.
-
After cooling to room temperature, add brine (10 mL) to the mixture.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by thin-layer chromatography to obtain the desired product.[1]
Visualizing the Process
Diagrams can provide a clear understanding of the reaction mechanism and experimental setup.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 4. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
A Comparative Cost-Benefit Analysis of Synthetic Routes to Biaryls: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of biaryls—a core structural motif in many pharmaceuticals, agrochemicals, and functional materials—is a critical consideration. This guide provides a comprehensive cost-benefit analysis of the most common palladium-catalyzed cross-coupling reactions for biaryl synthesis: the Suzuki-Miyaura, Stille, Hiyama, and Negishi couplings. The comparison focuses on key performance indicators, economic viability, and environmental impact, supported by experimental data to inform strategic decisions in synthetic planning.
The selection of an appropriate synthetic route for biaryl construction can significantly impact project timelines, budget, and overall sustainability. Each of the prominent palladium-catalyzed methods presents a unique set of advantages and disadvantages related to substrate scope, reaction conditions, cost of reagents, and toxicity of byproducts. This guide aims to provide an objective comparison to aid in the selection of the most suitable method for a given synthetic target and scale.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for the Suzuki-Miyaura, Stille, Hiyama, and Negishi cross-coupling reactions for the synthesis of a representative biaryl, 4-methoxybiphenyl, from 4-bromoanisole. The data is compiled from various literature sources and represents typical outcomes.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Hiyama Coupling | Negishi Coupling |
| Organometallic Reagent | Arylboronic acid/ester | Organostannane | Organosilane | Organozinc |
| Typical Yield (%) | 85-98%[1][2] | 80-95% | 75-90% | 80-95%[3] |
| Catalyst Loading (mol%) | 0.1 - 5 | 0.5 - 5 | 1 - 5 | 1 - 5 |
| Turnover Number (TON) | Up to 1,000,000+[1] | 100 - 2000 | 100 - 1000 | 100 - 1000 |
| Reaction Temperature (°C) | 25 - 110 | 50 - 120 | 60 - 120 | 25 - 100 |
| Reaction Time (h) | 1 - 24 | 2 - 48 | 12 - 48 | 1 - 24 |
Cost-Benefit Analysis
The economic viability of a synthetic route is a crucial factor in both academic and industrial settings. This table provides a qualitative and quantitative overview of the costs and benefits associated with each coupling method.
| Factor | Suzuki-Miyaura Coupling | Stille Coupling | Hiyama Coupling | Negishi Coupling |
| Cost of Organometallic Reagent | Low to moderate | High | Low | Moderate |
| Cost of Catalyst & Ligand | Moderate to high | Moderate to high | Moderate to high | Moderate to high |
| Cost of Base/Additive | Low (e.g., Na2CO3, K2CO3) | Low (often no base needed) | Moderate (e.g., TBAF) | Low (often no base needed) |
| Cost of Solvents | Low to moderate (e.g., Toluene, Ethanol/Water)[2] | Low to moderate (e.g., Toluene, DMF) | Low to moderate (e.g., Toluene, Dioxane) | Low to moderate (e.g., THF, DMF) |
| Overall Cost | Low to Moderate | High | Low to Moderate | Moderate |
| Key Benefits | Commercially available and diverse boronic acids, mild reaction conditions, low toxicity of byproducts.[2] | High functional group tolerance, often no base required. | Low toxicity of organosilane reagents and byproducts, environmentally benign.[4] | High reactivity and functional group tolerance, mild reaction conditions.[5] |
| Key Drawbacks | Can be sensitive to steric hindrance, requires a base. | High toxicity of organotin reagents and byproducts, difficult to remove tin residues.[6][7][8][9][10] | Often requires an activating agent (e.g., fluoride), can have slower reaction rates. | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. |
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of any synthetic route. Below are representative protocols for the synthesis of 4-methoxybiphenyl via each of the four coupling methods.
Suzuki-Miyaura Coupling
Reaction: 4-Bromoanisole + 4-Methoxyphenylboronic acid → 4,4'-Dimethoxybiphenyl
Procedure:
-
To a round-bottom flask, add 4-bromoanisole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add potassium carbonate (2.0 mmol) as the base.
-
Add a 3:1 mixture of toluene and water (10 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling
Reaction: 4-Bromoanisole + Tributyl(4-methoxyphenyl)stannane → 4,4'-Dimethoxybiphenyl
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4-bromoanisole (1.0 mmol) and tributyl(4-methoxyphenyl)stannane (1.1 mmol).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (10 mL).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 110 °C and stir for 24 hours.
-
After cooling, quench the reaction with a saturated aqueous solution of potassium fluoride and stir for 1 hour.
-
Filter the mixture through celite, extract the filtrate with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Hiyama Coupling
Reaction: 4-Bromoanisole + Trimethoxy(4-methoxyphenyl)silane → 4,4'-Dimethoxybiphenyl
Procedure:
-
To a round-bottom flask, add 4-bromoanisole (1.0 mmol), trimethoxy(4-methoxyphenyl)silane (1.5 mmol), and palladium(II) acetate (0.05 mmol, 5 mol%).
-
Add tris(p-fluorophenyl)phosphine (0.1 mmol, 10 mol%) as the ligand.
-
Add tetrabutylammonium fluoride (TBAF) (1.5 mmol) as the activator.
-
Add anhydrous dioxane (10 mL).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100 °C and stir for 24 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography on silica gel.
Negishi Coupling
Reaction: 4-Bromoanisole + (4-Methoxyphenyl)zinc chloride → 4,4'-Dimethoxybiphenyl
Procedure:
-
Preparation of the Organozinc Reagent: To a flame-dried flask under argon, add magnesium turnings (1.2 mmol) and a crystal of iodine in anhydrous THF (5 mL). Add 4-bromoanisole (1.1 mmol) dropwise to form the Grignard reagent. In a separate flask, add zinc chloride (1.3 mmol) to anhydrous THF (5 mL) and cool to 0 °C. Add the freshly prepared Grignard reagent to the zinc chloride solution and stir for 30 minutes at room temperature.
-
Coupling Reaction: To a separate flame-dried flask under argon, add 4-bromoanisole (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and anhydrous THF (5 mL).
-
Add the prepared (4-methoxyphenyl)zinc chloride solution to the reaction mixture.
-
Stir the reaction at 60 °C for 12 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for each of the discussed cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hiyama Coupling with Palladium - ChemistryViews [chemistryviews.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 8. Ecotoxicology of organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human exposure, biomarkers, and fate of organotins in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Architectural Significance of a Versatile Building Block
An In-Depth Comparative Guide to the Applications of Dibenzofuran-4-Boronic Acid
This compound (DBFBA) is a sophisticated organic compound that has become an indispensable tool in the molecular architect's toolkit.[1] Its structure, which marries the rigid, planar, and thermally stable dibenzofuran core with the synthetically versatile boronic acid functional group, positions it as a key intermediate in advanced chemical synthesis.[1][2] The primary utility of DBFBA is realized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex organic molecules.[1] This capability has established DBFBA as a critical precursor in two major fields of innovation: the development of high-performance materials for Organic Light-Emitting Diodes (OLEDs) and the synthesis of structurally intricate drug candidates in pharmaceutical research.[1][3]
This guide provides a comparative analysis of DBFBA's performance in its primary applications, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent for molecular innovation.
| Property | Value | Source |
| CAS Number | 100124-06-9 | [4] |
| Molecular Formula | C₁₂H₉BO₃ | [4][5] |
| Molecular Weight | 212.01 g/mol | [4][5] |
| Appearance | Off-white to white crystalline solid | [1][4] |
| Melting Point | >300 °C (High stability indicated) | [1] |
| Purity | Typically ≥98-99% for advanced applications | [3][6] |
Application I: Advancements in Medicinal Chemistry
The dibenzofuran scaffold is a "privileged structure" in medicinal chemistry. Its rigid and planar geometry can facilitate precise binding interactions with biological targets like enzyme active sites, while its overall lipophilicity influences the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug.[2] DBFBA serves as a linchpin in the synthesis of novel dibenzofuran-containing bioactive molecules.[7][8][9]
Comparative Analysis: DBFBA vs. Alternative Boron Reagents
While highly effective, boronic acids like DBFBA can be prone to protodeboronation, a degradation pathway that cleaves the C-B bond and reduces reaction efficiency.[10] This has led to the development of more stable alternatives, such as potassium organotrifluoroborates.
Causality of Choice: The decision to use a boronic acid versus a trifluoroborate salt is a trade-off between convenience and stability. For many standard couplings, the boronic acid is sufficient and more direct. However, for challenging substrates, low-yielding reactions, or when reagent stability over long reaction times is paramount, converting the boronic acid to its potassium trifluoroborate salt is a superior strategy that ensures higher reproducibility and yield.[10]
| Reagent Class | Structure | Stability | Handling | Typical Application |
| Boronic Acids | R-B(OH)₂ | Moderate; prone to dehydration and protodeboronation.[10] | Often require storage under inert atmosphere. | Widely used in standard Suzuki-Miyaura couplings.[11] |
| Potassium Trifluoroborates | [R-BF₃]K | High; bench-stable, crystalline solids resistant to degradation.[10] | Air- and moisture-stable, simplifying handling. | Preferred for challenging couplings, electron-deficient systems, and improved yields.[10] |
Workflow: Synthesis of a Bioactive Scaffold
The following diagram illustrates the logical flow from a starting material to a complex bioactive molecule, such as a kinase inhibitor, using DBFBA as a key building block.
Caption: Logical workflow for synthesizing a kinase inhibitor using DBFBA.
Key Therapeutic Targets
-
Kinase Inhibitors: The dibenzofuran scaffold has been successfully incorporated into dual inhibitors of Pim and CLK1 kinases, which are implicated in cancer progression.[12] DBFBA is used to construct the core structure that interacts with the ATP-binding site of the kinases.
-
Antibacterial Agents: Numerous dibenzofuran derivatives have demonstrated potent antibacterial and wound-healing properties.[13][14] The rigid backbone provided by the dibenzofuran nucleus is a key feature in these compounds.[15]
-
Anti-inflammatory Compounds: DBFBA can be coupled with other heterocyclic moieties, such as imidazole derivatives, to create novel compounds with anti-inflammatory activity.[16]
Application II: High-Performance Organic Electronics (OLEDs)
In materials science, DBFBA is a cornerstone for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs).[3][4] The dibenzofuran unit imparts high thermal stability and a wide bandgap, properties essential for creating efficient and long-lasting host materials, charge transport layers, and emitters in OLED devices.[1][3]
Causality of Choice: The dibenzofuran motif is selected for OLED materials due to its high triplet energy, which is crucial for preventing energy loss in phosphorescent OLEDs (PhOLEDs), and its excellent thermal and morphological stability, which contributes to longer device lifetimes. Using DBFBA in Suzuki coupling reactions allows for the precise and modular construction of complex molecules where these properties can be fine-tuned.
The purity of DBFBA is paramount in this application; impurities can severely degrade the optoelectronic properties and operational stability of the final OLED device.[1][3]
Experimental Protocols and Foundational Methodologies
A trustworthy protocol is self-validating. The following methods are based on established procedures and provide a reliable foundation for the synthesis and application of DBFBA.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis from 4-bromodibenzofuran, a common and reliable route.[16][17] The mechanism involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester.
Materials:
-
4-Bromodibenzofuran
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Trimethoxyborane or Triisopropyl borate
-
1 N Hydrochloric acid (HCl)
-
Hexane
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve 4-bromodibenzofuran (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1-1.5 hours.[17]
-
To the resulting lithiated species, add trimethoxyborane (1.3 eq) dropwise, ensuring the temperature remains below -70 °C.[16]
-
After the addition is complete, allow the reaction to stir for an additional 2 hours at -78 °C, then warm to room temperature and stir for 3-8 hours.[16][17]
-
Quench the reaction by slowly adding 1 N HCl. Stir vigorously for at least 3 hours to ensure complete hydrolysis of the borate ester.
-
Separate the organic layer. The aqueous layer can be extracted with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Triturate the resulting crude solid with hexane and filter to isolate the product. This yields this compound as a white solid (typical yields: 80-94%).[16][17]
Caption: Workflow for the synthesis of this compound.
Protocol 2: General Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling DBFBA with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
This compound (1.1 - 1.5 eq)
-
Aryl/Heteroaryl Halide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., 2 M aqueous K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with water)
-
Argon or Nitrogen gas supply
Procedure:
-
To a pressure tube or round-bottom flask, add the aryl halide (1.0 eq), this compound (1.1 eq), and the base (2.0 eq).[18]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq).[18]
-
Evacuate and backfill the vessel with an inert gas (Argon) three times.
-
Add the degassed solvent(s) (e.g., 1,4-dioxane and 2 M aqueous K₂CO₃ solution).[18]
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is more than a mere chemical intermediate; it is an enabling reagent that provides access to molecular architectures with high-value functional properties. Its rigid core is leveraged in medicinal chemistry to confer potent biological activity and in materials science to achieve exceptional thermal and electronic performance. While alternatives like trifluoroborates offer advantages in stability for specific challenging cases, the widespread availability and proven utility of DBFBA ensure its continued prominence in both academic and industrial research. A thorough understanding of its synthesis, reactivity, and comparative advantages is essential for any scientist aiming to innovate at the forefront of molecular design.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. warshel.com [warshel.com]
- 5. This compound | C12H9BO3 | CID 2734328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.uniupo.it [research.uniupo.it]
- 14. research.uniupo.it [research.uniupo.it]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. This compound | 100124-06-9 [chemicalbook.com]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Strategic Application of Dibenzofuran-4-boronic Acid in Complex Molecule Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of building blocks is a critical determinant of a campaign's efficiency and success. Dibenzofuran-4-boronic acid has emerged as a specialized reagent for the strategic introduction of the dibenzofuran motif, a privileged scaffold found in numerous biologically active natural products and advanced materials.[1][2] This guide provides an in-depth, comparative analysis of its application in total synthesis, weighing its performance against alternative synthetic strategies and grounding the discussion in mechanistic principles and practical experimental data.
The primary utility of this compound lies in its role as a robust coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis for its reliability and exceptional functional group tolerance in forging carbon-carbon bonds.[3] The stability and high purity (typically ≥99.0%) of this compound make it an ideal candidate for late-stage functionalization, where preserving complex stereochemistry and functionality is paramount.[1]
The Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to appreciating the strategic choices behind its application. The generally accepted catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[4]
Caption: The Suzuki-Miyaura catalytic cycle.
Case Study: Synthesis of a Core Dibenzofuran-Aryl Bi-heterocycle
To illustrate the strategic advantages of using this compound, we will examine the synthesis of a substituted dibenzofuran-pyridine scaffold. This structural motif is of significant interest in medicinal chemistry. We will compare a convergent approach using a Suzuki coupling with a linear, de novo construction involving an intramolecular cyclization.
Retrosynthetic Analysis: A Tale of Two Strategies
A retrosynthetic analysis reveals two divergent pathways to the target molecule. The first approach relies on a convergent Suzuki coupling, while the second employs a linear sequence culminating in an intramolecular C-H activation to form the dibenzofuran ring.
Caption: Retrosynthetic comparison of two synthetic strategies.
Comparative Performance Analysis
The choice between a convergent and a linear strategy has profound implications for overall yield, step economy, and adaptability for library synthesis.
| Metric | Strategy A: Suzuki Coupling | Strategy B: Intramolecular Cyclization | Rationale & Causality |
| Overall Strategy | Convergent | Linear | Expertise: A convergent approach is generally superior as it builds complexity from two similarly sized fragments, maximizing overall yield and minimizing the number of steps in the longest linear sequence. |
| Key Step Yield | Typically 70-95% | Highly variable, often 40-70% | Trustworthiness: Suzuki couplings are well-established and high-yielding.[5] Intramolecular C-H activations can be lower-yielding and require more optimization due to potential side reactions and regioselectivity issues.[6] |
| Functional Group Tol. | Excellent | Moderate to Good | Expertise: The mild conditions of the Suzuki reaction tolerate a wide array of functional groups.[3] C-H activation often requires specific directing groups and can be sensitive to steric and electronic factors. |
| Starting Material | Commercially available | Requires multi-step synthesis | Causality: this compound is readily available. The diaryl ether precursor for Strategy B must be synthesized, typically via a nucleophilic aromatic substitution, adding steps to the overall sequence. |
| Library Synthesis | Highly Favorable | Less Favorable | Causality: Strategy A is ideal for creating a library of analogues. One can couple a single halogenated pyridine with a diverse panel of boronic acids, or vice-versa, to rapidly generate structural diversity from a common intermediate. |
Experimental Protocols
To provide a tangible comparison, detailed, self-validating protocols for each key transformation are presented below.
Protocol 1: Suzuki-Miyaura Coupling (Strategy A)
This protocol outlines the synthesis of the target structure via the palladium-catalyzed coupling of this compound with a 2-bromopyridine derivative.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the 2-bromopyridine derivative (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The use of water is often beneficial for the solubility of the base and the boronate intermediate.[5]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired bi-heterocycle.
Protocol 2: Intramolecular C-H Activation/Cyclization (Strategy B)
This protocol describes the formation of the dibenzofuran core from a diaryl ether precursor, a common alternative to the building block approach.[6]
Step-by-Step Methodology:
-
Precursor Synthesis: First, synthesize the diaryl ether by reacting a substituted phenol with an activated 2-halopyridine (e.g., 2-fluoropyridine) via a nucleophilic aromatic substitution (SNAr) reaction.
-
Vessel Preparation: To an oven-dried reaction vial, add the diaryl ether precursor (1.0 eq) and the palladium catalyst, typically Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%).
-
Ligand and Additive Addition: Add a suitable ligand (if required) and an oxidant, such as copper(II) acetate or silver acetate. An additive like pivalic acid is often used to promote the C-H activation step.[6]
-
Solvent Addition: Add a high-boiling, non-coordinating solvent such as toluene or o-xylene.
-
Reaction: Seal the vial and heat the reaction mixture to 110-140 °C. Monitor the reaction for the consumption of starting material. This step may require extended reaction times (12-24 hours).
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts. Rinse the pad with an organic solvent like dichloromethane.
-
Purification: Concentrate the filtrate and purify the resulting residue by column chromatography to isolate the dibenzofuran product.
Conclusion and Outlook
For the synthesis of molecules containing the dibenzofuran scaffold, this compound presents a highly strategic and efficient building block. The comparative analysis clearly demonstrates that its use in a convergent Suzuki-Miyaura coupling (Strategy A) is superior to a linear, de novo construction (Strategy B) in terms of overall yield, step economy, and suitability for analog synthesis. The reliability and high functional group tolerance of the Suzuki coupling provide a trustworthy and validated method for the late-stage introduction of this important heterocyclic motif. For researchers and drug development professionals, leveraging pre-functionalized, complex building blocks like this compound is a key strategy for accelerating discovery timelines and improving the overall efficiency of synthetic campaigns.
References
A Comparative Guide to Greener Approaches for Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, traditional protocols often rely on hazardous solvents, homogeneous palladium catalysts that are difficult to recover, and energy-intensive conditions, raising environmental and economic concerns. This guide provides a comprehensive evaluation of green chemistry approaches designed to mitigate these issues, offering a comparative analysis of alternative solvents, catalyst systems, and energy sources. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting more sustainable and efficient methods for their synthetic needs.
Quantitative Comparison of Suzuki Coupling Methodologies
The following tables summarize quantitative data for various Suzuki coupling protocols, comparing traditional methods with greener alternatives. Key performance indicators include reaction yield, catalyst loading, turnover number (TON), and turnover frequency (TOF), where available.
Table 1: Comparison of Solvent Systems in Suzuki Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Traditional Protocol |
| 2 | 4-Iodoacetophenone | Phenylboronic acid | Pd/C (10%) | Na₂CO₃ | EtOH/H₂O | 25 | 0.33 | 99 | [1] |
| 3 | Bromobenzene | Phenylboronic acid | TbPo-Pd(II) (0.35) | NaOH | MeOH/H₂O (3:2) | RT | 2 | 96.3 | [2] |
| 4 | 4-Nitrobromobenzene | Phenylboronic acid | PdCl₂ (2) | K₂CO₃ | H₂O | 30 | - | 99 | [3] |
| 5 | Amides | Various boronic acids | Pd-NHC (various) | - | 2-MeTHF | - | - | Good to Excellent | [4] |
| 6 | Aryl Halides | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | Water Extract of Banana | RT | 0.08-1.5 | High | [5] |
Table 2: Comparison of Catalyst Systems in Suzuki Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (1) | K₂CO₃ | Toluene | 100 | 12h | 95 | 95 | 7.9 | Traditional Protocol |
| 2 | Aryl Halides | Arylboronic acids | UiO-66-biguanidine/Pd | - | - | - | 10 min | High | >10,000 | - | [6] |
| 3 | Aryl Halides | Arylboronic acids | Dioxime-functionalized Fe₃O₄/Pd | - | - | - | 1 min | High | >50,000 | - | [6] |
| 4 | 4-Bromonitrobenzene | Phenylboronic acid | PdNPs/RCL-b | - | - | 60°C | 20 min | 96.2 | - | 5773.2 | [7] |
| 5 | Aryl Halides | Phenylboronic acid | PdCl₂(Lₙ@β-CD) (0.01) | K₃PO₄·7H₂O | H₂O | 90°C | - | Excellent | - | - | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
Protocol 1: Traditional Suzuki Coupling in Toluene/Ethanol/Water
This protocol is a representative example of a traditional Suzuki coupling reaction using a homogeneous palladium catalyst and organic solvents.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Sodium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvents (toluene, ethanol, and water) to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 80°C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10]
Protocol 2: Green Suzuki Coupling in an Aqueous Medium with a Heterogeneous Catalyst
This protocol exemplifies a greener approach utilizing water as the solvent and a recyclable heterogeneous palladium on carbon (Pd/C) catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
10% Pd/C (catalyst)
-
Sodium carbonate (1.5 mmol)
-
Ethanol (10 mL)
-
Water (10 mL)
Procedure:
-
Prepare a solution of sodium carbonate in water.
-
Prepare a solution of the aryl halide and arylboronic acid in ethanol.
-
Mix the two solutions.
-
For a continuous flow system, pass the resulting solution through a cartridge packed with 10% Pd/C at a flow rate of 1 mL/min at the desired temperature (e.g., 25°C).[1]
-
For a batch reaction, add the 10% Pd/C catalyst to the mixed solution and stir at room temperature.
-
After the reaction, the catalyst can be recovered by simple filtration and reused.
-
The reaction mixture is then worked up by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated to yield the product.[1]
Protocol 3: Ligand-Free Suzuki Coupling in Water Extract of Banana (WEB)
This novel protocol demonstrates an exceptionally green and cost-effective method using a natural product extract as the reaction medium.
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.005 mmol, 0.5 mol%)
-
Water Extract of Banana (WEB) (3 mL)
Procedure:
-
A mixture of the aryl halide, arylboronic acid, and Pd(OAc)₂ in WEB is stirred at room temperature for the required time (typically 5-90 minutes).[5]
-
After the reaction is complete, the solution is extracted with diethyl ether.[5]
-
The combined organic extracts are then purified by column chromatography to obtain the desired product.[5]
Visualizations
The following diagrams illustrate the fundamental reaction pathway of the Suzuki coupling and a workflow for evaluating the greenness of different synthetic approaches.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions [file.scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Dibenzofuran-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Dibenzofuran-4-boronic acid. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
Hazard Identification:
| Hazard Statement | Classification | GHS Pictogram |
| H315: Causes skin irritation | Skin Irritation, Category 2 | Warning |
| H319: Causes serious eye irritation | Eye Irritation, Category 2 | Warning |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | Warning |
Precautionary Statements:
| Code | Precaution |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[1] |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P501 | Dispose of contents/ container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1] | Minimizes the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[1]
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
The work area should be clean and free of clutter.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Weighing and Transferring:
-
To minimize dust generation, perform weighing and transferring of the solid compound within the fume hood.
-
Use a spatula or other appropriate tool for transferring the solid. Avoid pouring the powder directly.
-
Keep the container of this compound tightly closed when not in use.
4. Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Decontaminate any equipment used with an appropriate solvent, followed by washing with soap and water.
-
Properly dispose of all waste materials, including contaminated PPE, as outlined in the disposal plan below.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, paper towels, weighing paper) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, labeled hazardous waste container compatible with the solvent used.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. The clean, triple-rinsed container can then be disposed of as regular waste.
2. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Irritant").
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
3. Disposal Procedure:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Do not dispose of this compound or its solutions down the drain.
Emergency Procedures: Spill and Exposure
1. Small Spill (Solid):
-
Evacuate: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Without creating dust, gently cover the spill with an inert absorbent material such as sand or vermiculite.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
2. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
